(Rac)-Dizocilpine
Beschreibung
Structure
3D Structure
Eigenschaften
IUPAC Name |
1-methyl-16-azatetracyclo[7.6.1.02,7.010,15]hexadeca-2,4,6,10,12,14-hexaene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N/c1-16-13-8-4-2-6-11(13)10-15(17-16)12-7-3-5-9-14(12)16/h2-9,15,17H,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBOJYSIDWZQNJS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12C3=CC=CC=C3CC(N1)C4=CC=CC=C24 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30860997 | |
| Record name | 5-Methyl-10,11-dihydro-5H-5,10-epiminodibenzo[a,d][7]annulene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30860997 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
70449-94-4 | |
| Record name | 10,11-Dihydro-5-methyl-5H-dibenzo[a,d]cyclohepten-5,10-imine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=70449-94-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 10,11-Dihydro-5-methyl-5H-dibenzo(a,d)cyclohepten-5,10-imine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070449944 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 10,11-dihydro-5-methyl-5H-dibenzo[a,d]cyclohepten-5,10-imine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.067.805 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to MK-801 Binding Sites and Kinetics on the NMDA Receptor
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the binding characteristics and kinetics of Dizocilpine (MK-801), a potent and selective non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor. A thorough understanding of the MK-801 binding site, its interaction kinetics, and the experimental methodologies used for their characterization is crucial for neuroscience research and the development of novel therapeutics targeting the glutamatergic system. This document details the molecular basis of MK-801's interaction with the NMDA receptor, presents quantitative binding data in a structured format, outlines key experimental protocols, and provides visual representations of the underlying molecular and experimental frameworks.
Introduction to the NMDA Receptor and MK-801
The N-methyl-D-aspartate (NMDA) receptor is a ligand-gated ion channel that plays a pivotal role in excitatory synaptic transmission, synaptic plasticity, learning, and memory.[1] Dysregulation of NMDA receptor activity is implicated in a variety of neurological and psychiatric disorders, including epilepsy, stroke, neurodegenerative diseases, and schizophrenia.[2] The NMDA receptor is a heterotetrameric complex typically composed of two GluN1 subunits and two GluN2 (A-D) subunits.[2][3] Activation of the receptor requires the binding of both glutamate (B1630785) to the GluN2 subunits and a co-agonist, typically glycine (B1666218) or D-serine, to the GluN1 subunits, along with depolarization of the postsynaptic membrane to relieve a voltage-dependent block by magnesium ions (Mg²⁺).[1][3][4]
MK-801 (Dizocilpine) is a well-characterized, high-affinity, non-competitive antagonist of the NMDA receptor.[5][6] Its mechanism of action involves blocking the ion channel pore in a use-dependent manner, meaning the channel must be in an open state for MK-801 to bind.[6][7][8] This property, along with its slow dissociation kinetics, has made MK-801 an invaluable tool for studying the physiological and pathological roles of NMDA receptors.
The MK-801 Binding Site on the NMDA Receptor
Crystallographic studies and molecular dynamics simulations have precisely mapped the binding site of MK-801 within the NMDA receptor's ion channel.[2][9][10]
Location: MK-801 binds deep within the central vestibule of the ion channel pore.[2][9] It lodges itself between the M3 helix bundle crossing and the M2 pore loops, physically occluding the passage of ions.[2][9]
Key Interacting Residues: The binding pocket for MK-801 is formed by residues from both the GluN1 and GluN2 subunits. Specific asparagine residues within the pore loops are critical for this interaction.[2] Mutagenesis studies have confirmed that substitutions of these key residues can eliminate or significantly reduce MK-801 binding.[2]
Mechanism of Blockade: The binding of MK-801 within the ion channel promotes a closed-blocked state of the receptor.[2][9] This physical obstruction prevents the influx of Ca²⁺ and Na⁺, thereby inhibiting the downstream signaling cascades that are normally triggered by NMDA receptor activation.
Quantitative Analysis of MK-801 Binding Kinetics
The interaction of MK-801 with the NMDA receptor is characterized by high affinity and slow dissociation, contributing to its potent and long-lasting antagonist effects.[8] The binding kinetics are typically quantified by the equilibrium dissociation constant (Kd), the inhibitory constant (Ki), the association rate constant (kon), and the dissociation rate constant (koff).
| Parameter | Value | Brain Region/Condition | Reference |
| Kd | 6.3 nM | Rat cerebral cortical membranes | [11] |
| Bmax | 2.37 pmol/mg protein | Rat cerebral cortical membranes | [11] |
| Ki | 37.2 nM | Not specified | [5] |
| Kd (high affinity) | 1.43 nM | Rat striatum | [12] |
| Bmax (high affinity) | 0.272 pmol/mg protein | Rat striatum | [12] |
| Kd (low affinity) | 12.15 nM | Rat striatum | [12] |
| Bmax (low affinity) | 1.76 pmol/mg protein | Rat striatum | [12] |
| Kd | 4.59 nM | Rat cortex | [12] |
| Bmax | 0.836 pmol/mg protein | Rat cortex | [12] |
| Kd | 25.99 nM | Rat cerebellum | [12] |
| Bmax | 0.573 pmol/mg protein | Rat cerebellum | [12] |
| Ki (3-iodo MK-801) | 742 ± 1.3 nM | Intact receptor | [2] |
Experimental Protocols for Studying MK-801 Binding
Radioligand Binding Assay
Radioligand binding assays using tritiated MK-801 ([³H]MK-801) are a standard method to characterize the binding site and determine binding affinities.[11][13][14]
Objective: To quantify the specific binding of [³H]MK-801 to NMDA receptors in a given tissue preparation.
Materials:
-
Tissue homogenate (e.g., rat brain membranes)
-
[³H]MK-801 (radioligand)
-
Unlabeled MK-801 or another high-affinity ligand like phencyclidine (PCP) for determining non-specific binding
-
Assay buffer (e.g., Tris-HCl)
-
Glutamate and glycine (to open the channel)
-
Glass fiber filters
-
Scintillation cocktail and counter
Procedure:
-
Membrane Preparation: Homogenize the brain tissue in an appropriate ice-cold buffer and centrifuge to isolate the membrane fraction. Wash the membranes multiple times to remove endogenous ligands.
-
Incubation: Incubate the prepared membranes with a known concentration of [³H]MK-801 in the presence of glutamate and glycine. For determining non-specific binding, a parallel set of tubes is incubated with an excess of unlabeled MK-801.[15]
-
Filtration: Terminate the incubation by rapid filtration through glass fiber filters. This separates the bound from the free radioligand.
-
Washing: Quickly wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials with a scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting the non-specific binding from the total binding. Saturation binding experiments, where the concentration of [³H]MK-801 is varied, are used to determine the Kd and Bmax values. Competition binding assays, with a fixed concentration of [³H]MK-801 and varying concentrations of a competing unlabeled ligand, are used to determine the Ki of the competing ligand.
Electrophysiology
Whole-cell patch-clamp electrophysiology is used to study the functional effects of MK-801 on NMDA receptor-mediated currents and to analyze its binding and unbinding kinetics.[16][17]
Objective: To measure the inhibition of NMDA receptor currents by MK-801 and determine its on- and off-rates.
Materials:
-
Cultured neurons or brain slices
-
Patch-clamp rig (amplifier, micromanipulator, microscope)
-
Glass micropipettes
-
Extracellular and intracellular recording solutions
-
NMDA, glutamate, and glycine
-
MK-801
Procedure:
-
Cell Preparation: Prepare cultured neurons or acute brain slices for recording.
-
Patching: Form a high-resistance seal between the micropipette and the cell membrane (giga-seal) and then rupture the membrane to achieve the whole-cell configuration.
-
Current Recording: Clamp the cell at a specific holding potential (e.g., -60 mV) and apply agonists (NMDA/glycine or glutamate/glycine) to evoke NMDA receptor-mediated currents.
-
MK-801 Application: Apply MK-801 to the bath solution. The rate of current decay in the presence of MK-801 reflects the rate of channel block and can be used to estimate the association rate (kon).
-
Washout and Recovery: Wash out the MK-801 and continue to evoke NMDA receptor currents. The rate of current recovery reflects the dissociation rate (koff) of MK-801 from the channel.[8][18] Due to the very slow off-rate of MK-801, this can be a lengthy process.[8][18]
-
Data Analysis: Analyze the amplitude and kinetics of the recorded currents to quantify the extent and rate of inhibition and recovery.
Visualizing Molecular and Experimental Frameworks
NMDA Receptor Signaling Pathway and MK-801 Inhibition
Caption: NMDA receptor activation pathway and its inhibition by MK-801.
Experimental Workflow for Radioligand Binding Assay
Caption: Workflow for a [³H]MK-801 radioligand binding assay.
Logical Relationship of MK-801 Binding
References
- 1. zitolab.faculty.ucdavis.edu [zitolab.faculty.ucdavis.edu]
- 2. Mechanism of NMDA receptor channel block by MK-801 and memantine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. NMDA receptor structures reveal subunit arrangement and pore architecture - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchchemshub.com [researchchemshub.com]
- 5. (+)-MK 801 maleate | NMDA Receptors | Tocris Bioscience [tocris.com]
- 6. The NMDA receptor antagonist MK-801 fails to impair long-term recognition memory in mice when the state-dependency of memory is controlled - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cell type-specific pharmacology of NMDA receptors using masked MK801 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Recovery of NMDA receptor currents from MK-801 blockade is accelerated by Mg2+ and memantine under conditions of agonist exposure - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mechanism of NMDA receptor channel block by MK-801 and memantine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Mechanism of NMDA receptor channel block by MK-801 and memantine | Semantic Scholar [semanticscholar.org]
- 11. [3H]MK-801 labels a site on the N-methyl-D-aspartate receptor channel complex in rat brain membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Different binding affinities of NMDA receptor channel blockers in various brain regions--indication of NMDA receptor heterogeneity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. [3H](+)MK801 radioligand binding assay at the N-methyl-D-aspartate receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 16. NMDA Receptors: Linking Physiological Output to Biophysical Operation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Electrophysiological Characterization of AMPA and NMDA Receptors in Rat Dorsal Striatum - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Recovery of NMDA receptor currents from MK-801 blockade is accelerated by Mg2+ and memantine under conditions of agonist exposure - PubMed [pubmed.ncbi.nlm.nih.gov]
The Voltage-Dependent Enigma: A Technical Guide to the Blockade of NMDA Channels by MK-801
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide dissects the intricate mechanism of the voltage-dependent block of N-methyl-D-aspartate (NMDA) receptor channels by the potent, non-competitive antagonist, dizocilpine (B47880) (MK-801). Understanding this interaction is paramount for neuroscience research and the development of novel therapeutics targeting glutamatergic signaling. This document provides a comprehensive overview of the binding kinetics, experimental methodologies, and the structural basis of MK-801's action, presenting quantitative data in a clear, comparative format and visualizing complex processes for enhanced comprehension.
The Mechanism of Action: An Open Channel Blockade
The NMDA receptor, a crucial player in synaptic plasticity, learning, and memory, is a ligand-gated ion channel that requires the binding of both glutamate (B1630785) and a co-agonist (glycine or D-serine) for activation.[1] A key characteristic of the NMDA receptor is its voltage-dependent block by magnesium ions (Mg²⁺) at resting membrane potentials. Upon depolarization, the Mg²⁺ block is relieved, allowing for the influx of calcium (Ca²⁺) and sodium (Na⁺) ions.[1][2]
MK-801 exerts its antagonistic effect through a mechanism known as "open channel block". This means that the NMDA receptor channel must first be activated (i.e., opened by agonists) for MK-801 to access its binding site within the ion channel pore.[2][3] This "use-dependent" nature is a hallmark of its action.[4][5] Once bound, MK-801 physically occludes the channel, preventing ion permeation.[1][6][7]
The voltage-dependency of the block arises from the influence of the transmembrane electrical field on the charged MK-801 molecule entering and exiting the ion channel. At hyperpolarized (more negative) membrane potentials, the entry of the positively charged MK-801 into the channel is favored, leading to a more potent block. Conversely, depolarization can facilitate the exit of the drug from the channel, accelerating recovery from the block.[4]
Quantitative Analysis of MK-801 Interaction with NMDA Receptors
The affinity and kinetics of MK-801's interaction with the NMDA receptor have been quantified under various experimental conditions. These parameters are crucial for understanding its pharmacological profile and for designing experiments.
| Parameter | Value | Species/Cell Type | Receptor Subunit | Experimental Condition | Reference |
| Kd (Dissociation Constant) | 111.3 ± 8.5 nM | - | Intact GluN1/GluN2B | - | [1] |
| 1.6 ± 0.3 µM | - | ∆ATD GluN1/GluN2B (mutant) | - | [1] | |
| ~30 nM | - | - | Ionic bond | [6] | |
| Ki (Inhibition Constant) | 37.2 nM | - | - | - | [8] |
| 742 ± 1.3 nM | - | Intact Receptor | Using 3-iodo MK-801 | [1] | |
| IC50 (Half Maximal Inhibitory Concentration) | 0.14 ± 0.04 µM | Cultured superior colliculus neurones | - | At -70 mV | [9] |
| 0.13 ± 0.02 µM | Rat hippocampal slices | - | For LTP induction | [9] | |
| Bmax (Maximum Binding Capacity) | 2.37 pmol/mg of protein | Rat cerebral cortical membranes | - | - | [10] |
Experimental Protocols for Studying MK-801 Blockade
The characterization of MK-801's effects on NMDA receptors relies on precise electrophysiological and biochemical techniques. Below are detailed methodologies for key experiments.
Whole-Cell Patch-Clamp Recordings
This technique allows for the measurement of ionic currents across the entire cell membrane, providing a detailed view of NMDA receptor activity.[11][12][13]
Objective: To measure NMDA receptor-mediated currents and their inhibition by MK-801 at different membrane potentials.
Methodology:
-
Cell Preparation: Primary neuronal cultures (e.g., rat hippocampal or cortical neurons) or cell lines heterologously expressing specific NMDA receptor subunits (e.g., HEK293 cells) are prepared on coverslips.[14][15]
-
Recording Setup: A glass micropipette with a tip diameter of ~1 µm is filled with an internal solution and mounted on a micromanipulator. The coverslip with cells is placed in a recording chamber on an inverted microscope and perfused with an external solution.
-
Giga-seal Formation: The micropipette is carefully brought into contact with the cell membrane, and gentle suction is applied to form a high-resistance seal ( >1 GΩ), known as a "giga-seal".[16]
-
Whole-Cell Configuration: A brief pulse of suction is applied to rupture the patch of membrane under the pipette tip, establishing electrical and diffusive access to the cell's interior.
-
Voltage Clamp: The cell is voltage-clamped at a holding potential (e.g., -60 mV or -70 mV) to control the membrane potential.[4][12]
-
NMDA Receptor Activation: A solution containing NMDA (e.g., 100 µM) and a co-agonist like glycine (B1666218) (e.g., 10 µM) is rapidly applied to the cell to evoke an inward current. To isolate NMDA receptor currents, non-NMDA receptor antagonists (e.g., CNQX) are often included in the external solution.[11]
-
Application of MK-801: After obtaining a stable baseline NMDA-evoked current, MK-801 is co-applied with the agonists. The rate and extent of current inhibition are measured.
-
Voltage-Dependence Assessment: The blocking effect of MK-801 is assessed at various holding potentials (e.g., from -80 mV to +40 mV) to determine its voltage-dependency. Recovery from block can be accelerated by prolonged applications of NMDA at depolarized potentials (e.g., +40 mV).[4]
Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes
This method is ideal for studying the pharmacology of specific NMDA receptor subunit combinations expressed heterologously.
Objective: To determine the potency and subunit selectivity of MK-801 on different NMDA receptor subtypes.
Methodology:
-
Oocyte Preparation and Injection: Xenopus laevis oocytes are harvested and injected with cRNAs encoding the desired NMDA receptor subunits (e.g., GluN1 and a specific GluN2 subunit). The oocytes are then incubated for 2-7 days to allow for receptor expression.
-
Recording Setup: The oocyte is placed in a recording chamber and impaled with two microelectrodes, one for voltage sensing and the other for current injection. The oocyte is continuously perfused with a recording solution.
-
Voltage Clamp and Agonist Application: The oocyte is voltage-clamped at a holding potential (e.g., -40 mV or -60 mV).[1][17] Agonists (glutamate and glycine) are applied to evoke an inward current.
-
MK-801 Application: Increasing concentrations of MK-801 are co-applied with the agonists to generate a concentration-response curve and determine the IC50.[17]
-
Data Analysis: The inhibition of the agonist-induced current by MK-801 is measured and analyzed to determine its potency on the specific receptor subtype.
Radioligand Binding Assays
These assays are used to determine the binding affinity (Kd) and density (Bmax) of MK-801 to its binding site.
Objective: To quantify the binding characteristics of [³H]MK-801 to NMDA receptors in brain membrane preparations.
Methodology:
-
Membrane Preparation: Brain tissue (e.g., rat cerebral cortex or hippocampus) is homogenized and centrifuged to isolate the cell membrane fraction.[10]
-
Binding Reaction: The membrane preparation is incubated with various concentrations of radiolabeled [³H]MK-801 in a buffer solution.
-
Separation of Bound and Free Ligand: The reaction is terminated by rapid filtration through glass fiber filters, which trap the membranes with bound [³H]MK-801 while allowing the unbound ligand to pass through.
-
Quantification: The radioactivity retained on the filters is measured using liquid scintillation counting.
-
Data Analysis: Non-specific binding is determined in the presence of a high concentration of unlabeled MK-801. Specific binding is calculated by subtracting non-specific from total binding. Scatchard analysis is then used to determine the Kd and Bmax values.[10]
Visualizing the Molecular Interactions and Experimental Processes
Diagrams are provided to illustrate the key pathways and workflows discussed.
Caption: NMDA receptor activation, Mg²⁺ block, and subsequent open channel block by MK-801.
Caption: Workflow for a whole-cell patch-clamp experiment studying MK-801.
Caption: Logical relationship of membrane potential to MK-801's blocking and unblocking kinetics.
Conclusion
The voltage-dependent block of NMDA channels by MK-801 is a complex, multi-faceted process that has been instrumental in elucidating the function of NMDA receptors. Its use-dependent nature and sensitivity to membrane potential provide a powerful tool for selectively inhibiting active NMDA receptors. A thorough understanding of its binding kinetics and the experimental protocols used to study it, as detailed in this guide, is essential for any researcher or drug development professional working in the field of glutamatergic neurotransmission. The data and methodologies presented here offer a solid foundation for future investigations into the therapeutic potential and physiological implications of NMDA receptor modulation.
References
- 1. Mechanism of NMDA receptor channel block by MK-801 and memantine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchchemshub.com [researchchemshub.com]
- 3. The NMDA receptor antagonist MK-801 fails to impair long-term recognition memory in mice when the state-dependency of memory is controlled - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The mechanism of action and pharmacological specificity of the anticonvulsant NMDA antagonist MK-801: a voltage clamp study on neuronal cells in culture - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The interaction between MK-801 and receptors for N-methyl-D-aspartate: functional consequences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. semanticscholar.org [semanticscholar.org]
- 8. (+)-MK 801 maleate | NMDA Receptors | Tocris Bioscience [tocris.com]
- 9. Effects of memantine and MK-801 on NMDA-induced currents in cultured neurones and on synaptic transmission and LTP in area CA1 of rat hippocampal slices - PMC [pmc.ncbi.nlm.nih.gov]
- 10. [3H]MK-801 labels a site on the N-methyl-D-aspartate receptor channel complex in rat brain membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Whole-cell patch-clamp recordings of an NMDA receptor-mediated synaptic current in rat hippocampal slices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Whole-cell patch clamp electrophysiology to study ionotropic glutamatergic receptors and their roles in addiction - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Whole-Cell Patch-Clamp Electrophysiology to Study Ionotropic Glutamatergic Receptors and Their Roles in Addiction | Springer Nature Experiments [experiments.springernature.com]
- 14. Pharmacological and electrophysiological characterization of novel NMDA receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Whole-Cell Patch-Clamp Analysis of Recombinant NMDA Receptor Pharmacology Using Brief Glutamate Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 16. personal.utdallas.edu [personal.utdallas.edu]
- 17. Subunit-specific mechanisms and proton sensitivity of NMDA receptor channel block - PMC [pmc.ncbi.nlm.nih.gov]
In-depth Technical Guide: Neuroprotective Characteristics of (Rac)-Dizocilpine in Neuronal Cultures
For Researchers, Scientists, and Drug Development Professionals
Abstract
(Rac)-Dizocilpine, commonly known as MK-801, is a well-characterized, potent, and selective non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor. Its capacity to inhibit excessive glutamatergic signaling has established it as a critical research tool for investigating the mechanisms of excitotoxicity-induced neuronal death. This technical guide offers a detailed examination of the neuroprotective properties of Dizocilpine (B47880) as observed in neuronal cultures. It covers its mechanism of action, summarizes key quantitative data, provides detailed experimental protocols for assessing its neuroprotective efficacy, and illustrates the pertinent signaling pathways and experimental workflows.
Introduction to Dizocilpine and Neuroprotection
Excitotoxicity is a pathological process where excessive stimulation of glutamate (B1630785) receptors, particularly the NMDA receptor, leads to neuronal injury and death. This process is implicated in a range of neurological conditions, including stroke, traumatic brain injury, and various neurodegenerative diseases. Dizocilpine acts by blocking the ion channel of the NMDA receptor, thereby preventing the massive influx of calcium ions (Ca2+) that triggers the excitotoxic cascade. This guide focuses on the in vitro evidence demonstrating the neuroprotective effects of Dizocilpine in neuronal culture systems.[1][2]
Mechanism of Action: Non-Competitive NMDA Receptor Antagonism
Dizocilpine's neuroprotective effects are rooted in its specific antagonism of the NMDA receptor. It is a use-dependent and voltage-dependent channel blocker, meaning it can only bind to its site within the ion channel when the receptor is activated by both glutamate and a co-agonist (glycine or D-serine), and the cell membrane is depolarized.[1] This binding physically obstructs the channel, preventing the flow of ions, most notably Ca2+.[1]
Caption: Mechanism of NMDA receptor activation and the inhibitory action of Dizocilpine.
Quantitative Data on Neuroprotection
The neuroprotective efficacy of Dizocilpine has been extensively documented in various neuronal culture models. The following tables provide a summary of key quantitative findings from the literature.
Table 1: Dose-Dependent Neuroprotection of Dizocilpine Against NMDA-Induced Excitotoxicity
| Dizocilpine Concentration | Neuronal Viability (%) | Reference |
| 0 (Control + NMDA) | 42.5 ± 3.4% | [3] |
| 10 µM | 66.8 ± 8.4% | [3] |
Data represents neuronal viability in human embryonic stem cell-derived neurons exposed to 20 µM glutamate for 24 hours.[3]
Table 2: IC50 Values of Dizocilpine Derivatives in In Vitro Assays
| Compound | Receptor Subtype | IC50 at -60 mV (µM) | IC50 at +40 mV (µM) | Reference |
| 6f | GluN1/GluN2A | 0.2 ± 0.03 | 21.6 ± 2.6 | [4] |
| 6f | GluN1/GluN2B | 0.4 ± 0.05 | 40.5 ± 5.1 | [4] |
| 3l | GluN1/GluN2A | 4.1 ± 0.5 | >200 | [4] |
| 3l | GluN1/GluN2B | 4.3 ± 0.6 | >200 | [4] |
Experimental Protocols
Reproducibility is a cornerstone of scientific research. The following protocols are standard methodologies for evaluating the neuroprotective effects of Dizocilpine in neuronal cultures.[5][6][7][8][9]
Primary Neuronal Culture Preparation
References
- 1. Dizocilpine - Wikipedia [en.wikipedia.org]
- 2. Clinical physiology and mechanism of dizocilpine (MK-801): Electron transfer, radicals, redox metabolites and bioactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. NMDA receptor-dependent glutamate excitotoxicity in human embryonic stem cell-derived neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. Primary cultures of neurons for testing neuroprotective drug effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. preprints.org [preprints.org]
- 8. researchgate.net [researchgate.net]
- 9. Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
The Uncompetitive Antagonist Dizocilpine (MK-801): An In-Depth Technical Guide to its Role as an Open-Channel Blocker of the NMDA Receptor
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dizocilpine (B47880), also known as MK-801, is a potent and highly selective uncompetitive antagonist of the N-methyl-D-aspartate (NMDA) receptor. Its unique mechanism of action, involving the blockade of the open ion channel, has made it an invaluable tool in neuroscience research for elucidating the physiological and pathological roles of the NMDA receptor. This technical guide provides a comprehensive overview of Dizocilpine's mechanism of action, its effects on intracellular signaling cascades, and detailed experimental protocols for its characterization. Quantitative data on its binding affinities and functional effects are presented, alongside visualizations of its interaction with the NMDA receptor and relevant signaling pathways. This document is intended to serve as a detailed resource for researchers and professionals in the fields of neuropharmacology and drug development.
Introduction to Dizocilpine and the NMDA Receptor
The NMDA receptor is a glutamate-gated ion channel that plays a pivotal role in synaptic plasticity, learning, and memory.[1][2] It is a heterotetrameric complex typically composed of two GluN1 and two GluN2 subunits.[3] For the channel to open, it requires the binding of both glutamate (B1630785) to the GluN2 subunit and a co-agonist, typically glycine (B1666218) or D-serine, to the GluN1 subunit.[4] A crucial characteristic of the NMDA receptor is its voltage-dependent block by magnesium ions (Mg²⁺) at resting membrane potential. Depolarization of the postsynaptic membrane relieves this Mg²⁺ block, allowing for the influx of cations, most notably calcium (Ca²⁺), upon agonist binding.[1]
Dizocilpine (MK-801) is a non-competitive antagonist that binds to a site within the ion channel pore of the NMDA receptor, physically obstructing the flow of ions.[1] This mechanism is described as "uncompetitive" because Dizocilpine can only bind to the receptor after it has been activated by its agonists (glutamate and glycine) and the channel is in an open state.[5] This "use-dependent" and "voltage-dependent" nature of its action is a defining feature of its pharmacology.[1]
Mechanism of Action: Uncompetitive Open-Channel Blockade
Dizocilpine's interaction with the NMDA receptor is a classic example of uncompetitive antagonism. It does not compete with the binding of glutamate or glycine. Instead, it enters the open channel pore and binds to a site, often referred to as the "PCP site" due to the similar mechanism of phencyclidine.[6] This binding event physically occludes the channel, preventing the passage of Ca²⁺ and other cations, thereby inhibiting the receptor's function. The blockade is considered "use-dependent" because the channel must be opened by agonists for Dizocilpine to gain access to its binding site.[1] The blockade is also voltage-dependent, as the membrane potential influences the movement of the charged Dizocilpine molecule into and out of the channel. The binding of Dizocilpine is characterized by a high affinity and a very slow off-rate, leading to a prolonged, almost irreversible blockade under typical experimental conditions.[3][7]
Caption: Mechanism of Dizocilpine's uncompetitive antagonism.
Quantitative Pharmacological Data
The affinity and potency of Dizocilpine have been characterized in numerous studies using various experimental techniques. The following tables summarize key quantitative data.
Table 1: Binding Affinity of Dizocilpine for the NMDA Receptor
| Parameter | Value | Species/Tissue | Radioligand | Reference |
| Kd | 6.3 nM | Rat cerebral cortical membranes | [³H]MK-801 | [8] |
| Bmax | 2.37 pmol/mg protein | Rat cerebral cortical membranes | [³H]MK-801 | [8] |
| Kd | ~0.08 µM | Computational Model | - | [9] |
Table 2: Functional Potency of Dizocilpine
| Parameter | Value | Experimental System | Measurement | Reference |
| ED50 | 0.05 mg/kg | Rats (discriminative stimulus) | Behavioral response | [10] |
| ED50 | 0.3 mg/kg | Gerbil (neuroprotection) | Ischemia-induced neurodegeneration | [1] |
| IC50 | Varies with conditions | Electrophysiology | Inhibition of NMDA-evoked currents | [3] |
Impact on Downstream Signaling Pathways
The influx of Ca²⁺ through the NMDA receptor channel activates a multitude of intracellular signaling cascades that are crucial for synaptic plasticity. By blocking this Ca²⁺ influx, Dizocilpine significantly impacts these downstream pathways. One of the most well-studied pathways involves the activation of Extracellular signal-Regulated Kinases (ERK) and the subsequent phosphorylation of the cAMP Response Element-Binding protein (CREB).
Upon NMDA receptor activation, the rise in intracellular Ca²⁺ can lead to the activation of Ras, which in turn initiates the mitogen-activated protein kinase (MAPK) cascade, resulting in the phosphorylation and activation of ERK. Activated ERK can then translocate to the nucleus and phosphorylate CREB. Phosphorylated CREB binds to cAMP response elements (CREs) in the promoter regions of target genes, leading to the transcription of genes involved in synaptic plasticity and cell survival. Dizocilpine, by preventing the initial Ca²⁺ signal, effectively inhibits this entire cascade.
Caption: NMDA receptor downstream signaling pathway to ERK/CREB.
Experimental Protocols
Radioligand Binding Assay for Dizocilpine
This protocol is used to determine the binding affinity (Kd) and the density of binding sites (Bmax) for Dizocilpine on the NMDA receptor. The assay typically utilizes [³H]MK-801 as the radioligand.
Materials:
-
Rat brain membranes (e.g., from cerebral cortex or hippocampus)
-
[³H]MK-801 (radioligand)
-
Unlabeled Dizocilpine (for determining non-specific binding)
-
Assay buffer (e.g., 5 mM Tris-HCl, pH 7.4)
-
Glass fiber filters
-
Scintillation vials and scintillation cocktail
-
Filtration apparatus
-
Scintillation counter
Procedure:
-
Membrane Preparation: Homogenize rat brain tissue in ice-cold buffer. Centrifuge the homogenate at low speed to remove nuclei and large debris. Centrifuge the resulting supernatant at high speed to pellet the membranes. Wash the membrane pellet by resuspension and centrifugation. Resuspend the final pellet in assay buffer.
-
Binding Incubation: In test tubes, combine the prepared brain membranes, a fixed concentration of [³H]MK-801, and varying concentrations of unlabeled Dizocilpine (for competition assays) or buffer alone (for saturation assays). For determining non-specific binding, use a high concentration of unlabeled Dizocilpine.
-
Incubation: Incubate the mixture at a defined temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-180 minutes).[11]
-
Filtration: Rapidly terminate the binding reaction by filtering the incubation mixture through glass fiber filters under vacuum. This separates the bound radioligand from the free radioligand.
-
Washing: Quickly wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: For saturation binding, plot the specific binding (total binding minus non-specific binding) against the concentration of [³H]MK-801 to determine Kd and Bmax. For competition binding, plot the percentage of specific binding against the concentration of unlabeled Dizocilpine to determine the IC₅₀, from which the Kᵢ can be calculated.
Whole-Cell Patch-Clamp Electrophysiology
This technique is used to measure the inhibitory effect of Dizocilpine on NMDA receptor-mediated currents in individual neurons.
Materials:
-
Cultured neurons or brain slices
-
Patch-clamp rig (microscope, micromanipulator, amplifier, data acquisition system)
-
Borosilicate glass capillaries for pulling patch pipettes
-
External solution (Artificial Cerebrospinal Fluid - ACSF) containing agonists (glutamate and glycine) and blockers for other ion channels (e.g., TTX for sodium channels, picrotoxin (B1677862) for GABAA receptors).
-
Internal solution for the patch pipette (e.g., containing Cs-gluconate to block potassium channels).
-
Dizocilpine stock solution.
Procedure:
-
Cell/Slice Preparation: Prepare cultured neurons on coverslips or obtain acute brain slices from an animal. Place the preparation in the recording chamber on the microscope stage and perfuse with ACSF.
-
Pipette Pulling and Filling: Pull a patch pipette from a borosilicate glass capillary to have a resistance of 3-7 MΩ. Fill the pipette with the internal solution.
-
Obtaining a Gigaseal and Whole-Cell Configuration: Approach a neuron with the patch pipette while applying positive pressure. Once in close proximity, release the pressure to form a high-resistance "gigaseal" between the pipette tip and the cell membrane. Apply a brief pulse of suction to rupture the membrane patch under the pipette, achieving the whole-cell configuration.
-
Recording NMDA Currents: Clamp the cell at a holding potential (e.g., -70 mV). Apply brief pulses of glutamate and glycine to evoke NMDA receptor-mediated currents. The characteristic slow kinetics of the NMDA current will be apparent.
-
Application of Dizocilpine: After obtaining a stable baseline of NMDA currents, perfuse the ACSF containing a known concentration of Dizocilpine onto the cell.
-
Data Acquisition: Record the NMDA currents before, during, and after the application of Dizocilpine. The use-dependent nature of the block can be observed as a progressive decrease in the current amplitude with repeated agonist applications in the presence of the drug.
-
Data Analysis: Measure the peak amplitude of the NMDA currents. Calculate the percentage of inhibition caused by Dizocilpine. Construct a concentration-response curve to determine the IC₅₀ of Dizocilpine.
Caption: A typical experimental workflow for characterizing Dizocilpine.
Conclusion
Dizocilpine (MK-801) remains a cornerstone pharmacological tool for the study of NMDA receptor function. Its well-characterized mechanism as a high-affinity, use-dependent, uncompetitive open-channel blocker provides a powerful means to dissect the intricate roles of NMDA receptor-mediated signaling in both health and disease. The detailed experimental protocols and quantitative data presented in this guide offer a robust framework for researchers and drug development professionals to effectively utilize and understand the actions of this important compound. A thorough comprehension of Dizocilpine's pharmacology is essential for the accurate interpretation of experimental results and for the development of novel therapeutics targeting the glutamatergic system.
References
- 1. Dizocilpine - Wikipedia [en.wikipedia.org]
- 2. View of Dizocilpine (MK-801): The Dual Potential of a Non-Competitive NMDA Receptor Antagonist in Psychiatric Pharmacology [madison-proceedings.com]
- 3. biorxiv.org [biorxiv.org]
- 4. [3H](+)MK801 radioligand binding assay at the N-methyl-D-aspartate receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Receptor antagonist - Wikipedia [en.wikipedia.org]
- 6. Clinical physiology and mechanism of dizocilpine (MK-801): Electron transfer, radicals, redox metabolites and bioactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Recovery of NMDA receptor currents from MK-801 blockade is accelerated by Mg2+ and memantine under conditions of agonist exposure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. [3H]MK-801 labels a site on the N-methyl-D-aspartate receptor channel complex in rat brain membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Mechanism of NMDA receptor channel block by MK-801 and memantine - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Dizocilpine-like discriminative stimulus effects of low-affinity uncompetitive NMDA antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
The Electron Transfer and Redox Metabolite Formation from Dizocilpine (MK-801): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dizocilpine (B47880) (MK-801) is a potent and selective non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor, a key player in excitatory neurotransmission in the central nervous system.[1] While its pharmacological effects as an anticonvulsant and its use in modeling psychosis in research are well-documented, the underlying biomechanisms, particularly those involving electron transfer and the formation of redox-active metabolites, are less thoroughly elucidated.[1][2] This technical guide provides an in-depth exploration of the theoretical framework and available experimental evidence surrounding the electron transfer and redox metabolite formation from Dizocilpine. The bioactivity of Dizocilpine and its metabolites is proposed to be linked to their ability to participate in redox cycling, leading to the generation of reactive oxygen species (ROS) and subsequent oxidative stress.[1]
Metabolic Pathways of Dizocilpine
The metabolism of Dizocilpine is a critical first step in the formation of redox-active species. While comprehensive in vivo and in vitro metabolic studies with detailed quantitative data are not extensively available in the public domain, key metabolic pathways have been identified. The primary routes of metabolism involve oxidation, leading to the formation of hydroxylated and N-oxidized derivatives.
The major identified metabolites of Dizocilpine are:
-
N-hydroxy-Dizocilpine: Formation of a hydroxylamine (B1172632) at the nitrogen atom.[1]
-
2-hydroxy-Dizocilpine: Aromatic hydroxylation leading to a phenolic metabolite.[1]
-
8-hydroxy-Dizocilpine: Another phenolic metabolite resulting from aromatic hydroxylation.[1]
These metabolites, particularly the hydroxylamine and phenolic derivatives, are the precursors to the redox-active species that are believed to contribute to the broader bioactivity and potential toxicity of Dizocilpine.[1][2]
Enzymology of Dizocilpine Metabolism
The specific enzymes responsible for the metabolism of Dizocilpine have not been definitively characterized in the available literature. However, based on the types of metabolic reactions observed, the following enzyme families are likely involved:
-
Cytochrome P450 (CYP) Enzymes: These enzymes are the primary catalysts for the hydroxylation of aromatic compounds. It is highly probable that CYP isoenzymes, such as those from the CYP2D and CYP3A subfamilies, are involved in the formation of 2-hydroxy- and 8-hydroxy-Dizocilpine.
-
Flavin-containing Monooxygenases (FMOs): FMOs are known to catalyze the N-oxidation of secondary amines to form hydroxylamines.[3] Therefore, the formation of N-hydroxy-Dizocilpine is likely mediated by an FMO enzyme.[1]
Further research with specific CYP and FMO inhibitors and recombinant enzymes is needed to definitively identify the specific isoenzymes responsible for Dizocilpine metabolism.
Electron Transfer and Redox Cycling
The central hypothesis regarding the bioactivity of Dizocilpine's metabolites is their participation in redox cycling, a process that can lead to the transfer of electrons and the generation of ROS. This concept draws strong parallels to the metabolism and bioactivation of other drugs like cocaine and phencyclidine (PCP).[1]
Redox Cycling of N-hydroxy-Dizocilpine
The N-hydroxy metabolite is proposed to undergo a one-electron oxidation to form a nitroxide radical. This radical can then be further oxidized to a nitrosonium ion. This series of redox reactions can form a catalytic cycle, as illustrated below.
This redox cycling can contribute to oxidative stress through the generation of superoxide (B77818) radicals (O₂⁻˙).[1]
Redox Cycling of Phenolic Metabolites
The phenolic metabolites, 2-hydroxy- and 8-hydroxy-Dizocilpine, can undergo a two-electron oxidation to form their corresponding quinones. These quinones can then be reduced back to the phenolic form, creating a redox cycle that can also generate ROS.
Quantitative Data
A comprehensive review of the scientific literature reveals a notable absence of quantitative data regarding the electron transfer and redox metabolite formation from Dizocilpine. The following table summarizes the key parameters for which specific experimental values are not currently available.
| Parameter | Value | Method | Reference |
| Redox Potential (Dizocilpine) | Not Reported | Cyclic Voltammetry | N/A |
| Redox Potential (N-hydroxy-Dizocilpine) | Not Reported | Cyclic Voltammetry | N/A |
| Redox Potential (2-hydroxy-Dizocilpine) | Not Reported | Cyclic Voltammetry | N/A |
| Redox Potential (8-hydroxy-Dizocilpine) | Not Reported | Cyclic Voltammetry | N/A |
| Enzyme Kinetics (CYP-mediated hydroxylation) | Not Reported | In vitro enzyme assays | N/A |
| Enzyme Kinetics (FMO-mediated N-oxidation) | Not Reported | In vitro enzyme assays | N/A |
| Metabolite Concentrations (in vivo) | Not Reported | LC-MS/MS, etc. | N/A |
| Metabolite Concentrations (in vitro) | Not Reported | LC-MS/MS, etc. | N/A |
This lack of quantitative data represents a significant knowledge gap and highlights the need for further experimental investigation to validate the proposed theoretical framework.
Experimental Protocols
In Vitro Metabolism of Dizocilpine using Liver Microsomes
This experiment aims to identify the metabolites of Dizocilpine and the enzymes responsible for their formation.
Workflow:
Methodology:
-
Incubation: Dizocilpine is incubated with liver microsomes from a relevant species (e.g., human, rat) in a buffered solution. The reaction is initiated by the addition of the cofactor NADPH.
-
Enzyme Inhibition (for reaction phenotyping): To identify the specific CYP enzymes involved, parallel incubations are performed in the presence of known selective inhibitors for different CYP isoenzymes.
-
Time Points: Aliquots of the reaction mixture are taken at various time points (e.g., 0, 15, 30, 60 minutes) to monitor the disappearance of the parent drug and the formation of metabolites.
-
Reaction Quenching: The reaction is stopped at each time point by the addition of a quenching solvent, such as cold acetonitrile, which also serves to precipitate proteins.
-
Sample Preparation: The quenched samples are centrifuged to pellet the precipitated proteins.
-
LC-MS/MS Analysis: The supernatant is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to separate, identify, and quantify Dizocilpine and its metabolites.
Electrochemical Analysis of Dizocilpine and its Metabolites
Cyclic voltammetry can be used to determine the oxidation and reduction potentials of Dizocilpine and its metabolites, providing insight into their propensity to undergo electron transfer.
Methodology:
-
Electrochemical Cell Setup: A standard three-electrode system is used, consisting of a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).
-
Electrolyte Solution: The compound of interest (Dizocilpine or a synthesized metabolite) is dissolved in a suitable electrolyte solution.
-
Potential Sweep: The potential of the working electrode is swept linearly with time, and the resulting current is measured.
-
Data Analysis: The resulting voltammogram is analyzed to determine the peak potentials for oxidation and reduction, which correspond to the redox potentials of the compound.
Conclusion
The metabolism of Dizocilpine to N-hydroxy and phenolic derivatives provides a basis for understanding its potential to engage in electron transfer and redox cycling. The theoretical framework, drawing analogies to other psychoactive compounds, suggests that these redox-active metabolites may contribute to the overall pharmacological and toxicological profile of Dizocilpine through the generation of reactive oxygen species. However, a significant lack of quantitative experimental data currently prevents a full and detailed understanding of these processes. Further research is required to determine the specific enzymes involved, quantify the formation of redox-active metabolites, and measure their electrochemical properties. Such studies will be crucial for a comprehensive assessment of the role of electron transfer in the bioactivity of Dizocilpine.
References
- 1. Clinical physiology and mechanism of dizocilpine (MK-801): Electron transfer, radicals, redox metabolites and bioactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Clinical physiology and mechanism of dizocilpine (MK-801): electron transfer, radicals, redox metabolites and bioactivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Benzydamine N-oxidation as an index reaction reflecting FMO activity in human liver microsomes and impact of FMO3 polymorphisms on enzyme activity - PMC [pmc.ncbi.nlm.nih.gov]
Initial studies on Dizocilpine's effects on the central nervous system
An In-depth Technical Guide on the Initial Studies of Dizocilpine's (MK-801) Effects on the Central Nervous System
Introduction
Dizocilpine (B47880), also known as MK-801, is a potent and highly selective non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor, a key player in excitatory synaptic transmission in the central nervous system (CNS).[1][2][3][4] Discovered by a team at Merck in 1982, initial research on Dizocilpine unveiled a wide range of significant pharmacological effects, including anticonvulsant, anesthetic, and neuroprotective properties.[1][5][6] However, its development for clinical use in humans was halted due to the discovery of significant side effects, such as cognitive impairment and psychotomimetic reactions.[5] Despite this, Dizocilpine remains an invaluable research tool for investigating the role of the NMDA receptor in various physiological and pathological processes within the CNS. This guide provides a detailed overview of the foundational studies on Dizocilpine, focusing on its mechanism of action, diverse effects on the CNS, experimental protocols, and the adverse effects that limited its clinical application.
Mechanism of Action: A Potent NMDA Receptor Antagonist
The primary mechanism of action of Dizocilpine is its potent and specific blockade of the NMDA receptor ion channel.[1][2][5] The NMDA receptor is a glutamate-gated ion channel that, upon activation, allows the influx of calcium ions (Ca²⁺), triggering a cascade of intracellular signaling events crucial for synaptic plasticity, learning, and memory.[4][5]
Dizocilpine acts as a use- and voltage-dependent open-channel blocker.[5] This means that the NMDA receptor channel must first be opened by the binding of glutamate (B1630785) and a co-agonist (glycine or D-serine), and the neuron must be depolarized to remove a magnesium ion (Mg²⁺) that normally blocks the channel at resting membrane potential. Once the channel is open, Dizocilpine enters and binds to a site within the ion channel, physically obstructing the flow of ions.[5] This binding is of high affinity and has a long dwell time, leading to a prolonged blockade of receptor function.[2]
Pharmacological Effects on the Central Nervous System
Initial studies revealed that Dizocilpine exerts a variety of powerful effects on the CNS.
Anticonvulsant Activity
Dizocilpine was first identified as a potent anticonvulsant.[1][3][6] It demonstrated high affinity for binding sites in the brain, particularly in the hippocampus, and was effective in animal models of epilepsy.[1] This anticonvulsant action is a direct result of its ability to block the excessive neuronal excitation mediated by NMDA receptors during seizure activity.
Neuroprotective Properties
A significant area of early research focused on Dizocilpine's neuroprotective effects.[3] In conditions such as stroke, traumatic brain injury, and hypoglycemia, excessive glutamate release leads to over-activation of NMDA receptors and a massive influx of calcium, initiating a neurotoxic cascade known as excitotoxicity.[5][7] Studies showed that Dizocilpine could protect neurons from this excitotoxic damage in various animal models.[5][7] For instance, it was found to mitigate neuronal necrosis in the hippocampus and striatum of rats subjected to profound hypoglycemia.[7]
Impact on Learning and Memory
While neuroprotective, Dizocilpine was also found to significantly impair cognitive functions, particularly learning and memory.[1][2] This is because NMDA receptor-mediated synaptic plasticity, such as long-term potentiation (LTP), is critical for memory formation. By blocking NMDA receptors, Dizocilpine inhibits the induction of LTP.[5] Studies in rats and primates showed that the drug impaired the acquisition of new memories, especially in tasks that require spatial and working memory.[5][8][9]
Effects on Motor Function
Administration of Dizocilpine leads to dose-dependent effects on motor activity.[10] At lower doses, it can cause hyperlocomotion, an increase in spontaneous movement.[2][10] At higher doses, it can lead to more severe motor ataxia, disrupting coordination and balance.[8]
Psychotomimetic and Dissociative Effects
Dizocilpine shares pharmacological properties with other NMDA receptor antagonists like phencyclidine (PCP) and ketamine, including dissociative anesthetic effects.[1][5][11] In animal models, it was found to induce behaviors reminiscent of both the positive (e.g., hyperlocomotion) and negative (e.g., social withdrawal) symptoms of schizophrenia.[4][5] This has made Dizocilpine a widely used tool for creating animal models of psychosis to test potential antipsychotic drugs.[5]
Influence on Neurotransmitter Systems
Beyond its direct action on glutamate receptors, Dizocilpine was also shown to modulate other neurotransmitter systems. Microdialysis studies in freely moving rats revealed that both local and systemic administration of Dizocilpine increased the extracellular concentrations of dopamine (B1211576), serotonin (B10506), and norepinephrine (B1679862) in the nucleus accumbens, a key brain region involved in reward and motivation.[12]
Experimental Data
The following tables summarize quantitative data from initial studies on Dizocilpine.
Table 1: Dose-Dependent Behavioral Effects of Dizocilpine in Rodents
| Dose (mg/kg) | Route of Administration | Animal Model | Observed Effect | Reference |
| 0.025 - 0.1 | Subcutaneous | Rat | Impaired acquisition in 14-unit T-maze (cognitive measures). | [8] |
| 0.1 - 0.15 | Intraperitoneal | Mouse | Amnestic effect and increased locomotor activity. | [2] |
| 0.1 - 0.17 | Not Specified | Rat | Decreased accuracy on olfactory span task (working memory). | [9] |
| 0.2 | Not Specified | Rat | Marked hyperlocomotion and prevention of within-session habituation. | [10] |
| 0.3 | Intraperitoneal | Rat | Dose-dependent hyperactivity. | [10] |
Table 2: Neuroprotective Effects of Dizocilpine in Animal Models
| Dose (mg/kg) | Route of Administration | Animal Model/Condition | Observed Neuroprotective Effect | Reference |
| 0.3 | Not Specified | Gerbil / Ischemia | ED50 for neuroprotection in the hippocampus. | [5] |
| ≥ 3.0 | Not Specified | Gerbil / Ischemia | Majority of animals protected against ischemia-induced damage. | [5] |
| 1.5 - 5.0 | Intravenous | Rat / Hypoglycemia | Mitigated selective neuronal necrosis in the hippocampus and striatum. | [7] |
Table 3: Effects of Dizocilpine on Extracellular Neurotransmitter Levels in the Nucleus Accumbens
| Dose | Route of Administration | Neurotransmitter | Change in Extracellular Level | Reference |
| 5 - 250 µM | Local Infusion | Dopamine, Norepinephrine, Serotonin | Concentration-dependent increase. | [12] |
| 0.3 mg/kg | Intraperitoneal | Dopamine, Norepinephrine, Serotonin | Significant increase. | [12] |
Methodologies from Initial Studies
The initial characterization of Dizocilpine's effects relied on a variety of experimental protocols.
-
Animal Models: The majority of early studies were conducted in rodents, primarily rats (e.g., Sprague-Dawley, F-344) and mice.[2][7][8][10]
-
Drug Administration: Dizocilpine was typically dissolved in saline and administered via various routes, including intraperitoneal (i.p.), subcutaneous (s.c.), and intravenous (i.v.) injections.[2][7][8][13]
-
Behavioral Assessments: A range of behavioral mazes and tests were used to assess cognitive and motor functions. These included the Morris water maze for spatial learning, the open-field test for locomotor activity, and complex mazes like the 14-unit T-maze for learning and memory.[2][8][10]
-
Neurochemical and Histological Analysis: Techniques like intracerebral microdialysis were used to measure real-time changes in neurotransmitter levels in specific brain regions.[12] Post-mortem histological analysis of brain tissue, often using staining methods, was employed to assess neuronal damage or protection.[7]
Adverse Effects and Translational Limitations
The promising therapeutic potential of Dizocilpine was ultimately overshadowed by its significant adverse effects, which prevented its clinical use.
Neurotoxicity and Olney's Lesions
In 1989, John W. Olney discovered that Dizocilpine and other NMDA antagonists could cause a specific type of brain damage, now known as Olney's lesions.[5] These lesions are characterized by the formation of neuronal vacuolization and, in some cases, necrosis, particularly in the posterior cingulate and retrosplenial cortices of the rat brain.[5] This neurotoxic effect raised serious safety concerns for human use.
Conclusion
The initial studies on Dizocilpine were instrumental in elucidating the multifaceted role of the NMDA receptor in the central nervous system. They confirmed the receptor's critical involvement in seizure activity, excitotoxic neuronal death, learning, memory, and the neurobiology of psychosis. While the discovery of adverse effects such as Olney's lesions and psychotomimetic reactions precluded its use as a therapeutic agent, Dizocilpine's legacy endures. It remains a cornerstone of neuroscience research, providing a powerful pharmacological tool to probe the intricacies of glutamatergic neurotransmission and to model CNS disorders in the ongoing quest for new and safer therapeutic interventions.
References
- 1. Clinical physiology and mechanism of dizocilpine (MK-801): Electron transfer, radicals, redox metabolites and bioactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. MK-801 and cognitive functions: Investigating the behavioral effects of a non-competitive NMDA receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dizocilpine | C16H15N | CID 180081 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. spandidos-publications.com [spandidos-publications.com]
- 5. Dizocilpine - Wikipedia [en.wikipedia.org]
- 6. Clinical physiology and mechanism of dizocilpine (MK-801): electron transfer, radicals, redox metabolites and bioactivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Regional neuroprotective effects of the NMDA receptor antagonist MK-801 (dizocilpine) in hypoglycemic brain damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. NMDA receptor channel antagonism by dizocilpine (MK-801) impairs performance of rats in aversively motivated complex maze tasks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effects of Dizocilpine (MK801) on Olfactory Span in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Phencyclidine - Wikipedia [en.wikipedia.org]
- 12. Dizocilpine (MK-801) increases not only dopamine but also serotonin and norepinephrine transmissions in the nucleus accumbens as measured by microdialysis in freely moving rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Frontiers | Chronic MK-801 Application in Adolescence and Early Adulthood: A Spatial Working Memory Deficit in Adult Long-Evans Rats But No Changes in the Hippocampal NMDA Receptor Subunits [frontiersin.org]
An In-depth Technical Guide to the Anticonvulsant Properties of (Rac)-Dizocilpine (MK-801)
For Researchers, Scientists, and Drug Development Professionals
Introduction
(Rac)-Dizocilpine, also known as MK-801, is a potent and extensively studied non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor.[1][2] Initially investigated for its anesthetic and anticonvulsant properties, Dizocilpine (B47880) has become a critical pharmacological tool for exploring the role of the NMDA receptor in various physiological and pathological processes within the central nervous system (CNS).[1][2] This technical guide provides a comprehensive overview of the anticonvulsant properties of Dizocilpine, detailing its mechanism of action, efficacy in preclinical seizure models, and standardized experimental protocols for its evaluation.
Dizocilpine's robust anticonvulsant effects have been demonstrated across a range of animal models, including those for generalized and partial seizures.[3][4] Its unique mechanism of action, involving the blockade of the ion channel associated with the NMDA receptor, has provided valuable insights into the pathophysiology of epilepsy and has paved the way for the investigation of other NMDA receptor antagonists as potential antiepileptic drugs.[5][6] However, its clinical development has been hampered by a narrow therapeutic window and the induction of psychotomimetic side effects and neurotoxicity at higher doses.[4][7] Despite these limitations, Dizocilpine remains an invaluable compound in preclinical research for elucidating the mechanisms of epileptogenesis and for the initial screening of novel anticonvulsant therapies.
Mechanism of Action: NMDA Receptor Antagonism
Dizocilpine exerts its anticonvulsant effects primarily through its potent and selective non-competitive antagonism of the NMDA receptor, a subtype of ionotropic glutamate (B1630785) receptor.[5][6] Glutamate is the principal excitatory neurotransmitter in the brain, and the overactivation of NMDA receptors is a key factor in the initiation and propagation of seizure activity.
The mechanism of Dizocilpine's action is both use- and voltage-dependent.[7] This means that the NMDA receptor channel must be opened by the binding of glutamate and a co-agonist (glycine or D-serine), coupled with depolarization of the neuronal membrane, for Dizocilpine to enter and block the channel pore.[6][7] Once bound within the ion channel, Dizocilpine prevents the influx of calcium ions (Ca2+), which is a critical downstream signaling event that contributes to excitotoxicity and seizure propagation. Neurophysiological studies have confirmed that Dizocilpine selectively antagonizes depolarizing responses to NMDA, with no significant effect on responses to other excitatory amino acid receptors like kainate or quisqualate.[5] The binding affinity of Dizocilpine to its site within the NMDA receptor channel correlates strongly with its anticonvulsant potency.[5]
Below is a diagram illustrating the signaling pathway of NMDA receptor activation and its inhibition by Dizocilpine.
Quantitative Efficacy of this compound in Preclinical Seizure Models
The anticonvulsant efficacy of Dizocilpine has been quantified in various animal models of epilepsy. The following tables summarize key quantitative data from these studies, providing a comparative overview of its potency.
| Seizure Model | Animal Species | Route of Administration | ED50 (mg/kg) | Reference |
| NMDA-Induced Seizures | Mouse | Intraperitoneal (i.p.) | 0.17 | [8] |
| Amygdala Kindling | Rat | Intraperitoneal (i.p.) | 0.25 - 4 (dose-dependent suppression) | [3] |
| Perforant Path Kindling | Rat | Intraperitoneal (i.p.) | 1.0 (suppression of behavioral seizures) | [9] |
| Seizure Model | Animal Species | Dose (mg/kg) | Observed Anticonvulsant Effect | Reference |
| Pentylenetetrazole (PTZ) Kindling | Mouse | Not Specified | Significantly reduced kindling acquisition | [10] |
| NMDA-Induced Hippocampal Seizures | Rat | 1.0 (i.p.) | Significant decrease in the number and duration of seizures | [11] |
| Amygdala Kindling | Rat | 1.0 (i.p.) | Strong prevention of afterdischarge growth | [3] |
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments cited in the evaluation of Dizocilpine's anticonvulsant properties.
Pentylenetetrazole (PTZ)-Induced Kindling Model in Mice
The PTZ-induced kindling model is a widely used paradigm to study epileptogenesis and for the screening of anticonvulsant drugs.
-
Animals: Male mice are commonly used.
-
Housing: Animals are housed under standard laboratory conditions with a 12-hour light/dark cycle and ad libitum access to food and water.
-
Experimental Groups: Mice are randomized into a vehicle control group and one or more Dizocilpine treatment groups.
-
Kindling Procedure:
-
A subconvulsive dose of PTZ (e.g., 40 mg/kg) is administered intraperitoneally (i.p.) on alternating days for a specified period (e.g., 15 days).[10]
-
Dizocilpine or vehicle is administered at a predetermined time before each PTZ injection.
-
Immediately following each PTZ injection, individual mice are placed in an observation chamber and monitored for 30 minutes for seizure activity.[10]
-
-
Seizure Scoring: Seizure severity is scored according to a standardized scale, such as:[10]
-
Stage 0: No response.
-
Stage 1: Ear and facial twitching.
-
Stage 2: Myoclonic body jerks.
-
Stage 3: Forelimb clonus, rearing.
-
Stage 4: Clonic convulsions, turning onto the side.
-
Stage 5: Generalized tonic-clonic convulsions, turning onto the back.
-
-
Data Analysis: The primary endpoints are the mean seizure stage and the number of animals exhibiting generalized seizures over the course of the kindling period.
Amygdala Kindling Model in Rats
The amygdala kindling model is a classic model of temporal lobe epilepsy, characterized by the progressive development of seizures following repeated electrical stimulation of the amygdala.
-
Animals: Adult male rats are typically used.
-
Surgical Procedure:
-
Rats are anesthetized, and a bipolar electrode is stereotaxically implanted into the amygdala.
-
Animals are allowed a recovery period of at least one week post-surgery.
-
-
Kindling Procedure:
-
A constant current electrical stimulation is delivered to the amygdala once daily. The initial stimulation parameters are set to elicit an afterdischarge (AD) without behavioral seizure activity.
-
The AD duration and behavioral seizure stage are recorded after each stimulation.
-
Stimulations are repeated daily until a stable kindled state (e.g., consistent Stage 5 seizures) is achieved.
-
-
Drug Testing:
-
Once kindled, animals receive an i.p. injection of Dizocilpine or vehicle.
-
At a specified time after injection (e.g., 30 minutes), the amygdala is stimulated, and the AD duration and seizure stage are recorded.
-
-
Data Analysis: The effects of Dizocilpine are quantified by the reduction in mean seizure stage and mean AD duration compared to baseline and vehicle controls.
The following diagram illustrates a typical experimental workflow for evaluating the anticonvulsant properties of a compound using a kindling model.
Logical Relationships and Considerations
The relationship between the in vitro binding affinity of Dizocilpine and its in vivo anticonvulsant potency is a critical aspect of its pharmacological profile.
Conclusion
This compound is a powerful anticonvulsant agent with a well-defined mechanism of action centered on the non-competitive blockade of the NMDA receptor ion channel. Its efficacy has been robustly demonstrated in a variety of preclinical models of epilepsy. While its clinical utility is limited by adverse effects, Dizocilpine remains an indispensable tool in neuroscience research. The detailed protocols and quantitative data presented in this guide are intended to support researchers, scientists, and drug development professionals in the continued exploration of NMDA receptor modulation for the treatment of epilepsy and other neurological disorders. The methodologies described provide a foundation for the consistent and reliable evaluation of novel anticonvulsant compounds.
References
- 1. Clinical physiology and mechanism of dizocilpine (MK-801): Electron transfer, radicals, redox metabolites and bioactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Clinical physiology and mechanism of dizocilpine (MK-801): electron transfer, radicals, redox metabolites and bioactivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Anticonvulsant action of a non-competitive antagonist of NMDA receptors (MK-801) in the kindling model of epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The effect of MK-801 on kindled seizures: implications for use and limitations as an antiepileptic drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The anticonvulsant MK-801 is a potent N-methyl-D-aspartate antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The novel anticonvulsant MK-801 binds to the activated state of the N-methyl-D-aspartate receptor in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Dizocilpine - Wikipedia [en.wikipedia.org]
- 8. Effect of a noncompetitive antagonist (MK-801) of NMDA receptors on convulsions and brain amino acid level in E1 mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The NMDA antagonist MK-801 suppresses behavioral seizures, augments afterdischarges, but does not block development of perforant path kindling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Alpha-pinene and dizocilpine (MK-801) attenuate kindling development and astrocytosis in an experimental mouse model of epilepsy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Stimulation and inhibition of N-methyl-D-aspartate receptors in rats: developing a seizure model - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Standard dosage and administration routes for MK-801 in rats and mice
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the standard dosage and administration of MK-801 (Dizocilpine), a non-competitive N-methyl-D-aspartate (NMDA) receptor antagonist, in rats and mice for research purposes. This document includes detailed protocols for solution preparation, administration, and common behavioral assays, alongside a summary of typical dosages and a diagram of the relevant signaling pathway.
Overview and Mechanism of Action
MK-801 is a widely used pharmacological tool to induce behavioral and cognitive changes in rodents, modeling aspects of neuropsychiatric disorders such as schizophrenia.[1][2] It acts as a potent and selective non-competitive antagonist of the NMDA receptor, a glutamate (B1630785) receptor crucial for synaptic plasticity and memory function.[3][4] MK-801 binds within the ion channel of the NMDA receptor, preventing the influx of calcium ions (Ca²⁺) and thereby blocking its function in a use- and voltage-dependent manner.[3] This blockade disrupts normal glutamatergic neurotransmission, leading to a range of behavioral effects.
Standard Dosage and Administration Routes
The dosage of MK-801 required to elicit specific behavioral effects varies between rats and mice and depends on the experimental paradigm. The most common route of administration is intraperitoneal (IP) injection.
Table 1: Standard MK-801 Dosages in Rats
| Dosage Range (mg/kg) | Observed Effects | Reference(s) |
| 0.05 - 0.1 | Impaired learning and memory, cognitive deficits.[5][6] | [5][6] |
| 0.1 - 0.6 | Dose-dependent locomotor hyperactivity.[7][8] | [7][8] |
| ≥ 0.2 | Gross intoxication, impaired sensorimotor function.[5] | [5] |
| 0.5 | Severe acute behavioral changes including restlessness, hyperactivity, and motor disturbances.[9] | [9] |
| 1.0 - 10.0 | Prevention of NMDA-induced neuronal degeneration.[10] | [10] |
Table 2: Standard MK-801 Dosages in Mice
| Dosage Range (mg/kg) | Observed Effects | Reference(s) |
| 0.01 - 0.1 | Impaired object recognition memory (state-dependent).[11] | [11] |
| 0.1 | Diminished spontaneous alternation in Y-maze, social investigation reduction.[1] | [1] |
| 0.12 - 0.15 | Hyperlocomotion and social deficits.[1][2] | [1][2] |
| 0.15 - 1.0 | Stereotypic behaviors. | |
| 0.2 - 0.3 | Decreased self-grooming.[1][2] | [1][2] |
| 0.5 - 1.0 | Ataxic-like movements.[1] | [1] |
| 10.0 | Irreversible degeneration of some cortical neurons. |
Experimental Protocols
MK-801 Solution Preparation
Materials:
-
(+)-MK-801 hydrogen maleate (B1232345) (Dizocilpine maleate)
-
Sterile 0.9% saline solution
-
Sterile vials
-
Vortex mixer or sonicator
Procedure:
-
Calculate the required amount of MK-801 based on the desired final concentration and volume.
-
Weigh the MK-801 powder accurately.
-
Dissolve the MK-801 powder in sterile 0.9% saline to the desired concentration.[9] Sonication may facilitate dissolution.
-
Ensure the solution is clear and free of particulates.
-
Store the solution appropriately, protected from light. For short-term use, refrigeration is typically adequate.
Intraperitoneal (IP) Injection Protocol
Materials:
-
Prepared MK-801 solution
-
Sterile syringes (1 mL is suitable for most applications)
-
Sterile needles (25-27 gauge for mice, 23-25 gauge for rats)[2][7]
-
70% ethanol (B145695) for disinfection
-
Animal scale
Procedure:
-
Weigh the animal to determine the correct injection volume. The injection volume should not exceed 10 ml/kg.[7][11]
-
Gently restrain the animal. For mice, this can often be done by one person. For rats, a two-person technique may be preferred.[2][7]
-
Position the animal on its back with its head tilted slightly downwards to move the abdominal organs cranially.[2]
-
Locate the injection site in the lower right quadrant of the abdomen to avoid the cecum and urinary bladder.[7][8]
-
Disinfect the injection site with 70% ethanol.[8]
-
Aspirate by pulling back slightly on the plunger to ensure no blood or urine is drawn. If fluid is aspirated, withdraw the needle and reinject at a different site with a fresh needle and syringe.[8]
-
Inject the solution smoothly.
-
Withdraw the needle and return the animal to its cage.
-
Monitor the animal for any adverse reactions.
Key Behavioral Assays
The following are brief overviews of common behavioral tests used to assess the effects of MK-801. It is recommended to allow a 30-minute interval between MK-801 administration and the start of behavioral testing.[9]
Open Field Test (for Locomotor Activity)
Apparatus: A square or circular arena with walls to prevent escape.
Procedure:
-
Administer MK-801 or vehicle via IP injection.
-
After the 30-minute absorption period, place the animal in the center of the open field arena.
-
Allow the animal to explore the arena for a set period (e.g., 25-30 minutes).[9]
-
Record and analyze locomotor activity, typically measured as total distance traveled, using automated tracking software.
Y-Maze Test (for Spatial Working Memory)
Apparatus: A maze with three identical arms set at a 120-degree angle from each other.[9]
Procedure:
-
Administer MK-801 or vehicle via IP injection.
-
After the 30-minute absorption period, place the animal at the end of one arm, facing the center.[9]
-
Allow the animal to freely explore the maze for a set duration (e.g., 8 minutes).[9]
-
Record the sequence of arm entries. A spontaneous alternation is defined as consecutive entries into all three different arms.[9]
-
Calculate the percentage of spontaneous alternations to assess spatial working memory.
Morris Water Maze (for Spatial Learning and Memory)
Apparatus: A large circular pool filled with opaque water, containing a hidden escape platform.
Procedure:
-
Acquisition Phase:
-
Administer MK-801 or vehicle daily before the training trials.
-
Place the animal in the water at different starting locations.
-
Allow the animal a set time (e.g., 60 seconds) to find the hidden platform.
-
Record the escape latency (time to find the platform).
-
If the animal fails to find the platform within the allotted time, guide it to the platform.
-
Repeat for several trials per day over multiple days.
-
-
Probe Trial (to assess memory):
-
Remove the escape platform from the pool.
-
Place the animal in the pool and allow it to swim for a set time (e.g., 60 seconds).
-
Record the time spent in the target quadrant where the platform was previously located.
-
Signaling Pathways and Experimental Workflow
NMDA Receptor Signaling Pathway Blockade by MK-801
Caption: Blockade of the NMDA receptor ion channel by MK-801.
General Experimental Workflow for MK-801 Studies
Caption: A typical workflow for behavioral experiments involving MK-801.
References
- 1. Mechanism of NMDA receptor channel block by MK-801 and memantine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. NMDA glutamate receptor antagonist MK-801 induces proteome changes in adult human brain slices which are partially counteracted by haloperidol and clozapine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ketamine - Wikipedia [en.wikipedia.org]
- 4. Survival signaling pathways activated by NMDA receptors. | Semantic Scholar [semanticscholar.org]
- 5. NMDA receptor subunits and associated signaling molecules mediating antidepressant-related effects of NMDA-GluN2B antagonism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. What are NMDA receptor antagonists and how do they work? [synapse.patsnap.com]
- 8. Incomplete block of NMDA receptors by intracellular MK-801 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Activation Mechanisms of the NMDA Receptor - Biology of the NMDA Receptor - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. youtube.com [youtube.com]
Application of (Rac)-Dizocilpine in Long-Term Potentiation (LTP) Inhibition Studies
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
(Rac)-Dizocilpine, commonly known as MK-801, is a potent and specific non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor. Its unique mechanism of action, which involves blocking the ion channel pore only when it is opened by glutamate (B1630785) binding and postsynaptic depolarization, has made it an invaluable tool in the field of neuroscience, particularly for dissecting the molecular underpinnings of long-term potentiation (LTP). LTP is a persistent strengthening of synapses based on recent patterns of activity and is widely considered a cellular correlate of learning and memory. Dizocilpine's ability to inhibit LTP has been instrumental in establishing the critical role of NMDA receptor activation in the induction of this form of synaptic plasticity.
Mechanism of Action
Dizocilpine acts as a use-dependent and voltage-dependent open-channel blocker of the NMDA receptor.[1] Glutamate, the primary excitatory neurotransmitter, must first bind to the receptor, and the postsynaptic membrane must be sufficiently depolarized to relieve the magnesium (Mg²⁺) block from the channel pore.[1] Only then can Dizocilpine enter and bind to a site within the ion channel, physically obstructing the influx of calcium (Ca²⁺) ions.[1] This Ca²⁺ influx is the crucial trigger for the intracellular signaling cascades that lead to the expression of LTP.[2] By preventing this influx, Dizocilpine effectively inhibits the induction of NMDA receptor-dependent LTP.[3]
Data Presentation: Quantitative Effects of Dizocilpine on LTP
The following table summarizes the quantitative data from various studies on the inhibitory effects of this compound on LTP.
| Preparation | Species | Brain Region | Dizocilpine Concentration/Dose | LTP Induction Protocol | Key Findings | Reference |
| Hippocampal Slices | Rat | CA1 | 5-50µM | High-Frequency Stimulation (HFS) at 100Hz for 1s | Produced a maximal inhibition of LTP of 50%.[4] | [4] |
| Freely Moving Rats | Rat | Perforant Path | 0.1 and 1.0 mg/kg (i.p.) | High-Frequency Train Delivery | Blocked induction of LTP measured 24 hours after train delivery.[3] | [3] |
| Freely Moving Rats | Rat | Hippocampus | 5 mg/kg (single systemic injection) | Not specified | Profoundly impaired LTP 7 days after application, with slight recovery after 4 weeks.[5] | [5] |
| Hippocampal Slices | Rat | CA1 | 5µM | High-Frequency Stimulation (HFS) | Induced a deficit in LTP that could be fully prevented by co-application of Rolipram.[4] | [4] |
Experimental Protocols
In Vitro LTP Inhibition in Hippocampal Slices
This protocol describes a general procedure for inducing and recording LTP in the CA1 region of rat hippocampal slices and testing the inhibitory effect of Dizocilpine.
1. Preparation of Hippocampal Slices:
-
Anesthetize and decapitate an adult rat.
-
Rapidly remove the brain and place it in ice-cold, oxygenated (95% O₂ / 5% CO₂) artificial cerebrospinal fluid (aCSF).
-
Prepare 300-400 µm thick transverse hippocampal slices using a vibratome.
-
Transfer slices to a holding chamber with oxygenated aCSF at room temperature and allow them to recover for at least 1 hour.
2. Electrophysiological Recording:
-
Transfer a single slice to a recording chamber continuously perfused with oxygenated aCSF at 30-32°C.
-
Place a stimulating electrode in the Schaffer collateral pathway and a recording electrode in the stratum radiatum of the CA1 region to record field excitatory postsynaptic potentials (fEPSPs).
-
Establish a stable baseline recording of fEPSPs for at least 20-30 minutes by delivering single pulses at a low frequency (e.g., 0.033 Hz).
3. Application of Dizocilpine:
-
Prepare a stock solution of this compound maleate (B1232345) in water or DMSO.
-
Dilute the stock solution in aCSF to the desired final concentration (e.g., 10 µM).
-
Switch the perfusion to the Dizocilpine-containing aCSF and allow it to equilibrate for at least 20-30 minutes before LTP induction.
4. LTP Induction and Recording:
-
Induce LTP using a high-frequency stimulation (HFS) protocol, such as one or more trains of 100 Hz for 1 second.
-
Continue recording fEPSPs for at least 60 minutes post-HFS to monitor the induction and maintenance of LTP.
-
In control experiments, perform the same procedure without Dizocilpine to establish the normal level of LTP.
5. Data Analysis:
-
Measure the slope of the fEPSP to quantify synaptic strength.
-
Normalize the fEPSP slopes to the pre-HFS baseline.
-
Compare the degree of potentiation in the presence and absence of Dizocilpine to determine the extent of LTP inhibition.
In Vivo LTP Inhibition in Freely Moving Rats
This protocol provides a general framework for investigating the effects of systemically administered Dizocilpine on LTP in awake, behaving rats.
1. Surgical Implantation of Electrodes:
-
Anesthetize the rat and place it in a stereotaxic frame.
-
Implant a stimulating electrode in the perforant path and a recording electrode in the dentate gyrus of the hippocampus.
-
Secure the electrode assembly to the skull with dental cement.
-
Allow the animal to recover from surgery for at least one week.
2. Baseline Recording and Drug Administration:
-
Habituate the rat to the recording chamber.
-
Record stable baseline evoked field potentials for several days to ensure a consistent response.
-
On the day of the experiment, administer this compound (e.g., 1.0 mg/kg, i.p.) or a vehicle control.[3]
-
Monitor the animal for any behavioral changes.[5]
3. LTP Induction and Long-Term Monitoring:
-
30-60 minutes after drug administration, deliver a high-frequency train to the perforant path to induce LTP.
-
Record the evoked potentials for at least 24 hours, and potentially for several days or weeks, to assess the long-term effects on synaptic plasticity.[3][5]
4. Data Analysis:
-
Analyze the amplitude of the population spike and the slope of the EPSP.
-
Compare the magnitude and duration of potentiation between the Dizocilpine-treated and control groups.
Visualizations
Signaling Pathway of LTP Induction and Inhibition by Dizocilpine
Caption: NMDA receptor-dependent LTP signaling and its blockade by Dizocilpine.
Experimental Workflow for LTP Inhibition Study
Caption: General workflow for an LTP inhibition experiment using Dizocilpine.
References
- 1. Dizocilpine - Wikipedia [en.wikipedia.org]
- 2. NMDA Receptor-Dependent Long-Term Potentiation and Long-Term Depression (LTP/LTD) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The NMDA antagonist, MK-801, suppresses long-term potentiation, kindling, and kindling-induced potentiation in the perforant path of the unanesthetized rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A single application of MK801 causes symptoms of acute psychosis, deficits in spatial memory, and impairment of synaptic plasticity in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Modeling Cognitive Deficits with MK-801 for Pharmacological Screening
Audience: Researchers, scientists, and drug development professionals.
Introduction
Cognitive deficits are a core feature of numerous neurological and psychiatric disorders, including schizophrenia, Alzheimer's disease, and ischemic brain injury.[1] The development of effective therapeutic agents to address these impairments is a critical area of research. Pharmacological models that mimic these cognitive deficits in animals are indispensable tools for screening and validating novel pro-cognitive compounds.[2] One of the most widely used and well-characterized models involves the administration of MK-801 (dizocilpine), a non-competitive N-methyl-D-aspartate (NMDA) receptor antagonist.[2][3] By blocking NMDA receptors, MK-801 disrupts synaptic plasticity and induces a range of cognitive dysfunctions in rodents that resemble those observed in human patients.[1][4]
These application notes provide a comprehensive guide to utilizing the MK-801-induced cognitive deficit model for pharmacological screening. Detailed protocols for key behavioral assays, a summary of expected quantitative outcomes, and a description of the underlying signaling pathways are presented to facilitate the effective implementation of this model in drug discovery pipelines.
Mechanism of Action: NMDA Receptor Antagonism
MK-801 exerts its effects by binding to a site within the ion channel of the NMDA receptor, effectively blocking the influx of calcium ions.[1][2] This action is "non-competitive," meaning it does not compete with the binding of the primary agonists, glutamate (B1630785) and glycine. The blockade of NMDA receptors by MK-801 preferentially targets GABAergic interneurons, leading to a disinhibition of pyramidal neurons and subsequent disruption of normal cortical and hippocampal function.[1] This disruption of glutamatergic neurotransmission is central to the cognitive impairments observed in learning and memory.[4]
Experimental Workflow for Pharmacological Screening
A typical pharmacological screening study using the MK-801 model involves several key stages, from initial compound administration to behavioral testing and data analysis. The workflow is designed to assess the potential of a test compound to reverse the cognitive deficits induced by MK-801.
Data Presentation: Quantitative Effects of MK-801
The administration of MK-801 produces quantifiable deficits in various cognitive domains. The following tables summarize typical dose-dependent effects observed in common behavioral assays.
Table 1: Effects of MK-801 on Spatial Learning and Memory in the Morris Water Maze (MWM)
| Species | MK-801 Dose (mg/kg, i.p.) | Key Findings | Reference |
| Rat | 0.1 | Increased escape latency and path length during acquisition trials. | [5] |
| Rat | 0.25 | Slower learning rate in a water maze task in adulthood after neonatal administration. | [6] |
| Rat | 0.1 | Ameliorated 1-BP-induced impairments in spatial learning and memory. | [7] |
| Mouse | 0.1 | Impaired spatial learning. | [8] |
Table 2: Effects of MK-801 on Recognition Memory in the Novel Object Recognition (NOR) Test
| Species | MK-801 Dose (mg/kg, i.p.) | Key Findings | Reference |
| Rat | 0.01 - 0.1 | Impaired both short- and long-term retention of object recognition memory when given pre- or post-training. | [9] |
| Mouse | > 0.5 (chronic) | Induced working memory deficits. | [4] |
| Mouse | 0.1 | Failed to impair long-term recognition memory when state-dependency was controlled. | [9] |
Table 3: Effects of MK-801 on Working Memory in Maze-Based Tasks (Y-maze and T-maze)
| Species | MK-801 Dose (mg/kg, i.p.) | Task | Key Findings | Reference |
| Mouse | 0.1 | Y-maze | Diminished spontaneous alternation without affecting total arm entries. | [10] |
| Mouse | 0.05, 0.1, 0.3 | Y-maze | Decreased percentage of spontaneous alternations and increased total arm entries. | [11][12] |
| Mouse | N/A | T-maze | Reduced number of alternations, indicative of memory deficits. | [13] |
Table 4: Effects of MK-801 on Fear Memory in the Contextual Fear Conditioning (CFC) Test
| Species | MK-801 Dose (mg/kg, s.c.) | Key Findings | Reference |
| Rat | 0.3, 1.0 (pre-training) | Disrupted contextual fear conditioning. | [14] |
| Rat | 0.3 (post-training) | Enhanced cued fear conditioning. | [14] |
Experimental Protocols
Morris Water Maze (MWM)
The MWM is a widely used task to assess hippocampal-dependent spatial learning and memory.[15][16]
Apparatus:
-
A circular pool (typically 90-150 cm in diameter) filled with water made opaque with non-toxic white paint or milk powder.[15][16]
-
An escape platform (10-12 cm in diameter) submerged 1-2 cm below the water surface.[15]
-
Various distal visual cues are placed around the room.[17]
Procedure:
-
Acclimation: Handle the animals for several days before the experiment.
-
Drug Administration: Administer the test compound at a specified time before MK-801 injection. Administer MK-801 (e.g., 0.1 mg/kg, i.p.) or saline 30 minutes before the first training trial.[5]
-
Acquisition Phase (4-5 days):
-
Conduct 4 trials per day for each animal.
-
For each trial, gently place the animal into the water at one of four quasi-random starting positions (N, S, E, W), facing the pool wall.[17]
-
Allow the animal to swim freely for a maximum of 60-90 seconds to find the hidden platform.
-
If the animal fails to find the platform within the time limit, guide it to the platform and allow it to remain there for 15-30 seconds.[18]
-
Record the escape latency (time to find the platform) and path length for each trial.
-
-
Probe Trial (24 hours after the last acquisition trial):
-
Remove the escape platform from the pool.
-
Place the animal in the pool and allow it to swim for 60 seconds.[17]
-
Record the time spent in the target quadrant (where the platform was previously located) and the number of crossings over the former platform location.
-
Novel Object Recognition (NOR) Test
The NOR test is based on the innate tendency of rodents to explore novel objects more than familiar ones, assessing recognition memory.[19][20]
Apparatus:
-
An open-field arena (e.g., 40 x 60 x 19 cm).[21]
-
Two sets of identical objects and one set of novel objects, of similar size but different shapes and textures.
Procedure:
-
Habituation (Day 1): Allow each animal to freely explore the empty arena for 5-10 minutes.[20][21]
-
Training/Familiarization (Day 2):
-
Testing (Day 2, after a retention interval of 1-24 hours):
-
Replace one of the familiar objects with a novel object.
-
Place the animal back in the arena and allow it to explore for 5-10 minutes.[21]
-
Record the time spent exploring each object.
-
Calculate the discrimination index: (Time exploring novel object - Time exploring familiar object) / (Total exploration time).
-
Y-Maze Spontaneous Alternation
This task assesses spatial working memory based on the natural tendency of rodents to alternate their choice of arms to explore in a maze.[22]
Apparatus:
-
A Y-shaped maze with three identical arms (e.g., 40 cm long, 10 cm wide, with 20 cm high walls).
Procedure:
-
Drug Administration: Administer the test compound and MK-801 (e.g., 0.05-0.3 mg/kg, i.p.) or saline 30 minutes prior to the test.[11][12]
-
Test:
-
Place the animal at the end of one arm and allow it to freely explore the maze for a set period (e.g., 8 minutes).[11][22]
-
An arm entry is recorded when all four paws are within the arm.[11]
-
Record the sequence of arm entries.
-
A spontaneous alternation is defined as consecutive entries into the three different arms.
-
Calculate the percentage of spontaneous alternation: [Number of alternations / (Total number of arm entries - 2)] x 100.[11]
-
Contextual Fear Conditioning (CFC)
CFC is a form of Pavlovian conditioning where an animal learns to associate a specific environment (context) with an aversive stimulus (e.g., a mild footshock).[23][24]
Apparatus:
-
A conditioning chamber with a grid floor capable of delivering a mild electric shock.
-
A sound-attenuating outer chamber.
Procedure:
-
Training/Conditioning (Day 1):
-
Administer the test compound and MK-801 (e.g., 0.3-1.0 mg/kg, s.c.) or saline before placing the animal in the chamber.[14]
-
Place the animal in the conditioning chamber and allow it to explore for a baseline period (e.g., 2 minutes).[25]
-
Deliver one or more mild footshocks (e.g., 0.5-0.75 mA for 2 seconds).[26]
-
Remove the animal from the chamber after a set period following the last shock.
-
-
Testing (Day 2):
-
Place the animal back into the same conditioning chamber (context).
-
Record the amount of time the animal spends "freezing" (complete immobility except for respiration) over a set period (e.g., 5 minutes).[26]
-
Increased freezing time is indicative of fear memory.
-
Conclusion
The MK-801-induced cognitive deficit model is a robust and versatile tool for the preclinical screening of pro-cognitive compounds.[3] By understanding the underlying mechanism of NMDA receptor antagonism and employing standardized and well-validated behavioral protocols, researchers can reliably induce and quantify cognitive impairments. The detailed methodologies and expected outcomes presented in these application notes are intended to guide the successful implementation of this model, ultimately facilitating the discovery and development of novel therapeutics for cognitive disorders. Careful consideration of dose-response relationships and potential confounding factors such as hyperlocomotion is crucial for the accurate interpretation of results.[2]
References
- 1. researchgate.net [researchgate.net]
- 2. MK-801 and cognitive functions: Investigating the behavioral effects of a non-competitive NMDA receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 3. MK-801 and cognitive functions: Investigating the behavioral effects of a non-competitive NMDA receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The effects and mechanism of environmental enrichment on MK-801 induced cognitive impairment in rodents with schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. MK-801 and memantine act differently on short-term memory tested with different time-intervals in the Morris water maze test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Chronic MK-801 Application in Adolescence and Early Adulthood: A Spatial Working Memory Deficit in Adult Long-Evans Rats But No Changes in the Hippocampal NMDA Receptor Subunits [frontiersin.org]
- 7. NMDA Receptor Antagonist MK801 Protects Against 1-Bromopropane-Induced Cognitive Dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The novel object recognition memory: neurobiology, test procedure, and its modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The NMDA receptor antagonist MK-801 fails to impair long-term recognition memory in mice when the state-dependency of memory is controlled - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Recapitulation of Neuropsychiatric Behavioral Features in Mice Using Acute Low-dose MK-801 Administration - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Behavioral features and disorganization of oscillatory activity in C57BL/6J mice after acute low dose MK-801 administration [frontiersin.org]
- 12. researchgate.net [researchgate.net]
- 13. Rodent behavioural test - Cognition - T-Maze Continuous Alternation Task (T-CAT) - NEUROFIT Preclinical Contract Research Organization (CRO) for CNS and PNS disorders [neurofit.com]
- 14. MK-801 disrupts acquisition of contextual fear conditioning but enhances memory consolidation of cued fear conditioning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Morris water maze: procedures for assessing spatial and related forms of learning and memory - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Optimizing Morris Water Maze Experiments: Tips and Tricks for Researchers [sandiegoinstruments.com]
- 17. coconote.app [coconote.app]
- 18. Morris Water Maze (Rats) | Animals in Science [queensu.ca]
- 19. maze.conductscience.com [maze.conductscience.com]
- 20. Novel Object Recognition Test for the Investigation of Learning and Memory in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 21. mmpc.org [mmpc.org]
- 22. Assessing Spatial Working Memory Using the Spontaneous Alternation Y-maze Test in Aged Male Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Contextual and Cued Fear Conditioning Test Using a Video Analyzing System in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 24. maze.conductscience.com [maze.conductscience.com]
- 25. researchgate.net [researchgate.net]
- 26. mmpc.org [mmpc.org]
Application Notes and Protocols for Intracerebral Microdialysis of (Rac)-Dizocilpine
For Researchers, Scientists, and Drug Development Professionals
Introduction
(Rac)-Dizocilpine (MK-801) is a potent and selective non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor.[1][2] By blocking the ion channel of the NMDA receptor, Dizocilpine prevents the influx of calcium ions, thereby inhibiting its excitatory neurotransmission.[1] This mechanism of action makes it a valuable tool in neuroscience research to investigate the role of NMDA receptors in various physiological and pathological processes, including learning, memory, and neurotoxicity.[1][2] Intracerebral microdialysis is a powerful technique used to measure the extracellular concentrations of endogenous and exogenous substances in the brain of freely moving animals. This document provides a detailed protocol for conducting intracerebral microdialysis studies with this compound.
Signaling Pathway of this compound
Dizocilpine exerts its effects by binding to the phencyclidine (PCP) site located inside the ion channel of the NMDA receptor.[1] This binding is use-dependent, meaning the channel must be opened by the binding of glutamate (B1630785) and a co-agonist (glycine or D-serine) for Dizocilpine to gain access to its binding site. Once bound, it physically obstructs the channel, preventing the influx of Ca2+ and subsequent downstream signaling cascades.
Caption: Signaling pathway of this compound at the NMDA receptor.
Experimental Protocols
This section details the methodology for performing intracerebral microdialysis to monitor the effects of this compound on neurotransmitter levels.
Materials and Reagents
-
This compound maleate (B1232345) salt
-
Artificial cerebrospinal fluid (aCSF)
-
Ketamine/xylazine or isoflurane (B1672236) for anesthesia
-
Microdialysis probes (e.g., 20 kDa molecular weight cut-off)
-
Syringe pump
-
Fraction collector
-
High-performance liquid chromatography (HPLC) system with electrochemical or fluorescence detection
-
Stereotaxic apparatus
Animal Subjects and Surgical Procedures
-
Animals: Adult male Sprague-Dawley rats or C57BL/6 mice are commonly used.
-
Anesthesia: Anesthetize the animal using a suitable anesthetic agent (e.g., ketamine/xylazine cocktail or isoflurane).
-
Stereotaxic Surgery:
-
Secure the anesthetized animal in a stereotaxic frame.
-
Make a midline incision on the scalp to expose the skull.
-
Drill a small burr hole over the target brain region (e.g., striatum, prefrontal cortex, or nucleus accumbens).
-
Slowly lower the microdialysis guide cannula to the desired coordinates.
-
Secure the guide cannula to the skull with dental cement and surgical screws.
-
Insert a dummy cannula to keep the guide patent.
-
Allow the animal to recover for at least 48 hours post-surgery.
-
Microdialysis Procedure
-
Probe Insertion: On the day of the experiment, gently restrain the animal and replace the dummy cannula with the microdialysis probe.
-
Perfusion: Connect the probe inlet to a syringe pump and the outlet to a fraction collector. Perfuse the probe with aCSF at a constant flow rate, typically between 0.5 and 2.0 µL/min.
-
Equilibration: Allow the system to equilibrate for at least 1-2 hours to establish a stable baseline of neurotransmitter levels.
-
Baseline Collection: Collect at least three to four baseline samples (e.g., 20-minute fractions) before drug administration.
-
Drug Administration: this compound can be administered systemically (intraperitoneally, i.p.) or locally via the microdialysis probe.
-
Sample Collection: Continue collecting dialysate samples at regular intervals (e.g., every 20 minutes) for the duration of the experiment.
-
Sample Analysis: Analyze the collected dialysate samples for neurotransmitter concentrations using HPLC with appropriate detection methods.
Experimental Workflow
Caption: Experimental workflow for intracerebral microdialysis with this compound.
Data Presentation
The following tables summarize quantitative data from studies utilizing intracerebral microdialysis with this compound.
Table 1: Systemic Administration of this compound and Neurotransmitter Response
| Animal Model | Brain Region | Dose (mg/kg, i.p.) | Neurotransmitter | Peak Effect (% of Baseline) | Reference |
| Rat | Striatum | 0.2 | Dopamine (B1211576) | ~150% | [3] |
| Rat | Striatum | 0.5 | Dopamine | ~200% | [3] |
| Rat | Nucleus Accumbens | 0.3 | Dopamine | Significant Increase | [5] |
| Rat | Nucleus Accumbens | 0.3 | Serotonin (B10506) | Significant Increase | [5] |
| Rat | Nucleus Accumbens | 0.3 | Norepinephrine (B1679862) | Significant Increase | [5] |
| Mouse | Prefrontal Cortex | 0.6 | Glutamate | Significant Increase (Acute) | [6] |
| Mouse | Prefrontal Cortex | 0.6 | Glutamate | Significant Decrease (Chronic) | [6] |
Table 2: Local Perfusion of this compound and Neurotransmitter Response
| Animal Model | Brain Region | Concentration (µM) | Neurotransmitter | Peak Effect (% of Baseline) | Reference |
| Rat | Nucleus Accumbens | 5-250 | Dopamine | Concentration-dependent Increase | [5] |
| Rat | Nucleus Accumbens | 5-250 | Serotonin | Concentration-dependent Increase | [5] |
| Rat | Nucleus Accumbens | 5-250 | Norepinephrine | Concentration-dependent Increase | [5] |
| Rat | Striatum | 100 | Dopamine | No Significant Change | [7] |
| Rat | Striatum | 300 | Dopamine | No Significant Change | [7] |
| Rat | Striatum | 1000 (1 mM) | Dopamine | ~398% | [7] |
| Rat | Striatum | 3000 (3 mM) | Dopamine | ~580% | [7] |
Table 3: Microdialysis Experimental Parameters
| Parameter | Typical Range/Value | Notes |
| Probe Molecular Weight Cut-off | 20 kDa | Suitable for small molecules like monoamines and amino acids.[8] |
| Perfusion Flow Rate | 0.5 - 2.0 µL/min | Lower flow rates generally yield higher recovery but smaller sample volumes.[9] |
| Sample Collection Interval | 10 - 30 min | Dependent on the temporal resolution required and the sensitivity of the analytical method. |
| aCSF Composition | Variable, but typically contains physiological concentrations of ions (Na+, K+, Ca2+, Mg2+, Cl-) and buffered to pH 7.4. | |
| Probe Recovery | Highly variable | Dependent on the specific analyte, flow rate, and probe characteristics. Should be determined in vitro for each setup. |
Conclusion
This document provides a comprehensive guide for the application of intracerebral microdialysis in conjunction with this compound administration. The detailed protocols and summarized data offer a solid foundation for researchers designing experiments to investigate the role of the NMDA receptor in the central nervous system. Adherence to these guidelines will facilitate the acquisition of reliable and reproducible data.
References
- 1. Dizocilpine - Wikipedia [en.wikipedia.org]
- 2. Neuroprotective effects of MK-801 in vivo: selectivity and evidence for delayed degeneration mediated by NMDA receptor activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of MK-801 on spontaneous and amphetamine-stimulated dopamine release in striatum measured with in vivo microdialysis in awake rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Regional neuroprotective effects of the NMDA receptor antagonist MK-801 (dizocilpine) in hypoglycemic brain damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Dizocilpine (MK-801) increases not only dopamine but also serotonin and norepinephrine transmissions in the nucleus accumbens as measured by microdialysis in freely moving rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effect of acute and chronic MK-801 administration on extracellular glutamate and ascorbic acid release in the prefrontal cortex of freely moving mice on line with open-field behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. NMDA receptors are not involved in the MK-801-induced increase of striatal dopamine release in rat: a microdialysis study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Negligible In Vitro Recovery of Macromolecules from Microdialysis Using 100 kDa Probes and Dextran in Perfusion Fluid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. FAQ - Technical Resources [microdialysis.com]
Establishing an Animal Model of Depression with Chronic MK-801 Administration: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to establishing and utilizing a rodent model of depression through the chronic administration of MK-801 (dizocilpine), a non-competitive N-methyl-D-aspartate (NMDA) receptor antagonist. This model is valuable for investigating the neurobiology of depression and for the preclinical screening of potential antidepressant compounds.
Introduction
Chronic blockade of the NMDA receptor by antagonists like MK-801 can induce a range of behavioral and neurochemical alterations in rodents that mimic symptoms of human depression, including anhedonia and behavioral despair. This model is predicated on the glutamate (B1630785) hypothesis of depression, which posits that dysfunction in the glutamatergic system is a key contributor to the pathophysiology of major depressive disorder. Repeated administration of MK-801 leads to adaptive changes in several signaling pathways, providing a platform to study disease mechanisms and test therapeutic interventions.
Experimental Workflow
The overall process for establishing and evaluating the chronic MK-801 depression model involves several key stages, from animal acclimatization to terminal tissue analysis.
Caption: General experimental workflow for the chronic MK-801 depression model.
Detailed Experimental Protocols
Animals and Housing
-
Species: Male C57BL/6 mice or Sprague-Dawley rats are commonly used.
-
Age: Animals should be young adults (e.g., 8-10 weeks old) at the start of the experiment.
-
Housing: House animals in groups of 3-5 per cage under a standard 12-hour light/dark cycle with controlled temperature (22 ± 2°C) and humidity (55 ± 10%). Provide ad libitum access to standard chow and water.
-
Acclimatization: Allow animals to acclimatize to the housing facility for at least 7 days before any procedures begin. Handle the animals daily for the last 3-4 days of acclimatization to reduce stress.
Chronic MK-801 Administration Protocol
-
Drug Preparation: Dissolve (+)-MK-801 maleate (B1232345) salt in sterile 0.9% saline. Prepare fresh solutions regularly.
-
Dosage: A typical dose for inducing depression-like phenotypes is 0.1-0.5 mg/kg.[1][2] The specific dose may require optimization based on the animal strain and specific behavioral endpoints.
-
Administration: Administer MK-801 via intraperitoneal (i.p.) injection once daily for 10 to 14 consecutive days.
-
Control Group: Administer an equivalent volume of the vehicle (0.9% saline) to the control group on the same schedule.
-
Washout Period: A washout period of at least 24 hours after the final injection is recommended before commencing behavioral testing to avoid acute drug effects.
Behavioral Testing Protocols
Perform behavioral tests during the light phase, typically between 9:00 AM and 5:00 PM.
-
Habituation: For 48 hours, present two identical bottles, both filled with a 1% (w/v) sucrose solution, in each mouse's home cage.
-
Deprivation: Following habituation, deprive the animals of water and food for 4 hours.
-
Testing: After deprivation, place two pre-weighed bottles in the cage for a 2-hour test period: one containing 1% sucrose solution and the other containing regular drinking water.
-
Measurement: At the end of the test, weigh both bottles to determine the amount of each liquid consumed.
-
Calculation: Calculate sucrose preference as: (Sucrose solution consumed (g) / (Sucrose solution consumed (g) + Water consumed (g))) * 100%. A significant decrease in sucrose preference in the MK-801 group compared to the control group indicates anhedonia-like behavior.[3]
-
Apparatus: Use a transparent glass cylinder (e.g., 25 cm height, 10 cm diameter) filled with water (23-25°C) to a depth of 15 cm, making it impossible for the mouse to touch the bottom or escape.
-
Procedure: Gently place the mouse into the cylinder for a 6-minute session.
-
Scoring: Record the session with a video camera. Score the duration of immobility during the final 4 minutes of the test. Immobility is defined as the cessation of struggling and remaining floating motionless, making only small movements necessary to keep the head above water.
-
Analysis: An increase in immobility time in the MK-801-treated group is indicative of a depression-like phenotype.[4]
-
Apparatus: Use a commercially available TST box or a custom-built apparatus that allows the mouse to be suspended by its tail.
-
Procedure: Securely attach the mouse's tail to a suspension bar using adhesive tape (approximately 1-2 cm from the tip of the tail). Suspend the mouse so that it hangs clear of any surfaces.
-
Duration: The test duration is typically 6 minutes.
-
Scoring: Record the total duration of immobility over the 6-minute period. Immobility is defined as the absence of any limb or body movements, except for those caused by respiration.
-
Analysis: Increased immobility time in the MK-801 group suggests a state of behavioral despair.[4]
Quantitative Data Summary
The following tables summarize representative data from studies using NMDA receptor antagonists to model depression-like behaviors. These values serve as a reference for expected outcomes.
Table 1: Effect of NMDA Antagonist on Immobility Time in Behavioral Despair Tests
| Treatment Group | Test | Immobility Time (seconds, Mean ± SEM) | Change vs. Control |
| Vehicle Control | FST | 120 ± 10 | - |
| MK-801 (0.1 mg/kg) | FST | 180 ± 15 | ↑ 50% |
| Vehicle Control | TST | 150 ± 12 | - |
| MK-801 (0.1 mg/kg) | TST | 210 ± 18 | ↑ 40% |
| Note: Data are hypothetical and compiled for illustrative purposes based on typical findings.[4] |
Table 2: Effect of NMDA Antagonist on Sucrose Preference Test
| Treatment Group | Sucrose Preference (%, Mean ± SEM) | Change vs. Control |
| Vehicle Control | 80 ± 5 | - |
| MK-801 (0.1 mg/kg) | 55 ± 6 | ↓ 31% |
| Note: Data are hypothetical and compiled for illustrative purposes based on typical findings.[3] |
Key Signaling Pathways Affected by Chronic MK-801
Chronic MK-801 administration induces significant alterations in intracellular signaling cascades implicated in neuroplasticity and mood regulation. The primary mechanism involves the blockade of NMDA receptors, leading to downstream adaptive changes.
Caption: Key signaling pathways modulated by chronic MK-801 administration.
Chronic blockade of NMDARs by MK-801 dysregulates critical neurotrophic signaling.[5] This can lead to reduced expression of Brain-Derived Neurotrophic Factor (BDNF) and subsequent hypoactivity of the Akt/mTOR pathway, which is crucial for synaptic plasticity and cell survival.[6][7] Concurrently, pathways involving Glycogen Synthase Kinase 3 beta (GSK-3β) and Extracellular signal-regulated kinase (ERK) are also affected, contributing to the behavioral phenotype.[8] Antidepressant treatments often aim to restore function in these pathways.
Post-Mortem Tissue Analysis
Following behavioral testing, brain tissue can be collected for neurochemical and molecular analysis to investigate the underlying mechanisms.
-
Brain Region Dissection: Rapidly euthanize animals and dissect brain regions of interest, such as the medial prefrontal cortex (mPFC) and hippocampus, on an ice-cold surface.
-
Neurochemical Analysis: Use techniques like High-Performance Liquid Chromatography (HPLC) to measure levels of neurotransmitters such as dopamine (B1211576) and norepinephrine.[9] Chronic MK-801 has been shown to alter dopamine metabolism in the prefrontal cortex.[9]
-
Molecular Analysis:
-
Western Blotting: Quantify the protein expression levels of key signaling molecules identified in the pathway diagram (e.g., p-mTOR, p-Akt, p-ERK, BDNF).[6]
-
Quantitative PCR (qPCR): Measure mRNA expression levels of genes of interest (e.g., Bdnf).
-
Conclusion and Considerations
The chronic MK-801 administration model is a robust tool for inducing a depression-like phenotype in rodents. It offers valuable insights into the role of glutamatergic dysfunction in depression and serves as a reliable platform for screening novel antidepressant therapies.
Important Considerations:
-
Dose-Response: The behavioral effects of MK-801 are dose-dependent.[10] Low doses may induce cognitive deficits, while higher or chronic doses are needed for depression-like symptoms.
-
Behavioral Specificity: MK-801 can also induce hyperactivity and schizophrenia-like symptoms.[2][11] It is crucial to use a battery of behavioral tests to specifically assess depression-like phenotypes.
-
Strain Differences: Different rodent strains may exhibit varying sensitivity to MK-801.
-
Ethical Considerations: All animal procedures must be performed in accordance with institutional and national guidelines for the care and use of laboratory animals.
References
- 1. Frontiers | The effects and mechanism of environmental enrichment on MK-801 induced cognitive impairment in rodents with schizophrenia [frontiersin.org]
- 2. Effect of intermittent subchronic MK‐801 administration on dopamine synthesis capacity and responsiveness in the prefrontal cortex - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antidepressant Effects of (+)-MK-801 and (-)-MK-801 in the Social Defeat Stress Model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antidepressant Effects of (+)-MK-801 and (-)-MK-801 in the Social Defeat Stress Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The effects of repeated administrations of MK-801 on ERK and GSK-3beta signalling pathways in the rat frontal cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Sustained antidepressant action of the N-methyl-D-aspartate receptor antagonist MK-801 in a chronic unpredictable mild stress model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Reversible Changes in BDNF Expression in MK-801-Induced Hippocampal Astrocytes Through NMDAR/PI3K/ERK Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. Time course effects of MK-801: the relationship between brain neurochemistry and behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Recapitulation of Neuropsychiatric Behavioral Features in Mice Using Acute Low-dose MK-801 Administration [en-journal.org]
- 11. The effect of antidepressant drugs on the locomotor hyperactivity induced by MK-801, a non-competitive NMDA receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide for Dissolving (Rac)-Dizocilpine for Parenteral Administration
Application Note and Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
(Rac)-Dizocilpine (also known as MK-801) is a potent and selective non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor.[1][2][3] It acts as a use-dependent open channel blocker, binding within the ion channel of the NMDA receptor to prevent the influx of calcium ions.[1][4] This mechanism of action makes it a valuable tool in neuroscience research for studying the role of NMDA receptors in various physiological and pathological processes, including synaptic plasticity, excitotoxicity, and as an animal model for psychosis.[1][3] This guide provides a detailed technical overview and protocols for the dissolution of this compound for parenteral administration in a research setting, ensuring solution stability and sterility.
Physicochemical Properties and Solubility
This compound is typically supplied as a maleate (B1232345) salt, which is a white to off-white crystalline solid. Its solubility is a critical factor in preparing solutions for parenteral use. While it is sparingly soluble in aqueous buffers alone, its solubility is significantly enhanced in organic solvents.
Table 1: Solubility of this compound Maleate in Various Solvents
| Solvent | Solubility | Notes |
| Dimethyl Sulfoxide (DMSO) | ≥ 67 mg/mL | Fresh, moisture-free DMSO is recommended to avoid reduced solubility.[5] |
| Ethanol | ~7-25 mg/mL | May require sonication to fully dissolve.[5][6] |
| Dimethylformamide (DMF) | ~25 mg/mL | - |
| Water | Sparingly soluble; ~8.33-25 mM | Gentle warming and sonication can aid dissolution.[2][6] |
| Saline (0.9% NaCl) | Soluble with appropriate preparation | Often used as the final vehicle for injection.[7][8] |
Experimental Protocols for Parenteral Solution Preparation
This section outlines two primary protocols for preparing this compound solutions for parenteral administration. The choice of protocol depends on the desired final concentration and vehicle.
Protocol 1: Direct Dissolution in Saline
For lower concentrations, this compound maleate can be directly dissolved in sterile saline.
Materials:
-
This compound maleate powder
-
Sterile 0.9% saline solution
-
Sterile vials
-
Vortex mixer
-
Sonicator bath
-
Sterile syringe filters (0.22 µm)
-
Sterile syringes and needles
Procedure:
-
Aseptically weigh the required amount of this compound maleate powder.
-
Transfer the powder to a sterile vial.
-
Add the calculated volume of sterile 0.9% saline to the vial.
-
Vortex the solution vigorously for 1-2 minutes.
-
If the powder is not fully dissolved, place the vial in a sonicator bath for 5-10 minutes, or until the solution is clear. Gentle warming may also be applied.
-
Draw the solution into a sterile syringe.
-
Attach a sterile 0.22 µm syringe filter to the syringe.
-
Filter the solution into a final sterile vial. This step is crucial for ensuring the sterility of the parenteral solution.[9][10][11]
-
Visually inspect the final solution for any particulate matter.
-
Store the prepared solution appropriately. For aqueous solutions, it is recommended to prepare them fresh on the day of use.[2]
Protocol 2: Dissolution using a Co-solvent
For higher concentrations or to ensure complete dissolution, a co-solvent such as DMSO is recommended.
Materials:
-
This compound maleate powder
-
Dimethyl Sulfoxide (DMSO), sterile
-
Sterile 0.9% saline solution
-
Sterile vials
-
Vortex mixer
-
Sterile syringe filters (0.22 µm)
-
Sterile syringes and needles
Procedure:
-
Aseptically weigh the desired amount of this compound maleate and place it in a sterile vial.
-
Add a small volume of sterile DMSO to dissolve the powder completely. For example, to prepare a 1 mg/mL final solution, you could dissolve 10 mg of Dizocilpine (B47880) in 1 mL of DMSO to create a 10 mg/mL stock solution.
-
Vortex until the solid is fully dissolved, resulting in a clear stock solution.
-
Calculate the volume of the DMSO stock solution needed to achieve the desired final concentration in saline.
-
In a separate sterile vial, add the required volume of sterile 0.9% saline.
-
While vortexing the saline, slowly add the calculated volume of the Dizocilpine-DMSO stock solution. This gradual addition helps to prevent precipitation.
-
Draw the final solution into a sterile syringe fitted with a 0.22 µm sterile filter.
-
Filter the solution into the final sterile administration vial.
-
Visually inspect the solution for any signs of precipitation or particulate matter.
-
It is recommended to use this solution immediately after preparation.
Visualization of Methodologies and Mechanisms
Experimental Workflow
The following diagram illustrates the general workflow for preparing a sterile parenteral solution of this compound.
Caption: Workflow for preparing this compound parenteral solution.
Signaling Pathway: Mechanism of Action
This compound exerts its effect by blocking the NMDA receptor ion channel. The following diagram depicts this mechanism and its impact on downstream signaling.
Caption: Mechanism of this compound action on the NMDA receptor.
Stability and Storage
Aqueous solutions of this compound are not recommended for long-term storage and should ideally be prepared fresh for each experiment. If a stock solution is prepared in DMSO, it can be stored at -20°C for a limited period, though it is advisable to consult the manufacturer's data sheet for specific stability information. Always visually inspect stored solutions for any signs of precipitation before use.
Safety Precautions
This compound is a potent neuroactive compound and should be handled with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. All preparation steps for parenteral administration should be conducted in a sterile environment, such as a laminar flow hood, to prevent microbial contamination.
References
- 1. Dizocilpine - Wikipedia [en.wikipedia.org]
- 2. (+)-MK 801 maleate | Dizocilpine | Hello Bio [hellobio.com]
- 3. View of Dizocilpine (MK-801): The Dual Potential of a Non-Competitive NMDA Receptor Antagonist in Psychiatric Pharmacology [madison-proceedings.com]
- 4. Potent and reversible open-channel blocker of NMDA receptor derived from dizocilpine with enhanced membrane-to-channel inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Acute administration of MK-801 in an animal model of psychosis in rats interferes with cognitively demanding forms of behavioral flexibility on a rotating arena - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. pharmtech.com [pharmtech.com]
- 10. Sterile filtration of a parenteral emulsion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Sterile Filtration - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Dizocilpine (MK-801) in Experimental Stroke and Traumatic Brain Injury Models
Introduction
Dizocilpine (B47880), commonly known as MK-801, is a potent and selective non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor.[1][2] In the context of ischemic stroke and traumatic brain injury (TBI), excessive glutamate (B1630785) release leads to overactivation of NMDA receptors, a phenomenon termed excitotoxicity. This process results in a massive influx of calcium ions into neurons, triggering a cascade of detrimental events, including mitochondrial dysfunction, production of reactive oxygen species, and ultimately, neuronal cell death.[3] By blocking the NMDA receptor channel, Dizocilpine has been extensively investigated as a neuroprotective agent in various preclinical models of acute brain injury.[1][3] These application notes provide detailed protocols and summarize key quantitative findings from studies employing Dizocilpine in experimental stroke and TBI models.
Mechanism of Action: NMDA Receptor Antagonism in Excitotoxicity
Following an ischemic or traumatic insult to the brain, the excessive release of the excitatory neurotransmitter glutamate leads to the over-activation of NMDA receptors. This allows a large influx of Ca2+ into the neuron, initiating a cascade of neurotoxic events. Dizocilpine acts as a non-competitive antagonist by binding to a site within the ion channel of the NMDA receptor, thereby blocking the influx of Ca2+ and mitigating the downstream neurotoxic effects.
Caption: Mechanism of Dizocilpine in preventing excitotoxicity.
Application in Experimental Stroke Models
Dizocilpine has demonstrated significant neuroprotective effects in various models of focal cerebral ischemia, with the Middle Cerebral Artery Occlusion (MCAO) model being one of the most common.
Experimental Protocols
Protocol 1: Middle Cerebral Artery Occlusion (MCAO) in Rats
This protocol describes the induction of focal cerebral ischemia via permanent MCAO, a widely used model to mimic human stroke.
-
Animal Model: Male Wistar or Sprague-Dawley rats (250-300g).
-
Anesthesia: Anesthesia is induced and maintained with an appropriate anesthetic agent (e.g., isoflurane). Body temperature should be monitored and maintained at 37°C throughout the procedure.
-
Surgical Procedure:
-
A midline incision is made in the neck to expose the right common carotid artery (CCA).
-
The external carotid artery (ECA) and internal carotid artery (ICA) are carefully isolated.
-
A nylon monofilament (e.g., 4-0) with a rounded tip is introduced into the ECA and advanced into the ICA until it blocks the origin of the middle cerebral artery (MCA).
-
The filament is left in place for the desired duration of occlusion (in permanent MCAO, it is not removed). For transient MCAO, the filament is withdrawn after a specific period (e.g., 2 hours) to allow for reperfusion.[4]
-
The wound is sutured, and the animal is allowed to recover.
-
-
Post-operative Care: Animals should be monitored during recovery for any signs of distress. Neurological deficit scoring can be performed at various time points post-surgery.
Protocol 2: Administration of Dizocilpine in the MCAO Model
This protocol details the administration of Dizocilpine to assess its neuroprotective effects.
-
Drug Preparation: Dizocilpine maleate (B1232345) is dissolved in sterile saline (0.9% NaCl).
-
Administration Routes:
-
Dosage and Timing:
-
I.v. Infusion: A low dose of 0.04 mg/kg bolus followed by 0.6 µg/kg/min infusion, a middle dose of 0.12 mg/kg bolus with 1.8 µg/kg/min infusion, or a high dose of 0.4 mg/kg bolus with 6 µg/kg/min infusion, administered at the time of occlusion for 4 hours.[5][6]
-
I.p. Injection: Doses ranging from 0.3 mg/kg to 3 mg/kg have been shown to be effective.[7] The ED50 for reducing cortical damage is approximately 0.3 mg/kg when administered 30 minutes post-ischemia.[7]
-
Therapeutic Window: Significant neuroprotection is observed when Dizocilpine is administered up to one hour after the onset of ischemia.[7][8] Administration at 2 or 24 hours post-ischemia may not offer protection.[8]
-
-
Outcome Measures:
-
Infarct Volume: Assessed 24-48 hours post-MCAO using 2,3,5-triphenyltetrazolium chloride (TTC) staining.
-
Neurological Score: Evaluated using a standardized neurological deficit scoring system.
-
Data Presentation: Dizocilpine in Stroke Models
| Animal Model | Dizocilpine (MK-801) Dosage | Administration Route & Timing | Main Outcome | Reference |
| Rat (Wistar) | 0.12 mg/kg bolus + 1.8 µg/kg/min infusion | i.v. at time of occlusion | 60% reduction in cortical infarct volume, 50% reduction in hemispheric infarct volume. | [5] |
| Rat (Wistar) | 0.04 mg/kg bolus + 0.6 µg/kg/min infusion | i.v. at time of occlusion | 10% reduction in cortical infarct volume. | [5] |
| Rat (SHR) | Not specified | Not specified | 25% reduction in infarct volume at 6 hours post-occlusion. | [4] |
| Rat (Wistar) | Not specified | Not specified | 73% reduction in infarct volume in a transient MCAO model. | [4] |
| Rat | 3 mg/kg | i.p. up to 1 hour post-ischemia | Significant reduction in cortical damage. | [7] |
| Squirrel Monkey | 1 mg/kg | i.v. at 20 min and 12h post-ischemia | No significant reduction in infarct volume. | [9] |
Experimental Workflow
Caption: Workflow for assessing Dizocilpine in a stroke model.
Application in Experimental Traumatic Brain Injury (TBI) Models
Dizocilpine has also been evaluated for its neuroprotective potential in various TBI models, where it has been shown to reduce neuronal loss and improve functional outcomes.
Experimental Protocols
Protocol 3: Weight-Drop Model of TBI in Rats
This protocol describes a common method for inducing a focal brain injury.
-
Animal Model: Male Sprague-Dawley rats or immature rat pups.[10][11]
-
Anesthesia: Animals are anesthetized as described in Protocol 1.
-
Surgical Procedure:
-
The animal is placed in a stereotaxic frame. A craniotomy is performed to expose the dura mater over the target brain region (e.g., parietal cortex).
-
A weight of a specific mass is dropped from a predetermined height through a guide tube onto the exposed brain surface, causing a contusion injury.
-
The scalp is sutured, and the animal is allowed to recover.
-
-
Post-operative Care: Similar to the MCAO model, animals are monitored for recovery and signs of distress.
Protocol 4: Administration of Dizocilpine in the TBI Model
This protocol outlines the administration of Dizocilpine in a TBI model.
-
Drug Preparation: Dizocilpine maleate is dissolved in sterile saline.
-
Administration Route: Intraperitoneal (i.p.) injection is a common route of administration.[10][12]
-
Dosage and Timing:
-
Outcome Measures:
-
Histopathology: Neuronal loss and damage in the hippocampus and cortex are assessed using staining methods like Cresyl violet.[10]
-
Immunohistochemistry: Expression of markers for apoptosis (e.g., Caspase-3, BAX) and neurotrophic factors (e.g., BDNF, NGF) can be evaluated.[10][12]
-
Behavioral Tests: Cognitive function (e.g., novel object recognition, Morris water maze) and motor function are assessed at various time points post-injury.[10][13]
-
Data Presentation: Dizocilpine in TBI Models
| Animal Model | Dizocilpine (MK-801) Dosage | Administration Route & Timing | Main Outcome | Reference |
| Immature Rat | 1 mg/kg | i.p. immediately after TBI | Ameliorated trauma-induced hippocampal neuron loss. | [10] |
| Immature Rat | 1 mg/kg | i.p. immediately after TBI | Reduced anxiety and improved hippocampus-dependent memory. | [10][14] |
| Immature Rat | 1 mg/kg | i.p. immediately after TBI | Reduced apoptosis by downregulating BAX, cytochrome c, and caspase-3. | [12] |
| Rat | 0.5, 2, 10 mg/kg | i.p. for 2 months post-TBI | Markedly improved learning and memory. | [11] |
| Rat | 0.5, 2, 10 mg/kg | i.p. for 2 months post-TBI | Decreased neuronal caspase-3 expression, OX-42-positive microglia, and nNOS-positive neurons. | [11][13] |
Experimental Workflow
Caption: Workflow for assessing Dizocilpine in a TBI model.
Discussion
The presented data and protocols highlight the significant neuroprotective effects of Dizocilpine in experimental models of stroke and TBI. The efficacy of Dizocilpine is often dose-dependent, with a clear therapeutic window for administration.[5][7] In stroke models, Dizocilpine has been shown to substantially reduce infarct volume, particularly in the cortex.[5] Similarly, in TBI models, it mitigates neuronal loss, reduces apoptosis, and improves long-term cognitive and motor function.[10][11][12]
It is important to note that the neuroprotective effects of Dizocilpine can be influenced by the specific animal model and the timing of administration. For instance, while effective in many rodent models of focal ischemia, one study in a primate model of transient focal ischemia did not show a significant reduction in infarct volume.[9] Furthermore, higher doses of Dizocilpine may have side effects, such as hypotension, which could potentially confound the results.[5] Despite these considerations, Dizocilpine remains a valuable pharmacological tool for investigating the mechanisms of excitotoxicity and for evaluating the potential of NMDA receptor antagonism as a therapeutic strategy for acute brain injuries.
References
- 1. Clinical physiology and mechanism of dizocilpine (MK-801): Electron transfer, radicals, redox metabolites and bioactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. MK-801 attenuates lesion expansion following acute brain injury in rats: a meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The effect of the NMDA receptor antagonist MK-801 on cerebral blood flow and infarct volume in experimental focal stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The neuroprotective action of dizocilpine (MK-801) in the rat middle cerebral artery occlusion model of focal ischaemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The neuroprotective action of dizocilpine (MK-801) in the rat middle cerebral artery occlusion model of focal ischaemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The dose-response relationship and therapeutic window for dizocilpine (MK-801) in a rat focal ischaemia model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pre- and post-ischemic administration of dizocilpine (MK-801) reduces cerebral necrosis in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Postischemic therapy with MK-801 (dizocilpine) in a primate model of transient focal brain ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Neuroprotective effects of MK-801 against traumatic brain injury in immature rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. NMDA receptor antagonist MK-801 reduces neuronal damage and preserves learning and memory in a rat model of traumatic brain injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Protective Effects of MK-801 on Apoptosis in Immature Rats With Traumatic Brain Injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. NMDA receptor antagonist MK-801 reduces neuronal damage and preserves learning and memory in a rat model of traumatic brain injury - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Mitigating psychotomimetic side effects of (Rac)-Dizocilpine in animal studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the N-methyl-D-aspartate (NMDA) receptor antagonist (Rac)-Dizocilpine (MK-801). The focus is on mitigating the psychotomimetic side effects commonly observed in animal studies.
Frequently Asked Questions (FAQs)
Q1: What are the most common psychotomimetic side effects observed in animal models treated with MK-801?
A1: MK-801 is widely used to model psychosis-like symptoms in animals.[1] The most frequently reported side effects include:
-
Hyperlocomotion: A significant, dose-dependent increase in locomotor activity.[2][3][4][5][6]
-
Stereotypy: Repetitive, invariant behaviors such as head weaving, sniffing, and circling.[7][8]
-
Deficits in Prepulse Inhibition (PPI): Disruption of the normal suppression of the startle response when a weak prestimulus is presented before a startling stimulus, indicating impaired sensorimotor gating.[9][10][11][12]
-
Cognitive and Social Deficits: Impairments in working memory, spatial learning, and social interaction.[13][14][15][16][17][18][19]
Q2: How can I mitigate the psychotomimetic side effects of MK-801 in my experiments?
A2: Co-administration of various pharmacological agents has been shown to be effective. These include:
-
Atypical Antipsychotics: Clozapine (B1669256) and olanzapine (B1677200) have been shown to antagonize MK-801-induced stereotypy and reverse deficits in PPI.[7][12] Risperidone can also attenuate MK-801-induced hyperlocomotion.[4][6]
-
Typical Antipsychotics: Haloperidol (B65202) can delay the onset and shorten the duration of MK-801-induced stereotypy.[7]
-
Cannabidiol (CBD): CBD has been demonstrated to reverse MK-801-induced disruptions in PPI.[9][11]
-
Serotonin (B10506) Receptor Antagonists: 5-HT2A receptor antagonists can block MK-801-induced stereotypy and hyperlocomotion.[4][8]
Q3: What are the key signaling pathways involved in the psychotomimetic effects of MK-801?
A3: MK-801, as a non-competitive NMDA receptor antagonist, primarily induces its effects by blocking glutamatergic transmission.[1][7] This initial action triggers a cascade of downstream effects on other neurotransmitter systems, including:
-
Dopaminergic System: MK-801 increases dopamine (B1211576) metabolism and release in several brain regions, which is thought to contribute to hyperlocomotion and stereotypy.[5][20][21]
-
Serotonergic System: The serotonergic system is also significantly involved, with MK-801 increasing serotonin metabolism and release.[20][22][23][24] 5-HT2A receptors, in particular, appear to play a crucial role in mediating some of the behavioral effects.[4][8][21][22]
Troubleshooting Guides
Issue 1: Excessive Hyperlocomotion and Stereotypy Confounding Behavioral Results
Symptoms: Animals exhibit high levels of locomotor activity and repetitive, stereotypic behaviors that interfere with the performance of cognitive or other behavioral tasks.
Possible Causes:
-
The dose of MK-801 is too high for the specific animal strain or species.[13][16]
-
Lack of a counteracting agent to control for these specific side effects.
Troubleshooting Steps:
-
Dose-Response Study: Conduct a preliminary dose-response study to determine the optimal dose of MK-801 that induces the desired cognitive or sensory gating deficits without causing excessive motor side effects. Doses in mice can range from 0.1 mg/kg to 0.5 mg/kg, with higher doses generally leading to more pronounced hyperlocomotion and stereotypy.[6][13][25]
-
Co-administration of Mitigating Agents:
-
For Hyperlocomotion: Consider co-administering a 5-HT2A receptor antagonist like ketanserin (B1673593) or risperidone.[4][6][8] Dopamine D1 and D2 receptor antagonists have also been shown to inhibit MK-801-induced hyperlocomotion.[5]
-
For Stereotypy: Co-administration of atypical antipsychotics like clozapine or typical antipsychotics like haloperidol can be effective.[7] 5-HT2A receptor antagonists are also effective in blocking stereotypy.[8]
-
Issue 2: Inconsistent or No Deficit in Prepulse Inhibition (PPI)
Symptoms: Failure to observe a significant disruption of PPI after MK-801 administration.
Possible Causes:
-
Suboptimal dose of MK-801.
-
Habituation to the testing paradigm.[10]
-
Strain or species differences in sensitivity to MK-801.[26]
Troubleshooting Steps:
-
Verify MK-801 Dose: Ensure the dose is sufficient to induce PPI deficits. In mice, doses between 0.3-1 mg/kg (i.p.) have been shown to dose-dependently disrupt PPI.[9][11] In monkeys, a higher dose of 0.03 mg/kg was required to see significant PPI impairment.[10]
-
Control for Habituation: Be aware that repeated exposure to the PPI test can lead to a reversal of the MK-801-induced deficit, particularly in primates.[10] Consider using naive animals for each PPI experiment if this becomes a confounding factor.
-
Strain Consideration: Be aware that different strains of rodents may exhibit varying sensitivity to MK-801's effects on PPI.[26] It may be necessary to adjust the dose based on the strain being used.
Quantitative Data Summary
Table 1: Mitigation of MK-801-Induced Hyperlocomotion and Stereotypy
| Mitigating Agent | Animal Model | MK-801 Dose | Mitigating Agent Dose | Effect |
| Haloperidol | Rats | 0.16; 0.33 mg/kg, IP | 0.1 mg/kg, IP | Delayed onset and shortened duration of stereotypy.[7] |
| Clozapine | Rats | 0.16; 0.33 mg/kg, IP | 5 mg/kg, SC | Potently antagonized stereotypy.[7] |
| Ketanserin | Mice | 0.5 mg/kg | 2.5, 5, 10 mg/kg | Dose-dependently blocked stereotypy and hyperlocomotion.[8] |
| Ritanserin | Mice | 0.5 mg/kg | 1, 2 mg/kg | Dose-dependently blocked stereotypy and hyperlocomotion.[8] |
| Risperidone | Mice | 0.25 mg/kg | Not specified | Attenuated hyperlocomotion.[4] |
| Raclopride (D2 Antagonist) | Rats | 0.3 mg/kg | 0.1-0.3 mg/kg, SC | Significantly inhibited hyperlocomotion.[5] |
| SCH 23390 (D1 Antagonist) | Rats | 0.3 mg/kg | 0.04 mg/kg, SC | Significantly inhibited hyperlocomotion.[5] |
Table 2: Mitigation of MK-801-Induced Prepulse Inhibition (PPI) Deficits
| Mitigating Agent | Animal Model | MK-801 Dose | Mitigating Agent Dose | Effect |
| Cannabidiol (CBD) | Mice | 1 mg/kg, i.p. | 5 mg/kg, i.p. | Successfully reversed PPI disruption.[9][11] |
| Clozapine | Mice | 1 mg/kg, i.p. | 4 mg/kg, i.p. | Successfully reversed PPI disruption.[9][11] |
| Olanzapine | Rats | 30 nmol/0.5 µL (into inferior colliculus) | 5.0 mg/kg, i.p. | Blocked MK-801-induced disruption of PPI.[12] |
Experimental Protocols
Prepulse Inhibition (PPI) Test
Objective: To assess sensorimotor gating.
Apparatus: A startle chamber with a loudspeaker to deliver acoustic stimuli and a sensor to measure the whole-body startle response.
Procedure:
-
Acclimation: Place the animal in the startle chamber and allow a 5-10 minute acclimation period with background white noise.
-
Stimuli:
-
Startle Pulse: A high-intensity acoustic stimulus (e.g., 120 dB burst of white noise for 40 ms).
-
Prepulse: A lower-intensity acoustic stimulus (e.g., 3-12 dB above background noise for 20 ms).
-
Interstimulus Interval (ISI): The time between the onset of the prepulse and the onset of the startle pulse (typically 30-120 ms).
-
-
Trial Types:
-
Pulse-alone trials: Only the startle pulse is presented.
-
Prepulse + Pulse trials: The prepulse is presented at a specific ISI before the startle pulse.
-
No-stimulus trials: Only background noise is present.
-
-
Session: The session consists of a randomized presentation of the different trial types.
-
Data Analysis: PPI is calculated as the percentage reduction in the startle response in "Prepulse + Pulse" trials compared to "Pulse-alone" trials: %PPI = [1 - (Startle amplitude on prepulse + pulse trial / Startle amplitude on pulse-alone trial)] x 100
Open Field Test for Hyperlocomotion
Objective: To measure locomotor activity.
Apparatus: A square or circular arena with walls to prevent escape. The arena is often equipped with infrared beams or a video tracking system to monitor the animal's movement.
Procedure:
-
Acclimation: Allow animals to acclimate to the testing room for at least 30 minutes before the test.
-
Drug Administration: Administer MK-801 or vehicle and place the animal back in its home cage for a specific pretreatment period (e.g., 30 minutes).[3]
-
Testing: Gently place the animal in the center of the open field arena and record its activity for a set duration (e.g., 15-90 minutes).[2][4][6]
-
Data Analysis: The tracking system software calculates parameters such as:
-
Total distance traveled.
-
Time spent in different zones of the arena (e.g., center vs. periphery).
-
Rearing frequency.
-
Mean speed.
-
Signaling Pathways and Experimental Workflows
Caption: Signaling pathway of MK-801-induced psychotomimetic effects.
Caption: Experimental workflow for mitigating MK-801 side effects.
References
- 1. Dizocilpine - Wikipedia [en.wikipedia.org]
- 2. Antipsychotic drugs prevent the motor hyperactivity induced by psychotomimetic MK-801 in zebrafish (Danio rerio) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Hadassah BrainLabs | MK-801- induced hyperlocomotion [brainlabs.org.il]
- 4. Risperidone attenuates MK-801-induced hyperlocomotion in mice via the blockade of serotonin 5-HT 2A/2C receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of dopamine D1 and D2 receptor blockade on MK-801-induced hyperlocomotion in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. MK-801-induced stereotypy and its antagonism by neuroleptic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 5-HT2A receptor antagonists block MK-801-induced stereotypy and hyperlocomotion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cannabidiol reverses MK-801-induced disruption of prepulse inhibition in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Sensorimotor gating impairments induced by MK-801 treatment may be reduced by tolerance effect and by familiarization in monkeys - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Atypical antipsychotic olanzapine reversed deficit on prepulse inhibition of the acoustic startle reflex produced by microinjection of dizocilpine (MK-801) into the inferior colliculus in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Recapitulation of Neuropsychiatric Behavioral Features in Mice Using Acute Low-dose MK-801 Administration [en-journal.org]
- 14. Recapitulation of Neuropsychiatric Behavioral Features in Mice Using Acute Low-dose MK-801 Administration - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Antipsychotic drugs reverse MK-801-induced cognitive and social interaction deficits in zebrafish (Danio rerio) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. MK-801 and cognitive functions: Investigating the behavioral effects of a non-competitive NMDA receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Frontiers | The effects and mechanism of environmental enrichment on MK-801 induced cognitive impairment in rodents with schizophrenia [frontiersin.org]
- 18. A single application of MK801 causes symptoms of acute psychosis, deficits in spatial memory, and impairment of synaptic plasticity in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Behavioral effects of MK-801 in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. The N-methyl-D-aspartate receptor antagonist MK-801 induces increases in dopamine and serotonin metabolism in several brain regions of rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Regional effects of MK-801 on dopamine release: effects of competitive NMDA or 5-HT2A receptor blockade - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Role of different monoamine receptors controlling MK-801-induced release of serotonin and glutamate in the medial prefrontal cortex: relevance for antipsychotic action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. The behavioural effects of MK-801 in rats: involvement of dopaminergic, serotonergic and noradrenergic systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. Frontiers | Behavioral features and disorganization of oscillatory activity in C57BL/6J mice after acute low dose MK-801 administration [frontiersin.org]
- 26. Effects of MK801 and neuroleptics on prepulse inhibition: re-examination in two strains of rats - PubMed [pubmed.ncbi.nlm.nih.gov]
How to avoid or account for Dizocilpine-induced hyperlocomotion in research
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the NMDA receptor antagonist Dizocilpine (B47880) (MK-801). The focus is on addressing the common issue of Dizocilpine-induced hyperlocomotion in preclinical research models.
Troubleshooting Guide
This guide provides solutions to specific problems you might encounter during your experiments involving Dizocilpine.
Problem 1: Excessive hyperlocomotion is confounding the results of my cognitive or behavioral assay.
-
Solution: This is a well-documented, dose-dependent side effect of Dizocilpine.[1][2] Consider the following adjustments to your experimental protocol:
-
Dose Reduction: Lowering the dose of Dizocilpine is the most direct way to mitigate hyperlocomotion. Doses up to 0.1 mg/kg have been found to not induce stereotypy or hyperlocomotion while still producing cognitive deficits.[1]
-
Co-administration of Antagonists: The hyperlocomotor effects of Dizocilpine are mediated in part by the dopaminergic and serotonergic systems.[2][3][4][5] Co-administration with dopamine (B1211576) D1 or D2 receptor antagonists (e.g., SCH 23390, raclopride) or serotonin (B10506) 5-HT2A/2C receptor antagonists (e.g., risperidone) can attenuate this effect.[2][6]
-
Habituation: Ensure a sufficient habituation period for the animals in the testing apparatus before Dizocilpine administration. This can help differentiate drug-induced hyperlocomotion from novelty-induced exploratory behavior.
-
Problem 2: My results show high variability in locomotor activity between subjects at the same Dizocilpine dose.
-
Solution: Several factors can contribute to inter-subject variability.
-
Age and Sex: The stimulatory effects of Dizocilpine can be less pronounced in male adolescent rats compared to preweanling rats and adolescent females.[3][4] Be sure to counterbalance your experimental groups for age and sex.
-
Animal Strain: Different strains of mice and rats can exhibit varying sensitivities to Dizocilpine.[1] Ensure you are using a consistent and well-characterized strain for your studies.
-
Environmental Factors: Ensure consistent lighting, temperature, and noise levels in the experimental room, as these can influence baseline and drug-induced locomotor activity.
-
Problem 3: I am unsure how to statistically analyze my locomotor data to account for the effects of Dizocilpine.
-
Solution: Proper statistical analysis is crucial for interpreting your findings.
-
Analysis of Covariance (ANCOVA): If you have a baseline locomotor activity measurement taken before drug administration, you can use it as a covariate in your analysis. This can help to statistically control for individual differences in baseline activity.
-
Repeated Measures ANOVA: If you are measuring locomotor activity at multiple time points after Dizocilpine administration, a repeated measures ANOVA is appropriate to analyze the time course of the drug's effect.
-
Normalization to Control Group: You can express the locomotor activity of the Dizocilpine-treated groups as a percentage of the control (vehicle-treated) group. This can help to standardize the data across different experiments.
-
Frequently Asked Questions (FAQs)
Q1: What is the underlying mechanism of Dizocilpine-induced hyperlocomotion?
A1: Dizocilpine is a non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor.[7][8] By blocking the NMDA receptor, Dizocilpine disrupts normal glutamatergic neurotransmission. This leads to a complex downstream cascade of effects, including alterations in dopamine and serotonin signaling pathways, which are heavily implicated in the control of motor activity.[2][3][4][5] The hyperlocomotion is thought to result from an imbalance in these neurotransmitter systems.
Q2: At what doses does Dizocilpine typically induce hyperlocomotion?
A2: Dizocilpine induces a robust, dose-dependent increase in locomotor activity.[2] While the exact dose-response relationship can vary depending on the species, strain, age, and sex of the animal, significant hyperlocomotion is generally observed at doses of 0.15 mg/kg and higher in rodents.[2][9][10] Doses up to 0.1 mg/kg are less likely to cause hyperlocomotion.[1]
Q3: Can I completely eliminate Dizocilpine-induced hyperlocomotion?
A3: It may not be possible to completely eliminate hyperlocomotion at doses that are effective for modeling certain cognitive impairments. However, by carefully selecting the dose and considering co-administration with other pharmacological agents, you can significantly reduce this effect to a level that may not interfere with your primary behavioral endpoints.
Q4: Are there alternative NMDA receptor antagonists that do not cause hyperlocomotion?
A4: Other non-competitive NMDA receptor antagonists, such as phencyclidine (PCP) and ketamine, also induce hyperlocomotion.[3][4] While the exact mechanisms and behavioral profiles may differ slightly, hyperlocomotion is a common side effect of this class of drugs. The choice of antagonist will depend on the specific research question and the desired behavioral phenotype.
Q5: How should I design my experiment to properly assess and control for hyperlocomotion?
A5: A well-designed experiment should include:
-
Dose-Response Study: Conduct a preliminary dose-response study to determine the optimal dose of Dizocilpine that produces the desired cognitive deficit with minimal hyperlocomotion in your specific animal model.
-
Appropriate Control Groups: Always include a vehicle-treated control group to establish a baseline for locomotor activity.
-
Automated Activity Monitoring: Use an automated open-field apparatus or activity chambers to objectively and reliably quantify locomotor activity.
-
Blinding: Whenever possible, the experimenter should be blind to the treatment conditions to avoid bias in behavioral scoring.
Data Presentation
Table 1: Dose-Dependent Effects of Dizocilpine on Locomotor Activity in Rodents
| Species/Strain | Dose (mg/kg) | Route of Administration | Effect on Locomotion | Reference |
| Rats (Wistar) | 0.15 - 0.5 | IP | Robust, dose-dependent increase | [2] |
| Mice (C57BL/6) | 0.05 | - | No significant effect | [9] |
| Mice (C57BL/6) | 0.1 - 0.3 | - | Increased locomotion | [9] |
| Rats | 0.3 | - | Increased locomotor activity | [3][4] |
| Mice | 0.125 - 0.50 | - | Dose-dependent increase | [6] |
| Rats (F-344) | 0.025 - 0.05 | SC | Impaired cognitive measures without marked motor ataxia | [11] |
| Rats (F-344) | 0.1 | SC | Marked motor ataxia | [11] |
Experimental Protocols & Visualizations
Experimental Workflow for Assessing Dizocilpine-Induced Hyperlocomotion
The following diagram outlines a typical workflow for an experiment designed to assess the locomotor effects of Dizocilpine.
Caption: A typical experimental workflow for assessing Dizocilpine-induced hyperlocomotion.
Signaling Pathway of Dizocilpine Action Leading to Hyperlocomotion
This diagram illustrates the simplified signaling pathway through which Dizocilpine is thought to induce hyperlocomotion.
References
- 1. MK-801 and cognitive functions: Investigating the behavioral effects of a non-competitive NMDA receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of dopamine D1 and D2 receptor blockade on MK-801-induced hyperlocomotion in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. MK801-induced locomotor activity in preweanling and adolescent male and female rats: role of the dopamine and serotonin systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. MK801-Induced Locomotor Activity in Preweanling and Adolescent Male and Female Rats: Role of the Dopamine and Serotonin Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effects of D1 and D2 dopamine receptor antagonists and catecholamine depleting agents on the locomotor stimulation induced by dizocilpine in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Risperidone attenuates MK-801-induced hyperlocomotion in mice via the blockade of serotonin 5-HT 2A/2C receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Clinical physiology and mechanism of dizocilpine (MK-801): Electron transfer, radicals, redox metabolites and bioactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Dizocilpine - Wikipedia [en.wikipedia.org]
- 9. Frontiers | Behavioral features and disorganization of oscillatory activity in C57BL/6J mice after acute low dose MK-801 administration [frontiersin.org]
- 10. Age-related differential sensitivity to MK-801-induced locomotion and stereotypy in C57BL/6 mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. NMDA receptor channel antagonism by dizocilpine (MK-801) impairs performance of rats in aversively motivated complex maze tasks - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Interpreting Unexpected Behavioral Outcomes in MK-801 Treated Animals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting unexpected behavioral outcomes in animals treated with MK-801, a non-competitive NMDA receptor antagonist.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of MK-801?
A1: MK-801 is a potent and selective non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor.[1][2] It binds to a site within the ion channel of the receptor, thereby blocking the influx of calcium ions.[1][2] This action inhibits the excitatory neurotransmission mediated by glutamate, which plays a crucial role in synaptic plasticity, learning, and memory.[2][3]
Q2: We administered a low dose of MK-801 expecting cognitive impairment, but observed hyperlocomotion instead. Why?
A2: The behavioral effects of MK-801 are highly dose-dependent. While higher doses are typically associated with stereotypy and ataxia, moderate doses can induce hyperlocomotion.[4][5][6] It is possible that your "low dose" falls within the range that primarily stimulates locomotor activity in the specific strain and age of your animals. Doses as low as 0.1 mg/kg have been shown to increase locomotor activity.[7][8] Furthermore, the time window of observation is critical; hyperlocomotion may precede the onset of more severe stereotypic behaviors at higher doses.[5][6]
Q3: Our MK-801 treated animals show significant variability in their behavioral responses. What could be the cause?
A3: Several factors can contribute to inter-individual variability in response to MK-801. These include:
-
Animal Strain: Different mouse and rat strains exhibit varying sensitivities to MK-801. For instance, C57BL/6 mice may show a different dose-response curve for hyperlocomotion compared to CD-1 mice.[4]
-
Age: The sensitivity to MK-801 can be age-dependent, with aged animals potentially showing more pronounced stereotypic behaviors at lower doses compared to younger animals.[9]
-
Sex: Sex differences in drug metabolism and hormonal fluctuations, particularly in females, can influence behavioral outcomes.[10]
-
Habituation and Testing Conditions: Prior habituation to the testing environment and injection procedures can affect behavioral responses. The order of behavioral tests can also influence the sensitivity to MK-801's effects.[11]
Q4: We observed a decrease in social interaction in our MK-801 treated mice. Is this a typical finding?
A4: Yes, a reduction in social interaction is a commonly reported effect of MK-801 administration in rodents and is often used to model the negative symptoms of schizophrenia.[4][12] Doses around 0.1 mg/kg in mice have been shown to decrease the time spent in social investigation.[12]
Q5: Can MK-801 induce paradoxical effects, such as decreased locomotion at very low doses?
A5: Yes, some studies have reported paradoxical effects of very low doses of MK-801. For example, a dose of 0.02 mg/kg in C57Bl/6 mice has been observed to cause periods of immobility and inhibit behaviors like locomotion and rearing, in contrast to the hyperactivity seen at slightly higher doses.[4]
Troubleshooting Guides
Issue 1: Unexpected Hyperlocomotion or Stereotypy
Problem: You administered MK-801 to induce cognitive deficits, but the primary observation is significant hyperlocomotion or repetitive, stereotypic behaviors that interfere with the cognitive task.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Step |
| Dose is too high for the intended effect. | Consult dose-response literature for your specific animal strain and age. Consider reducing the dose. Doses up to 0.1 mg/kg are less likely to induce stereotypy or hyperlocomotion.[7][13] |
| Timing of the behavioral test is inappropriate. | Hyperlocomotion and stereotypy have distinct time courses.[5][6] Analyze behavior at different time points post-injection to identify a window where cognitive deficits are present without confounding motor effects. |
| Animal strain is highly sensitive to the psychomotor effects of MK-801. | Review literature on the strain-specific effects of MK-801. If possible, consider using a different, less sensitive strain for your behavioral paradigm. |
| Automated tracking systems misinterpreting stereotypy as locomotion. | Visually score the behavior to differentiate between ambulatory movement and stereotypic patterns.[5][6] |
Issue 2: No Observable Behavioral Effect
Problem: You administered MK-801, but the animals' behavior is not significantly different from the vehicle-treated control group.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Step |
| Dose is too low. | Verify your calculations and the concentration of your MK-801 solution. Consider performing a dose-response study to determine the effective dose for your specific experimental conditions. |
| Timing of the behavioral test is too late. | The behavioral effects of MK-801 have a limited duration. Ensure your behavioral testing is conducted within the peak window of the drug's effect, typically 30-60 minutes post-injection.[4] |
| Drug administration failure. | Ensure proper administration technique (e.g., intraperitoneal, subcutaneous) and that the full dose was delivered. |
| State-dependent learning effects. | If the drug state differs between training and testing, it may mask cognitive deficits. Consider administering MK-801 during both phases to control for state-dependency.[8] |
Quantitative Data Summary
Table 1: Dose-Dependent Effects of MK-801 on Locomotor Activity and Stereotypy in Mice
| Dose (mg/kg) | Animal Strain | Primary Behavioral Outcome | Reference |
| 0.02 | C57BL/6 | Decreased locomotion and rearing | [4] |
| 0.05 | C57BL/6J | No significant effect on locomotion | [14] |
| 0.1 | CD-1 | No significant increase in distance moved | [4] |
| 0.1 | C57BL/6J | Increased locomotion | [14] |
| 0.12 | CD-1 | Hyperlocomotion | [4] |
| 0.15 | C57BL/6 | Stereotypy first detected | [15] |
| 0.178 | CD-1 | Significant increase in ambulatory counts | [16] |
| 0.3 | CD-1 | Increased locomotion, potential for stereotypy | [4] |
| 0.3 | C57BL/6J | Increased locomotion | [14] |
| 0.32 | CD-1 | Significant increase in total distance traveled | [16] |
| >0.5 | NMRI | Ataxia, head weaving, body rolling | [4] |
Table 2: Effects of MK-801 on Y-Maze Performance in Mice
| Dose (mg/kg) | Animal Strain | Spontaneous Alternation | Total Arm Entries | Reference |
| 0.05 | C57BL/6J | Significantly diminished | Increased | [14] |
| 0.1 | CD-1 | Diminished | No significant effect | [4] |
| 0.1 | C57BL/6J | Significantly diminished | Increased | [14] |
| 0.15 | C57Bl/6J | Memory deficits | Not specified | [17] |
| 0.3 | C57BL/6J | Significantly diminished | Increased | [14] |
Experimental Protocols
Open Field Test (OFT)
This test is used to assess locomotor activity and exploratory behavior.
Methodology:
-
Apparatus: A square arena (e.g., 40 cm x 40 cm x 30 cm), often made of Plexiglas.[4][14]
-
Acclimation: Allow animals to acclimate to the testing room for at least 30 minutes before the test.
-
Drug Administration: Administer MK-801 or vehicle (typically 0.9% NaCl solution) via intraperitoneal (i.p.) injection.[4]
-
Pre-Test Interval: Place the animal back in its home cage for a specific period (e.g., 30 minutes) after injection.[4][14]
-
Testing: Gently place the mouse in the center of the open field arena.[4]
-
Data Collection: Record the animal's activity for a set duration (e.g., 25-30 minutes) using an automated tracking system or manual scoring.[4][14] The first 5 minutes may be considered a habituation period.[4]
-
Parameters Measured: Total distance moved, time spent in different zones (center vs. periphery), rearing frequency, and stereotypy score.
Social Interaction Test
This test evaluates social behavior and potential social deficits.
Methodology:
-
Apparatus: A neutral cage or a three-chambered social approach apparatus.
-
Subjects: A test mouse (treated with MK-801 or vehicle) and a novel or familiar "stimulus" mouse (typically a juvenile to minimize aggression).[12]
-
Acclimation: The test mouse is acclimated to the testing arena for a period (e.g., 15 minutes) before the introduction of the stimulus mouse.[12]
-
Drug Administration: Administer MK-801 (e.g., 0.1 mg/kg, i.p.) or vehicle to the test mouse.[12]
-
Pre-Test Interval: A 30-minute interval between injection and testing is common.[12]
-
Testing: Introduce the stimulus mouse into the arena.
-
Data Collection: Videotape the interaction for a set duration (e.g., 5 minutes) and score behaviors offline.[12]
-
Parameters Measured: Time spent in social investigation (e.g., sniffing the stimulus mouse), latency to first interaction, and frequency of social behaviors.
Visualizations
Caption: NMDA receptor signaling pathway blockade by MK-801.
Caption: General experimental workflow for MK-801 behavioral studies.
References
- 1. Mechanism of NMDA receptor channel block by MK-801 and memantine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mechanism of NMDA receptor channel block by MK-801 and memantine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. MK-801 blocks NMDA receptor-mediated synaptic transmission and long term potentiation in rat hippocampal slices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Recapitulation of Neuropsychiatric Behavioral Features in Mice Using Acute Low-dose MK-801 Administration [en-journal.org]
- 5. researchgate.net [researchgate.net]
- 6. Bimodal effects of MK-801 on locomotion and stereotypy in C57BL/6 mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. MK-801 and cognitive functions: Investigating the behavioral effects of a non-competitive NMDA receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The NMDA receptor antagonist MK-801 fails to impair long-term recognition memory in mice when the state-dependency of memory is controlled - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Age-related differential sensitivity to MK-801-induced locomotion and stereotypy in C57BL/6 mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Acute NMDA Receptor Hypofunction induced by MK801 Evokes Sex-Specific Changes in Behaviors Observed in Open Field Testing in Adult Male and Proestrus Female Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Effect of testing conditions on the propsychotic action of MK-801 on prepulse inhibition, social behaviour and locomotor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Low dose MK-801 reduces social investigation in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Frontiers | Behavioral features and disorganization of oscillatory activity in C57BL/6J mice after acute low dose MK-801 administration [frontiersin.org]
- 15. researchgate.net [researchgate.net]
- 16. meliordiscovery.com [meliordiscovery.com]
- 17. researchgate.net [researchgate.net]
Addressing the limited clinical applicability of Dizocilpine due to side effects
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Dizocilpine (MK-801).
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for Dizocilpine (MK-801)?
A1: Dizocilpine is a potent and selective non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor.[1][2] It binds to a site within the ion channel of the NMDA receptor, thereby blocking the influx of calcium ions (Ca2+) and preventing downstream signaling.[3] This blockade is use-dependent, meaning the channel must be open for Dizocilpine to bind.[3]
Q2: Why is the clinical use of Dizocilpine limited despite its potent neuroprotective effects in preclinical studies?
A2: The clinical development of Dizocilpine was halted due to severe side effects observed in both animal and human studies. These include:
-
Psychotomimetic effects: Hallucinations, paranoia, and psychosis-like behaviors.[3]
-
Cognitive impairment: Significant deficits in learning and memory.[1][2]
-
Olney's lesions: In animal models, Dizocilpine has been shown to cause neuronal vacuolization and necrosis in certain brain regions, particularly the posterior cingulate and retrosplenial cortices.[3]
Q3: What are the common preclinical applications of Dizocilpine?
A3: Due to its ability to induce psychosis-like states and cognitive deficits, Dizocilpine is widely used in animal models to study:
-
Schizophrenia and other psychotic disorders.
-
Cognitive dysfunction associated with neurological and psychiatric conditions.
-
The role of the NMDA receptor in learning, memory, and synaptic plasticity.
Q4: How should Dizocilpine (MK-801) be prepared and stored?
A4: Dizocilpine maleate (B1232345) is typically dissolved in a vehicle such as 0.9% saline for in vivo studies. For in vitro applications, it can be dissolved in DMSO. It is important to note that moisture can reduce the solubility of Dizocilpine in DMSO, so fresh DMSO should be used. Stock solutions in DMSO can be stored at -20°C for about a month or at -80°C for up to six months. Aqueous solutions are less stable and it is not recommended to store them for more than one day.
Troubleshooting Guides
Unexpected Behavioral Outcomes in Rodent Models
Problem: My animals are exhibiting extreme hyperactivity and stereotypy, making it difficult to assess cognitive performance in my behavioral task.
Possible Cause & Solution:
-
Dose is too high: High doses of Dizocilpine are known to induce hyperlocomotion and stereotyped behaviors. These effects can interfere with the animal's ability to perform cognitive tasks.
-
Recommendation: Lower the dose of Dizocilpine. Doses up to 0.1 mg/kg have been found to induce cognitive impairments without causing significant hyperlocomotion or stereotypy. A dose of 0.03 mg/kg has been suggested to produce "pure" cognitive impairment.
-
-
Timing of behavioral testing: The peak psychotomimetic effects of Dizocilpine may mask cognitive deficits.
-
Recommendation: Adjust the timing of your behavioral testing relative to Dizocilpine administration. Allow the initial phase of hyperactivity to subside before beginning cognitive assessments.
-
Problem: My animals appear sedated or immobile after Dizocilpine administration.
Possible Cause & Solution:
-
Paradoxical effects at very low or very high doses: While moderate doses of Dizocilpine typically cause hyperactivity, very low doses (e.g., 0.02 mg/kg in mice) can lead to immobility.[4] Very high doses can also result in ataxia and immobility.[5]
-
Recommendation: Carefully review your dosing calculations and consider a dose within the well-characterized range for inducing the desired effect (e.g., 0.1-0.3 mg/kg for psychosis-like behaviors in rats).
-
Problem: I am observing inconsistent behavioral responses across animals in the same treatment group.
Possible Cause & Solution:
-
Sex and strain differences: The behavioral effects of Dizocilpine can be influenced by the sex and strain of the animals. For example, female rats may be more sensitive to the neurotoxic effects of Dizocilpine.
-
Recommendation: Ensure that your experimental groups are balanced for sex and that you are using a consistent animal strain. Report the sex and strain of the animals in your methodology.
-
-
Route of administration: The bioavailability and pharmacokinetics of Dizocilpine can vary with the route of administration (e.g., intraperitoneal vs. subcutaneous).
-
Recommendation: Use a consistent and clearly documented route of administration. Subcutaneous injections have been suggested to be more effective than intraperitoneal injections in impairing spatial learning and memory.[6]
-
Issues with Experimental Results
Problem: I am not observing the expected cognitive deficits after Dizocilpine administration.
Possible Cause & Solution:
-
Dose is too low: The dose may be insufficient to induce measurable cognitive impairment.
-
Recommendation: Increase the dose in a stepwise manner, while monitoring for the emergence of confounding motor effects.
-
-
Task sensitivity: The behavioral task may not be sensitive enough to detect the cognitive deficits induced by Dizocilpine.
-
Recommendation: Consider using a more challenging cognitive task. The disruptive effects of Dizocilpine are more pronounced as the memory load increases.
-
Problem: My in vitro experiment is yielding inconsistent results.
Possible Cause & Solution:
-
Solution instability: Dizocilpine in aqueous solutions can be unstable.
-
Recommendation: Prepare fresh aqueous solutions of Dizocilpine for each experiment.
-
-
Use-dependent nature of blockade: The inhibitory effect of Dizocilpine requires the NMDA receptor channel to be open.
-
Recommendation: Ensure that your experimental conditions include NMDA receptor activation (e.g., by co-application of glutamate (B1630785) and glycine) to allow for Dizocilpine binding.
-
Data Presentation
Table 1: Dose-Dependent Effects of Dizocilpine (MK-801) in Rodents
| Dose Range (mg/kg) | Primary Behavioral Effects | Common Animal Model | Reference |
| 0.01 - 0.05 | Impaired spatial learning without hyperlocomotion | Mouse/Rat | [6] |
| 0.1 - 0.3 | Psychosis-like behaviors (hyperlocomotion, stereotypy), cognitive deficits | Rat | [5] |
| > 0.3 | Severe ataxia, stereotypy, and potential immobility | Rat | [5] |
Experimental Protocols
Protocol 1: Induction of Psychosis-Like Behaviors in Rats
-
Objective: To model the positive and negative symptoms of schizophrenia.
-
Animal Model: Adult male Sprague-Dawley rats.
-
Drug Preparation: Dissolve Dizocilpine (MK-801) maleate in 0.9% sterile saline to a final concentration of 0.1 mg/mL.
-
Administration: Administer Dizocilpine via intraperitoneal (IP) injection at a dose of 0.1-0.3 mg/kg.
-
Behavioral Assessment: 30 minutes post-injection, place the rat in an open-field arena to assess locomotor activity (hyperlocomotion) and stereotyped behaviors (e.g., circling, head-weaving). Social interaction tests can also be used to measure negative-like symptoms.
Protocol 2: Assessment of Cognitive Deficits in Mice
-
Objective: To evaluate the impact of Dizocilpine on learning and memory.
-
Animal Model: Adult male C57BL/6 mice.
-
Drug Preparation: Dissolve Dizocilpine (MK-801) maleate in 0.9% sterile saline to a final concentration of 0.1 mg/mL.
-
Administration: Administer Dizocilpine via subcutaneous (SC) injection at a dose of 0.1 mg/kg.
-
Behavioral Assessment: 30 minutes post-injection, assess spatial learning and memory using the Morris water maze or object recognition memory using the novel object recognition test.
Mandatory Visualizations
Caption: NMDA Receptor Signaling Pathway and Dizocilpine Blockade.
Caption: General Experimental Workflow for Dizocilpine in Behavioral Studies.
Caption: Troubleshooting Logic for Unexpected Behavioral Outcomes.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. selleckchem.com [selleckchem.com]
- 4. MK-801 and cognitive functions: Investigating the behavioral effects of a non-competitive NMDA receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Neurobehavioral profile of subcutaneously administered MK-801 in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. aavs.org [aavs.org]
Technical Support Center: Managing MK-801-Induced Ataxia in Motor Tasks
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals encountering dose-dependent ataxia in animal models treated with MK-801 during motor task experiments.
Troubleshooting Guides
This section offers a step-by-step approach to identify, characterize, and mitigate ataxia caused by MK-801 in your experiments.
Problem: Animals exhibit severe motor impairment (ataxia, stereotypy) after MK-801 administration, confounding motor task results.
1. Confirm and Characterize the Ataxic Phenotype:
-
Initial Observation: After MK-801 administration, do animals display behaviors such as head weaving, body rolling, uncoordinated gait, or stereotypy?[1][2] These are characteristic signs of MK-801-induced motor disturbances.
-
Quantitative Assessment: Employ standardized motor coordination tests to quantify the severity of ataxia.
-
Rotarod Test: This is a primary method for assessing motor coordination. A reduced latency to fall from the rotating rod after MK-801 injection indicates motor impairment.
-
Open Field Test (OFT): While lower doses of MK-801 can induce hyperlocomotion, higher doses that cause ataxia may lead to a decrease in distance traveled and an increase in stereotypic movements.[3]
-
Other applicable tests: The horizontal bar, static rods, and parallel bars can also be used to measure motor coordination and strength.[4]
-
2. Dose-Response Evaluation:
-
Hypothesis: The observed ataxia is likely dose-dependent. Higher doses of MK-801 are strongly correlated with increased motor disturbances.[2][5]
-
Troubleshooting Steps:
-
Review Existing Literature: Consult the provided data tables to identify reported dose ranges for MK-801 that induce ataxia in your specific animal model (e.g., mouse strain, rat strain).
-
Perform a Dose-Response Study: If your initial dose is causing severe ataxia, conduct a pilot study with a range of lower doses. For example, in mice, doses above 0.3 mg/kg are often associated with ataxic movements.[5][6] A dose of 0.1 mg/kg may impair spatial memory without significantly affecting locomotion.[6][7]
-
Identify the Therapeutic Window: The goal is to find a dose that produces the desired effect on your primary outcome (e.g., cognitive impairment) without causing confounding motor deficits.
-
3. Adjust Experimental Timeline:
-
Consider Peak Effect and Duration: The ataxic effects of MK-801 are not immediate and have a specific duration. Behavioral testing should be timed to avoid the peak of motor impairment.
-
Troubleshooting Steps:
-
Characterize the Time Course: In your pilot studies, assess motor function at multiple time points after MK-801 administration (e.g., 30, 60, 90, 120 minutes) to determine the onset, peak, and duration of ataxia.
-
Shift the Behavioral Testing Window: If possible, conduct your motor or cognitive task before or after the peak of ataxic effects. However, be aware that the desired pharmacological effect of MK-801 will also have a specific time course.
-
4. Consider Alternative NMDA Receptor Antagonists:
-
Rationale: If dose and timing adjustments are insufficient, other NMDA receptor antagonists with different pharmacokinetic or pharmacodynamic profiles might be suitable.
-
Troubleshooting Steps:
-
Literature Review: Investigate other non-competitive NMDA receptor antagonists like ketamine or phencyclidine (PCP), or competitive antagonists. Be aware that these also induce psychotomimetic and ataxic side effects.[8]
-
Pilot Testing: If a suitable alternative is identified, conduct a new dose-response and time-course study to characterize its effects in your experimental paradigm.
-
Frequently Asked Questions (FAQs)
Q1: What is the mechanism behind MK-801-induced ataxia?
A1: MK-801 is a non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor.[1][9] By blocking the NMDA receptor channel in the central nervous system, it disrupts normal glutamatergic neurotransmission, which is crucial for motor control and coordination.[10][11] This disruption can lead to a range of motor side effects, including ataxia, hyperlocomotion, and stereotyped behaviors.[1][9] The cerebellum, a key brain region for motor coordination, has functional NMDA receptors that are blocked by MK-801.[11]
Q2: At what doses should I expect to see ataxia in mice and rats?
A2: The dose of MK-801 that induces ataxia varies depending on the species and strain.
-
In mice: Doses of 0.1 mg/kg can impair spatial memory without significantly affecting locomotion.[6][7] Doses around 0.3 mg/kg and higher are often reported to induce stereotypy and ataxic movements.[5][6] Doses greater than 0.5 mg/kg produce a more pronounced motor syndrome including head weaving, body rolling, and ataxia.[2]
-
In rats: A dose of 0.1 mg/kg has been shown to disrupt maze performance and can produce mild hyperactivity.[12] Higher doses, such as 0.125 mg/kg, can cause extreme motor ataxia that precludes testing.[13]
Q3: How can I differentiate between ataxia and hyperlocomotion induced by MK-801?
A3: This is a critical distinction that depends on the dose.
-
Hyperlocomotion: Typically observed at lower to moderate doses (e.g., 0.1-0.5 mg/kg in mice), characterized by an increase in coordinated locomotor activity.[2] In an open field test, this will be reflected as an increased total distance traveled.[3]
-
Ataxia: Occurs at higher doses and involves uncoordinated movements.[2] While animals may still be moving, their gait will be abnormal, and they may exhibit stereotypic behaviors like head weaving or circling.[1][2] In an open field test, higher doses leading to ataxia and stereotypy can actually reduce overall locomotion.[3] Careful observation and scoring of ataxic behaviors are necessary to distinguish this from simple hyperlocomotion.
Q4: Are there any known treatments or co-administered drugs that can mitigate MK-801-induced ataxia?
A4: The search results indicate that subchronic caffeine (B1668208) treatment did not affect ataxia induced by 0.5 mg/kg MK-801 in mice.[14] Other studies have shown that centrally acting alpha 2 agonists, anticholinergics, benzodiazepines, and barbiturates can lessen the neurotoxicity of NMDA receptor antagonists, but their effect on ataxia specifically is not detailed.[8] Further investigation into co-administration strategies would be required.
Q5: Does the route of administration of MK-801 affect the severity of ataxia?
A5: The provided search results primarily describe intraperitoneal (i.p.) and subcutaneous (s.c.) injections.[2][13] While the route of administration will influence the pharmacokinetics (absorption, distribution, metabolism, and excretion) of the drug and thus the onset and duration of its effects, the fundamental dose-dependent relationship with ataxia will remain. It is crucial to be consistent with the route of administration within a study and to consider its impact when comparing results across studies.
Data Presentation
Table 1: Dose-Dependent Effects of MK-801 on Motor Behavior in Mice
| Dose (mg/kg, i.p.) | Observed Motor Effects | Mouse Strain | Citation(s) |
| 0.01 | No significant effect on locomotor activity. | C57BL/6 | [15][16] |
| 0.05 | Impaired spontaneous alternation in Y-maze without affecting locomotion in OFT. | C57BL/6J | [7] |
| 0.1 | Impaired spontaneous alternation in Y-maze, increased total arm entries, and elevated locomotor activity in OFT. | C57BL/6J | [7] |
| 0.1 | Diminished spontaneous alternation in Y-maze without affecting total arm entries. | CD-1 | [5][6] |
| 0.12 | Hyperlocomotion and social deficit. | CD-1 | [5][6] |
| 0.15 | Hyperactivity in open field test. | WT | [3] |
| 0.25 | Diminished locomotor response after 3 days of caffeine treatment. | Not Specified | [14] |
| 0.3 | Induced stereotypy and ataxic movements. | CD-1 | [5][6] |
| > 0.5 | Typical motor syndrome: head weaving, body rolling, ataxia, salivation. | NMRI | [2] |
| 0.5 | Ataxia not affected by caffeine treatment. | Not Specified | [14] |
Table 2: Dose-Dependent Effects of MK-801 on Motor Behavior in Rats
| Dose (mg/kg, s.c.) | Observed Motor Effects | Rat Strain | Citation(s) |
| 0.025 | Impaired alternation in 14-unit T-maze. | F-344 | [13] |
| 0.05 | Significant impairment in acquisition of 14-unit T-maze task (cognitive measures). | F-344 | [13] |
| 0.1 | Disrupted all measures of maze performance, marked motor ataxia. | F-344 | [13] |
| 0.1 | Mild hyperactivity in some cases. | Long-Evans | [12] |
| 0.125 | Extreme motor ataxia, precluding testing. | F-344 | [13] |
Experimental Protocols
1. Rotarod Test for Motor Coordination
-
Objective: To assess motor coordination and balance in rodents.
-
Apparatus: A rotating rod, typically with adjustable speed. The surface may be textured to provide grip.
-
Procedure:
-
Habituation/Training: Place the animal on the stationary rod for a short period (e.g., 1 minute). Then, begin rotation at a low speed (e.g., 4 rpm) for a set duration or until the animal falls. Repeat for a set number of trials.
-
Testing:
-
Fixed Speed Protocol: The rod rotates at a constant speed, and the latency to fall is recorded.
-
Accelerating Protocol: The rod's rotation speed gradually increases (e.g., from 4 to 40 rpm over 5 minutes). The speed at which the animal falls is recorded.
-
-
Data Analysis: The primary measure is the latency to fall from the rod. A shorter latency after MK-801 treatment compared to vehicle control indicates impaired motor coordination.
-
2. Open Field Test (OFT) for Locomotor Activity and Ataxia Assessment
-
Objective: To measure general locomotor activity, exploration, and observe motor abnormalities.
-
Apparatus: A square or circular arena with walls to prevent escape. The arena is typically equipped with automated tracking software.
-
Procedure:
-
Habituation: Gently place the animal in the center of the arena and allow it to explore freely for a set duration (e.g., 30 minutes).[6] The initial 5 minutes can be considered a habituation period.[6]
-
Drug Administration: Administer MK-801 or vehicle and return the animal to the arena for the test period.
-
Data Acquisition: Record the animal's movement using video tracking software for a predetermined duration (e.g., 25-30 minutes).[6]
-
Data Analysis:
-
Locomotor Activity: Total distance traveled, average speed.
-
Exploratory Behavior: Time spent in the center versus the periphery of the arena.
-
Ataxia/Stereotypy: Manually score or use software to detect specific behaviors like circling, head weaving, and rearing.
-
-
Mandatory Visualizations
References
- 1. MK-801 and cognitive functions: Investigating the behavioral effects of a non-competitive NMDA receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effect of the NMDA receptor antagonist, MK-801, on locomotor activity and on the metabolism of dopamine in various brain areas of mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Recapitulation of Neuropsychiatric Behavioral Features in Mice Using Acute Low-dose MK-801 Administration - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recapitulation of Neuropsychiatric Behavioral Features in Mice Using Acute Low-dose MK-801 Administration [en-journal.org]
- 7. Frontiers | Behavioral features and disorganization of oscillatory activity in C57BL/6J mice after acute low dose MK-801 administration [frontiersin.org]
- 8. NMDA receptor antagonist - Wikipedia [en.wikipedia.org]
- 9. Clinical physiology and mechanism of dizocilpine (MK-801): Electron transfer, radicals, redox metabolites and bioactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Antagonists of the NMDA receptor-channel complex and motor coordination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. MK-801 blocked the functional NMDA receptors in identified cerebellar neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Acute administration of MK-801 in an animal model of psychosis in rats interferes with cognitively demanding forms of behavioral flexibility on a rotating arena - PMC [pmc.ncbi.nlm.nih.gov]
- 13. NMDA receptor channel antagonism by dizocilpine (MK-801) impairs performance of rats in aversively motivated complex maze tasks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Effect of subchronic caffeine treatment on MK-801-induced changes in locomotion, cognition and ataxia in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. The NMDA receptor antagonist MK-801 fails to impair long-term recognition memory in mice when the state-dependency of memory is controlled - PMC [pmc.ncbi.nlm.nih.gov]
- 16. The NMDA receptor antagonist MK-801 fails to impair long-term recognition memory in mice when the state-dependency of memory is controlled - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Understanding the Near-Irreversible Nature of MK-801's Channel Blockade
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of MK-801, a potent and near-irreversible N-methyl-D-aspartate (NMDA) receptor channel blocker. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data presented in a clear, accessible format to address common challenges encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What makes the channel blockade by MK-801 near-irreversible?
A1: The near-irreversible nature of MK-801's blockade of the NMDA receptor ion channel is a result of its unique binding mechanism and high affinity.[1][2] MK-801 is an open-channel blocker, meaning it can only access its binding site when the NMDA receptor is activated by both glutamate (B1630785) and a co-agonist like glycine (B1666218) or D-serine, causing the ion channel to open.[1] Once inside the channel pore, MK-801 binds with high affinity to a site deep within the vestibule.[3][4][5][6][7] This binding is stabilized by hydrophobic interactions between the drug molecule and aromatic amino acid residues within the channel.[8]
The key to its long-lasting effect is a phenomenon known as "trapping." After MK-801 binds, the channel can close, trapping the drug molecule inside.[3][4][5][6][7] This trapped state is very stable, and the dissociation of MK-801 is exceptionally slow, leading to a prolonged blockade that is often described as "use-dependent" and near-irreversible over the timescale of many experiments.[1][2] The high affinity and long dwell time of MK-801 are also associated with side effects that have limited its clinical use.[2][3]
Q2: How can I facilitate the washout of MK-801 from my experimental preparation?
A2: While complete washout of MK-801 is challenging due to its trapping mechanism, the process can be accelerated. Since MK-801 is an open-channel blocker, its dissociation is also use-dependent, meaning the channel must be open for the drug to exit.[1] Therefore, prolonged application of the NMDA receptor agonist, NMDA, can enhance the recovery from MK-801 blockade.[1][9][10]
Furthermore, the presence of magnesium ions (Mg²⁺) in the extracellular solution significantly accelerates the unblocking process in the presence of an agonist.[1][9][10] It is thought that Mg²⁺, another channel blocker, competes with the rebinding of MK-801 after it dissociates into the channel pore.[1][9][10] Other PCP-site antagonists, like memantine (B1676192), can also substitute for Mg²⁺ in promoting the dissociation of MK-801.[1][9][10] Therefore, a combination of agonist application and the presence of Mg²⁺ or another rapidly dissociating channel blocker is the most effective strategy for facilitating MK-801 washout.
Q3: I am seeing inconsistent results in my experiments. Could incomplete MK-801 washout be the cause?
Q4: What are the key differences in the binding mechanisms of MK-801 and other NMDA receptor antagonists like memantine?
A4: Both MK-801 and memantine are uncompetitive, open-channel blockers of the NMDA receptor, binding within the ion channel pore.[3][4][5][6][7] However, they exhibit significant differences in their binding kinetics and affinity, which underlie their distinct pharmacological profiles. MK-801 binds with very high affinity (in the low nanomolar range) and has a very slow dissociation rate, leading to its near-irreversible blockade.[2] In contrast, memantine binds with lower affinity and has a much faster off-rate, resulting in a more readily reversible channel block.[3] These differences in binding kinetics are thought to be due to variations in how they interact with the amino acid residues within the binding pocket.[3] The lower affinity and faster kinetics of memantine are believed to contribute to its better clinical tolerability compared to MK-801.[3]
Troubleshooting Guides
Issue 1: Inconsistent or incomplete blockade of NMDA receptor currents in electrophysiology experiments.
| Possible Cause | Troubleshooting Step |
| Insufficient receptor activation | Ensure that a saturating concentration of both glutamate and a co-agonist (glycine or D-serine) is present during the application of MK-801 to maximize the number of open channels available for binding.[11][12] |
| Low concentration of MK-801 | Verify the concentration of your MK-801 stock solution. For a complete and rapid blockade, a concentration significantly above the Kᵢ (typically in the micromolar range) may be required, especially for short application times. |
| Suboptimal membrane potential | MK-801 blockade is voltage-dependent.[13] Ensure the cell is held at a depolarized potential during MK-801 application to relieve the Mg²⁺ block and allow for channel opening. |
| Presence of competing channel blockers | Ensure that the extracellular solution is free of other channel blockers, such as Mg²⁺ or ketamine, during the initial blockade with MK-801, as they can compete for the binding site. |
Issue 2: Difficulty achieving complete washout of MK-801.
| Possible Cause | Troubleshooting Step |
| Ineffective wash protocol | Implement a "multi-well" wash protocol where the coverslip or preparation is moved through a series of wells with fresh, MK-801-free solution, as this has been shown to be more effective than sequential medium changes within the same well.[1] |
| Lack of agonist during washout | Continuously perfuse the preparation with a solution containing an NMDA receptor agonist (e.g., 100 µM NMDA) to promote channel opening and facilitate the egress of MK-801.[1][9][10] |
| Absence of Mg²⁺ in washout buffer | Include a physiological concentration of Mg²⁺ (e.g., 1 mM) in the washout solution along with the agonist. Mg²⁺ will help to prevent the rebinding of MK-801 molecules that have dissociated into the channel.[1][9][10] |
| Insufficient washout duration | The washout process is slow. Be prepared for extended washout periods (e.g., tens of minutes to hours) to achieve significant recovery from the blockade. Monitor the recovery of NMDA receptor currents over time to determine the necessary duration.[1][10] |
Quantitative Data Summary
Table 1: Binding Affinities and Dissociation Constants of MK-801
| Parameter | Value | Receptor/Condition | Reference |
| Kᵢ | ~3 nM | NMDA Receptor | [2] |
| Kᵢ | 742 ± 1.3 nM | Intact receptor (for 3-iodo MK-801) | [3] |
| Kd | 111.3 ± 8.5 nM | Intact receptor | [3] |
| Kd | 1.6 ± 0.3 µM | ΔATD receptor with G610R mutation | [3] |
Table 2: Conditions Affecting Recovery from MK-801 Blockade
| Condition | Time for 50% Recovery | Reference |
| 100 µM NMDA in the presence of Mg²⁺ | 10 minutes | [1][10] |
| 15 µM NMDA in the presence of Mg²⁺ | 30 minutes | [1][10] |
| NMDA in Mg²⁺-free medium | Much slower recovery | [1][10] |
Experimental Protocols
1. Radioligand Binding Assay for MK-801 Affinity
-
Objective: To determine the binding affinity (Kᵢ) of a test compound against the MK-801 binding site on the NMDA receptor.
-
Materials:
-
Rat forebrain homogenate (as a source of NMDA receptors)
-
[³H]MK-801 (radioligand)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Glutamate and Glycine (to activate the receptor)
-
Non-specific binding inhibitor (e.g., 10 µM unlabeled MK-801 or phencyclidine)
-
Test compounds at various concentrations
-
Scintillation vials and scintillation fluid
-
Filtration apparatus with glass fiber filters
-
-
Procedure:
-
Prepare rat forebrain membranes according to standard protocols.
-
In a series of tubes, add a fixed concentration of [³H]MK-801, 1 mM each of glutamate and glycine, and varying concentrations of the test compound to the membrane preparation.
-
To determine non-specific binding, add a high concentration of unlabeled MK-801 to a separate set of tubes.
-
Incubate the samples at room temperature for a sufficient time to reach equilibrium (e.g., 2 hours).
-
Terminate the binding reaction by rapid filtration through glass fiber filters.
-
Wash the filters quickly with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Calculate the specific binding at each concentration of the test compound by subtracting the non-specific binding from the total binding.
-
Analyze the data using a suitable software (e.g., GraphPad Prism) to determine the IC₅₀ value of the test compound.
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
2. Electrophysiological Recording of MK-801 Blockade and Washout
-
Objective: To measure the rate of MK-801 blockade and the extent of recovery after washout using whole-cell patch-clamp recordings.
-
Materials:
-
Cultured neurons or brain slices
-
Patch-clamp rig with amplifier and data acquisition system
-
External solution (ACSF) with and without Mg²⁺
-
Internal solution for the patch pipette
-
NMDA, glycine/D-serine
-
MK-801
-
-
Procedure:
-
Establish a whole-cell patch-clamp recording from a neuron.
-
Perfuse the cell with an external solution containing NMDA and a co-agonist to elicit a stable baseline NMDA receptor-mediated current.
-
Apply MK-801 (e.g., 10 µM) in the presence of the agonists and record the progressive decline of the current as the channels are blocked.
-
To measure washout, switch the perfusion to an MK-801-free solution.
-
To facilitate washout, the washout solution should contain the NMDA receptor agonist and Mg²⁺.[1][9][10]
-
Periodically apply brief pulses of the agonist to monitor the recovery of the NMDA receptor current over an extended period.
-
Quantify the percentage of current recovery at different time points relative to the initial baseline current.
-
Visualizations
Caption: Mechanism of MK-801's use-dependent and near-irreversible channel blockade.
References
- 1. Recovery of NMDA receptor currents from MK-801 blockade is accelerated by Mg2+ and memantine under conditions of agonist exposure - PMC [pmc.ncbi.nlm.nih.gov]
- 2. MK-801 and cognitive functions: Investigating the behavioral effects of a non-competitive NMDA receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanism of NMDA receptor channel block by MK-801 and memantine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanism of NMDA receptor channel block by MK-801 and memantine [ideas.repec.org]
- 5. Mechanism of NMDA receptor channel block by MK-801 and memantine (Journal Article) | OSTI.GOV [osti.gov]
- 6. Mechanism of NMDA receptor channel block by MK-801 and memantine | Semantic Scholar [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. biorxiv.org [biorxiv.org]
- 9. research.ed.ac.uk [research.ed.ac.uk]
- 10. Recovery of NMDA receptor currents from MK-801 blockade is accelerated by Mg2+ and memantine under conditions of agonist exposure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The novel anticonvulsant MK-801 binds to the activated state of the N-methyl-D-aspartate receptor in rat brain - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The novel anticonvulsant MK-801 binds to the activated state of the N-methyl-D-aspartate receptor in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Clinical physiology and mechanism of dizocilpine (MK-801): Electron transfer, radicals, redox metabolites and bioactivity - PMC [pmc.ncbi.nlm.nih.gov]
Off-target effects of (Rac)-Dizocilpine on nicotinic, serotonin, and dopamine receptors
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the off-target effects of (Rac)-Dizocilpine (MK-801) on nicotinic, serotonin (B10506), and dopamine (B1211576) receptors.
I. Quantitative Data Summary
The following tables summarize the known quantitative data for the interaction of Dizocilpine (B47880) with key off-target receptors and transporters.
Table 1: Off-Target Binding Affinities and Potencies of this compound
| Target | Parameter | Value | Species | Assay Type | Reference |
| Nicotinic Acetylcholine (B1216132) Receptor (nAChR) | Kd (high-affinity, desensitized state) | 4.8 µM | Torpedo | [³H]dizocilpine binding | [1] |
| Nicotinic Acetylcholine Receptor (nAChR) | Kd (low-affinity, resting state) | ~140 µM | Torpedo | [³H]dizocilpine binding | [1] |
| Dopamine Transporter (DAT) | IC₅₀ | 11.5 µM | Rat (Striatal Synaptosomes) | [³H]dopamine uptake | [2] |
| Serotonin Transporter (SERT) | - | Binds to and inhibits | Not specified | Not specified | [3] |
| Dopamine Receptors (D1/D2) | - | Indirect modulation | Rat | Behavioral assays | [2][4] |
| Serotonin Receptors (e.g., 5-HT1A, 5-HT2A) | - | Indirect modulation | Rat | Behavioral and microdialysis | [1][3][5] |
II. Experimental Protocols
Detailed methodologies for key experiments are provided below.
A. Radioligand Binding Assay for nAChR
Objective: To determine the binding affinity (Kd) of Dizocilpine for nicotinic acetylcholine receptors.
Materials:
-
[³H]dizocilpine
-
Nicotinic acetylcholine receptor-rich membranes (e.g., from Torpedo electric organ)
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Non-specific binding control (e.g., high concentration of a non-labeled ligand like quinacrine)
-
Glass fiber filters
-
Scintillation cocktail and counter
Procedure:
-
Prepare serial dilutions of [³H]dizocilpine in binding buffer.
-
In a series of tubes, incubate a fixed amount of nAChR membranes with increasing concentrations of [³H]dizocilpine.
-
For each concentration, prepare a parallel set of tubes containing the non-specific binding control to determine non-specific binding.
-
Incubate the tubes at a specified temperature (e.g., room temperature) for a duration sufficient to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters rapidly with ice-cold binding buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding at each concentration.
-
Analyze the data using saturation binding analysis to determine the Kd and Bmax.
B. Whole-Cell Patch-Clamp Electrophysiology for nAChR
Objective: To characterize the functional inhibition of nAChRs by Dizocilpine.
Materials:
-
Cells expressing the nAChR subtype of interest (e.g., Xenopus oocytes or HEK293 cells)
-
Patch-clamp rig (amplifier, micromanipulator, microscope)
-
Borosilicate glass capillaries for pipette fabrication
-
External solution (e.g., containing NaCl, KCl, CaCl₂, MgCl₂, HEPES, glucose)
-
Internal solution (e.g., containing KCl, MgCl₂, EGTA, HEPES, ATP, GTP)
-
Acetylcholine (ACh) or other nAChR agonist
-
Dizocilpine stock solution
Procedure:
-
Prepare external and internal solutions and adjust pH and osmolarity.
-
Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-7 MΩ.
-
Fill the pipette with internal solution and mount it on the micromanipulator.
-
Establish a gigaohm seal between the pipette tip and the cell membrane.
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
Clamp the cell at a holding potential (e.g., -60 mV).
-
Apply the nAChR agonist to elicit an inward current.
-
After establishing a stable baseline response to the agonist, co-apply Dizocilpine at various concentrations with the agonist.
-
Record the inhibition of the agonist-evoked current.
-
To test for voltage-dependency, repeat the measurements at different holding potentials.
-
Analyze the data to determine the IC₅₀ and the nature of the block (e.g., open-channel block).
C. In Vivo Microdialysis for Dopamine and Serotonin
Objective: To measure the effect of Dizocilpine on extracellular levels of dopamine and serotonin in a specific brain region.[5]
Materials:
-
Stereotaxic apparatus
-
Microdialysis probes
-
Guide cannula
-
Microinfusion pump
-
Fraction collector
-
Artificial cerebrospinal fluid (aCSF)
-
Dizocilpine solution for administration (systemic or local)
-
HPLC with electrochemical detection (HPLC-ED)
Procedure:
-
Anesthetize the animal and place it in the stereotaxic apparatus.
-
Implant a guide cannula targeting the brain region of interest (e.g., nucleus accumbens, prefrontal cortex).
-
Allow the animal to recover from surgery for several days.
-
On the day of the experiment, insert the microdialysis probe through the guide cannula.
-
Perfuse the probe with aCSF at a slow, constant rate (e.g., 1-2 µL/min).
-
Collect baseline dialysate samples at regular intervals (e.g., every 20 minutes).
-
Administer Dizocilpine (e.g., intraperitoneal injection for systemic effects or through the dialysis probe for local effects).
-
Continue to collect dialysate samples.
-
Analyze the samples for dopamine and serotonin concentrations using HPLC-ED.
-
Express the post-drug concentrations as a percentage of the baseline levels.
III. Troubleshooting Guides and FAQs
Q1: In my patch-clamp experiment, the inhibitory effect of Dizocilpine on nAChR currents seems to vary with the holding potential. Why is this happening?
A1: This is an expected finding. Dizocilpine acts as an open-channel blocker of nAChRs. This means it enters and blocks the ion channel pore when the channel is in its open state. The likelihood and duration of channel opening can be influenced by the membrane potential. Therefore, the blocking effect of Dizocilpine is often voltage-dependent. To properly characterize this, you should systematically test the inhibitory effect of Dizocilpine at a range of holding potentials.
Q2: I am seeing an increase in extracellular dopamine in my microdialysis experiment after Dizocilpine administration. Is this a direct effect on dopamine receptors?
A2: It is unlikely to be a direct effect on dopamine receptors. The increase in extracellular dopamine is more likely an indirect effect. Dizocilpine is known to inhibit the dopamine transporter (DAT) with an IC₅₀ of 11.5 µM, which would reduce the reuptake of dopamine from the synapse, thereby increasing its extracellular concentration.[2] Additionally, by blocking NMDA receptors on GABAergic interneurons that normally inhibit dopamine release, Dizocilpine can disinhibit dopaminergic neurons, leading to increased dopamine release.
Q3: My in vivo microdialysis results show an increase in serotonin levels after Dizocilpine administration. What is the mechanism?
A3: Similar to its effect on dopamine, Dizocilpine has been shown to bind to and inhibit the serotonin transporter (SERT).[3] This inhibition of serotonin reuptake would lead to an increase in its extracellular concentration. This is an important off-target effect to consider when interpreting behavioral or physiological outcomes of Dizocilpine administration.
Q4: I am performing photoaffinity labeling with a Dizocilpine analog to identify its binding partners and I am getting a lot of non-specific labeling. How can I reduce this?
A4: Non-specific binding is a common issue in photoaffinity labeling. Here are some troubleshooting steps:
-
Competition experiment: Co-incubate your cells or membranes with the photoaffinity probe and an excess of non-labeled Dizocilpine. Specific binding partners should show a significant reduction in labeling in the presence of the competitor.
-
Optimize probe concentration: Use the lowest concentration of the photoaffinity probe that still provides a detectable signal to minimize non-specific interactions.
-
Optimize UV exposure time: Use the shortest UV irradiation time necessary to achieve covalent cross-linking to reduce non-specific labeling and potential photodamage to proteins.
-
Control for UV-independent labeling: Run a control experiment where the sample is not exposed to UV light to ensure that any labeling is indeed photo-dependent.
Q5: Can I use Dizocilpine to selectively block NMDA receptors in my experiments?
A5: While Dizocilpine is a potent and selective NMDA receptor antagonist, it is crucial to be aware of its off-target effects, especially at higher concentrations. If your experimental system contains nicotinic, dopaminergic, or serotonergic components, you should consider the possibility of confounding effects. It is advisable to use the lowest effective concentration of Dizocilpine to maximize its selectivity for NMDA receptors and to include appropriate controls to account for potential off-target effects. For example, if studying a behavior that is also modulated by dopamine, you might consider co-administering a dopamine receptor antagonist to dissect the specific contribution of NMDA receptor blockade.[4]
References
- 1. The non-competitive NMDA receptor blocker dizocilpine potentiates serotonergic function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of D1 and D2 dopamine receptor antagonists and catecholamine depleting agents on the locomotor stimulation induced by dizocilpine in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The 5-HT1A antagonist, WAY 100 635, alleviates cognitive impairments induced by dizocilpine (MK-801) in monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effect of chronic treatment with dizocilpine (MK-801) on the behavioral response to dopamine receptor agonists in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Dizocilpine (MK-801) increases not only dopamine but also serotonin and norepinephrine transmissions in the nucleus accumbens as measured by microdialysis in freely moving rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Preventing Dizocilpine (MK-801)-Induced Neuronal Degeneration (Olney's Lesions)
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the prevention of neuronal degeneration induced by the NMDA receptor antagonist, Dizocilpine (MK-801), commonly known as Olney's lesions.
Frequently Asked Questions (FAQs)
Q1: What is Dizocilpine (MK-801)-induced neuronal degeneration or Olney's lesions?
A1: Dizocilpine (MK-801)-induced neuronal degeneration, or Olney's lesions, is a form of brain damage characterized by the appearance of small, clear vacuoles within the cytoplasm of neurons, a phenomenon known as neuronal vacuolization.[1][2][3] In more severe cases, this can progress to irreversible neuronal necrosis, primarily affecting the posterior cingulate and retrosplenial cortices.[3] This neurotoxicity is a known side effect of non-competitive NMDA receptor antagonists like Dizocilpine.
Q2: What is the underlying mechanism of Dizocilpine-induced neurotoxicity?
A2: The precise mechanism is complex and not fully elucidated, but it is understood to be an indirect consequence of NMDA receptor blockade. The leading hypothesis suggests that Dizocilpine's blockade of NMDA receptors on inhibitory GABAergic interneurons leads to a disinhibition of downstream glutamatergic and cholinergic neurons.[4][5] This results in excessive stimulation of postsynaptic neurons, excitotoxicity, and the characteristic pathological changes.[4]
Q3: What are the common signs of Dizocilpine-induced neurotoxicity in animal models?
A3: In rodent models, acute administration of Dizocilpine can lead to behavioral changes such as hyperactivity, ataxia, and stereotyped behaviors. Histologically, the hallmark sign is the appearance of neuronal vacuoles in the retrosplenial and posterior cingulate cortices within hours of administration.[3]
Q4: Is Dizocilpine-induced neurotoxicity reversible?
A4: The initial stage of neuronal vacuolization can be reversible.[2][3] However, higher doses or prolonged exposure can lead to irreversible neuronal death.[3]
Q5: What pharmacological agents can prevent or mitigate Dizocilpine-induced neurotoxicity?
A5: Several classes of drugs have been shown to be effective in preventing or reducing Olney's lesions. These primarily include:
-
Alpha-2 Adrenergic Agonists: (e.g., clonidine, dexmedetomidine)
-
GABAergic Agonists: (e.g., benzodiazepines like diazepam, and barbiturates like phenobarbital)
-
Anticholinergic Agents (Muscarinic Receptor Antagonists): (e.g., scopolamine, atropine)
Troubleshooting Guides
Problem: Observing significant neuronal vacuolization and/or necrosis in the control group (Dizocilpine only).
| Possible Cause | Suggested Solution |
| Incorrect Dizocilpine Dosage | Ensure the correct dose of Dizocilpine is being administered. Doses as low as 1 mg/kg (s.c.) in rats have been shown to induce vacuolization, with higher doses (5-10 mg/kg) leading to necrosis.[3] |
| Animal Model Sensitivity | Be aware of the species, strain, age, and sex of the animal model, as these factors can influence sensitivity to Dizocilpine's neurotoxic effects. |
| Histological Artifacts | Improper tissue fixation or processing can lead to artifacts that may resemble vacuolation.[6] Ensure adherence to a validated histological protocol. |
Problem: Lack of neuroprotective effect with co-administration of a preventative agent.
| Possible Cause | Suggested Solution |
| Inappropriate Dose of Protective Agent | The dose of the neuroprotective agent may be insufficient. Refer to the quantitative data tables below for effective dose ranges from preclinical studies. A dose-response study may be necessary to determine the optimal protective dose for your specific experimental conditions. |
| Timing of Administration | The timing of the administration of the protective agent relative to Dizocilpine is critical. Typically, the protective agent should be administered prior to or concurrently with Dizocilpine. |
| Route of Administration | Ensure that the route of administration for both Dizocilpine and the protective agent allows for appropriate bioavailability and overlapping pharmacokinetic profiles. |
| Drug Interaction | Consider potential pharmacokinetic or pharmacodynamic interactions between the anesthetic used for any surgical procedures and the neuroprotective agent. |
Quantitative Data Summary
The following tables summarize the dosages of Dizocilpine used to induce neurotoxicity and the effective dosages of various neuroprotective agents found in preclinical studies.
Table 1: Dizocilpine (MK-801) Dosages for Inducing Neuronal Degeneration in Rats
| Dosage | Route of Administration | Observed Effect | Reference |
| 1 mg/kg | Subcutaneous (s.c.) | Neuronal vacuolization | [3] |
| 5 mg/kg | Subcutaneous (s.c.) | Neuronal vacuolization and necrosis | [2][3] |
| 10 mg/kg | Subcutaneous (s.c.) | Significant neuronal necrosis | [3][7] |
Table 2: Effective Dosages of Neuroprotective Agents Against Dizocilpine-Induced Neurotoxicity in Rats
| Protective Agent | Class | Dosage | Route of Administration | Observed Effect | Reference |
| Clonidine | Alpha-2 Adrenergic Agonist | 0.05 mg/kg | Subcutaneous (s.c.) | Prevents cerebrocortical neurotoxic changes | |
| Diazepam | GABAergic Agonist (Benzodiazepine) | 0.490 mg/kg (in the presence of 2 mg/kg atropine) | Intramuscular (i.m.) | Anticonvulsant effect against soman-induced convulsions (model of excitotoxicity) | |
| Phenobarbital | GABAergic Agonist (Barbiturate) | 30-100 mg/kg | Not specified | Dose-dependent reduction in seizures and neuronal injury in a DFP-induced excitotoxicity model | |
| Scopolamine | Anticholinergic (Muscarinic Antagonist) | Not specified | Not specified | Prevents NMDA antagonist neurotoxicity | [4] |
| Atropine | Anticholinergic (Muscarinic Antagonist) | 16 mg/kg | Not specified | Suppresses lethal interactions between MK-801 and soman |
Experimental Protocols
Protocol 1: Induction of Olney's Lesions with Dizocilpine in Rats
-
Animal Model: Adult male Sprague-Dawley rats (250-300g) are commonly used.
-
Drug Preparation: Dissolve Dizocilpine (MK-801) maleate (B1232345) salt in sterile 0.9% saline to the desired concentration (e.g., 1 mg/ml for a 5 mg/kg dose in a 300g rat, inject 1.5 ml).
-
Administration: Administer a single subcutaneous (s.c.) injection of Dizocilpine at a dose of 5 mg/kg.
-
Post-injection Monitoring: Observe the animals for behavioral changes (e.g., hyperactivity, ataxia).
-
Tissue Collection: At 4 hours post-injection for peak vacuolization or 24-48 hours for neuronal necrosis, euthanize the animals via an approved method.
-
Perfusion and Fixation: Transcardially perfuse with phosphate-buffered saline (PBS) followed by 4% paraformaldehyde (PFA) in PBS.
-
Brain Extraction and Post-fixation: Carefully extract the brain and post-fix in 4% PFA overnight at 4°C.
-
Cryoprotection: Transfer the brain to a 30% sucrose (B13894) solution in PBS until it sinks.
-
Sectioning: Freeze the brain and cut coronal sections (e.g., 40 µm) through the retrosplenial and posterior cingulate cortices using a cryostat.
Protocol 2: Co-administration of a Neuroprotective Agent (Clonidine) with Dizocilpine
-
Animal Groups:
-
Group 1: Vehicle (Saline) + Vehicle (Saline)
-
Group 2: Vehicle (Saline) + Dizocilpine (5 mg/kg, s.c.)
-
Group 3: Clonidine (0.05 mg/kg, s.c.) + Dizocilpine (5 mg/kg, s.c.)
-
-
Drug Preparation: Prepare Dizocilpine and Clonidine solutions in sterile 0.9% saline.
-
Administration:
-
Administer Clonidine (or vehicle) 30 minutes prior to the Dizocilpine (or vehicle) injection.
-
Both injections are given subcutaneously at different sites to avoid mixing.
-
-
Follow-up: Proceed with post-injection monitoring, tissue collection, and processing as described in Protocol 1.
Protocol 3: Histological Assessment of Neuronal Degeneration (Nissl Staining)
-
Mounting: Mount the free-floating brain sections onto gelatin-coated slides and allow them to air dry.
-
Defatting and Rehydration:
-
Immerse slides in a 1:1 solution of ethanol (B145695) and chloroform (B151607) overnight.
-
Rehydrate the sections through a series of decreasing ethanol concentrations (100%, 95%, 70%, 50%) and finally in distilled water.
-
-
Staining:
-
Incubate the slides in a 0.1% cresyl violet solution for 5-10 minutes.
-
Briefly rinse in distilled water.
-
-
Differentiation:
-
Differentiate the sections in 95% ethanol with a few drops of glacial acetic acid. Monitor under a microscope until the Nissl bodies in the neurons are clearly visible against a relatively clear background.
-
-
Dehydration and Clearing:
-
Dehydrate the sections through increasing concentrations of ethanol (70%, 95%, 100%).
-
Clear the slides in xylene.
-
-
Coverslipping: Mount coverslips using a permanent mounting medium.
-
Analysis: Examine the slides under a light microscope. Quantify the number of vacuolated and/or necrotic neurons in the retrosplenial and posterior cingulate cortices.
Signaling Pathways and Experimental Workflows
Mechanism of Dizocilpine-Induced Neurotoxicity
Caption: Proposed mechanism of Dizocilpine-induced neurotoxicity.
Neuroprotective Signaling Pathway of Alpha-2 Adrenergic Agonists
Caption: Signaling pathway of alpha-2 adrenergic agonist-mediated neuroprotection.
Neuroprotective Signaling Pathway of GABAergic Agonists
Caption: Signaling pathway of GABAergic agonist-mediated neuroprotection.
Experimental Workflow for Assessing Neuroprotection
Caption: General experimental workflow for assessing neuroprotection.
References
- 1. researchgate.net [researchgate.net]
- 2. The nature and time course of neuronal vacuolation induced by the N-methyl-D-aspartate antagonist MK-801 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Signaling cascade regulating long-term potentiation of GABA(A) receptor responsiveness in cerebellar Purkinje neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effect of GABA A receptor activation on UT-coupled signaling pathways in rat cortical astrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Neuropil vacuolation in brain: a reproducible histological processing artefact - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Clonidine potentiates the neuropathic pain-relieving action of MK-801 while preventing its neurotoxic and hyperactivity side effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The NMDA receptor complex modulates clonidine-induced increases in growth hormone levels in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of the Behavioral and Electrophysiological Effects of MK-801 and Phencyclidine
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the non-competitive NMDA receptor antagonists, Dizocilpine (MK-801) and Phencyclidine (PCP). By presenting quantitative data from key preclinical studies, detailing experimental methodologies, and illustrating the underlying neurobiological pathways, this document serves as a comprehensive resource for understanding the distinct and overlapping effects of these widely used research tools.
Behavioral Effects: A Quantitative Comparison
Both MK-801 and PCP are known to induce a range of behavioral changes in animal models, often used to mimic symptoms of psychosis and cognitive dysfunction. While their general effects are similar, there are notable differences in potency and the specific behavioral profiles they elicit.
| Behavioral Assay | Drug | Species | Dose Range | Key Findings |
| Locomotor Activity | MK-801 | Mouse | 0.1 - 0.3 mg/kg | Dose-dependent increase in locomotor activity.[1] |
| PCP | Rat | 2.5 - 10 mg/kg | Induces hyperlocomotion, which can be followed by stereotyped behaviors at higher doses. | |
| Stereotyped Behavior | MK-801 | Mouse | > 0.3 mg/kg | Can induce stereotypy at higher doses. |
| PCP | Rat | 5 - 10 mg/kg | Dose-dependently induces stereotyped behaviors such as sniffing, weaving, and turning.[2][3] | |
| Motor Coordination | MK-801 | Mouse | 0.2 mg/kg | Impaired performance on the rotarod test. |
| PCP | Rat | 5 - 10 mg/kg | Can induce ataxia, which may interfere with locomotor activity measurements.[4] | |
| Learning & Memory | MK-801 | Mouse | 0.1 mg/kg | Impaired spontaneous alternation in the Y-maze, indicating working memory deficits.[1] |
| PCP | Rat | 5 mg/kg | Chronic administration can lead to deficits in spatial learning and memory. | |
| Social Interaction | MK-801 | Mouse | 0.1 mg/kg | Reduces social investigation time.[5] |
| PCP | Rat | 5 mg/kg | Induces social withdrawal, a key feature of its use as a model for schizophrenia.[2] |
Electrophysiological Effects: A Quantitative Comparison
The administration of MK-801 and PCP leads to significant alterations in neuronal activity, from the level of single neurons to large-scale network oscillations, primarily through their blockade of the NMDA receptor.
| Electrophysiological Measure | Drug | Species | Brain Region(s) | Key Findings |
| Neuronal Firing Rate | MK-801 | Rat | Ventral Tegmental Area (A10) | Increases the firing rate and burst firing of dopamine (B1211576) neurons. |
| PCP | Rat | Ventral Tegmental Area (A10) | Similar to MK-801, increases the firing rate and burst firing of dopamine neurons. | |
| EEG Power Spectrum | MK-801 | Rat | Prefrontal Cortex, Sensorimotor Cortex | Increases power in the low-frequency bands (delta) and can increase gamma power.[6][7][8] |
| PCP | Rat | Prefrontal Cortex, Sensorimotor Cortex | Causes a marked increase in low-frequency (1-3 Hz) power and a decrease in higher frequency power.[6][7] | |
| Field Potentials | MK-801 | Rat | Hippocampus | Can alter long-term potentiation (LTP), a cellular correlate of learning and memory. |
| PCP | Rat | Hippocampus | Also disrupts LTP, consistent with its effects on cognition. |
Experimental Protocols
To ensure the reproducibility and accurate interpretation of experimental findings, detailed methodologies are crucial. Below are protocols for key behavioral and electrophysiological assays commonly used to compare MK-801 and PCP.
Behavioral Assays
1. Open Field Test for Locomotor Activity
-
Apparatus: A square arena (e.g., 40 x 40 x 30 cm for mice) with walls high enough to prevent escape. The arena is typically made of a non-reflective material and is placed in a dimly lit, quiet room.[9]
-
Procedure:
-
Administer MK-801, PCP, or vehicle to the animal (e.g., intraperitoneal injection).
-
After a specified pre-treatment period (e.g., 30 minutes), gently place the animal in the center of the open field arena.[9]
-
Allow the animal to freely explore the arena for a set duration (e.g., 15-30 minutes).
-
An automated video tracking system records the animal's movement.
-
-
Data Analysis: Key parameters include total distance traveled, time spent in the center versus the periphery of the arena (as a measure of anxiety), and rearing frequency.
2. Y-Maze for Spontaneous Alternation (Working Memory)
-
Apparatus: A Y-shaped maze with three identical arms (e.g., 35 cm long, 20 cm high for mice) positioned at 120-degree angles from each other.[10]
-
Procedure:
-
Administer the test compound or vehicle.
-
After the pre-treatment period, place the mouse at the end of one arm, facing the center.[10]
-
Allow the mouse to freely explore the maze for a defined period (e.g., 8 minutes).[10]
-
Record the sequence of arm entries manually or using a video tracking system. An arm entry is counted when the animal's hind paws are completely within the arm.
-
-
Data Analysis: The primary measure is the percentage of spontaneous alternations, calculated as: (Number of alternations / (Total number of arm entries - 2)) x 100. An alternation is defined as three consecutive entries into each of the three different arms.
3. Social Interaction Test
-
Apparatus: A rectangular or square arena, often with a dividing wall or separate chambers.
-
Procedure:
-
Habituate the test animal to the arena for a set period.
-
Administer the test compound or vehicle.
-
Introduce a novel, unfamiliar conspecific (stimulus animal) into the arena. The stimulus animal may be freely moving or enclosed in a wire cage.
-
Record the social interaction for a defined duration (e.g., 10 minutes).
-
-
Data Analysis: Manually or automatically score the duration and frequency of social behaviors, such as sniffing, following, and physical contact. Non-social exploratory behaviors are also often quantified.
Electrophysiological Recordings
1. In Vivo Single-Unit Electrophysiology
-
Procedure:
-
Anesthetize the animal (e.g., with urethane (B1682113) or isoflurane) and place it in a stereotaxic frame.
-
Perform a craniotomy over the brain region of interest (e.g., the ventral tegmental area).
-
Slowly lower a microelectrode into the target region until the characteristic firing pattern of the desired neuron type (e.g., dopamine neuron) is identified.
-
Record baseline neuronal activity.
-
Administer MK-801, PCP, or vehicle systemically (e.g., intravenously or intraperitoneally).
-
Record the changes in neuronal firing rate and pattern.
-
-
Data Analysis: Analyze the recorded spike trains to determine changes in firing rate (spikes/second), burst firing parameters (e.g., number of spikes per burst, inter-spike interval), and firing pattern (e.g., regularity).
2. Quantitative Electroencephalography (qEEG)
-
Procedure:
-
Surgically implant EEG electrodes over specific cortical areas (e.g., prefrontal cortex, sensorimotor cortex) and a reference electrode.
-
Allow the animal to recover from surgery.
-
On the day of the experiment, connect the animal to the recording apparatus in a quiet, isolated chamber.
-
Record baseline EEG activity.
-
Administer the test compound or vehicle.
-
Continuously record the EEG for a specified duration.
-
-
Data Analysis: Use Fourier analysis to calculate the power spectrum of the EEG signal across different frequency bands (e.g., delta, theta, alpha, beta, gamma).[11] Compare the changes in power in each frequency band before and after drug administration.
Mandatory Visualizations
Caption: NMDA Receptor Signaling and Antagonism by MK-801 and PCP.
Caption: A typical experimental workflow for comparing MK-801 and PCP.
References
- 1. Recapitulation of Neuropsychiatric Behavioral Features in Mice Using Acute Low-dose MK-801 Administration - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phencyclidine-induced stereotyped behaviour and social isolation in rats: a possible animal model of schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Phencyclidine-induced stereotyped behaviors in rats following specific neurotoxin lesions of the striatum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Behavioral effects of chronic phencyclidine administration in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Low dose MK-801 reduces social investigation in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effects of phencyclidine (PCP) and MK 801 on the EEGq in the prefrontal cortex of conscious rats; antagonism by clozapine, and antagonists of AMPA-, α1- and 5-HT2A-receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effects of phencyclidine (PCP) and MK 801 on the EEGq in the prefrontal cortex of conscious rats; antagonism by clozapine, and antagonists of AMPA-, alpha(1)- and 5-HT(2A)-receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Use of Quantitative Electroencephalography to Inform Age- and Sex-Related Differences in NMDA Receptor Function Following MK-801 Administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Hadassah BrainLabs | MK-801- induced hyperlocomotion [brainlabs.org.il]
- 10. mmpc.org [mmpc.org]
- 11. Quantitative EEG (Brain Mapping) - Medical Clinical Policy Bulletins | Aetna [aetna.com]
A Comparative Analysis of Dizocilpine (MK-801) and Memantine: Binding and Efficacy at the NMDA Receptor
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth comparison of Dizocilpine (MK-801) and memantine (B1676192), two non-competitive N-methyl-D-aspartate (NMDA) receptor antagonists. While both compounds act on the same receptor ion channel, their distinct binding kinetics and affinities lead to vastly different efficacy and clinical profiles. This document synthesizes experimental data to highlight these differences, offering detailed protocols and visualizations to support further research and development.
Binding Characteristics: Affinity and Kinetics
Dizocilpine and memantine are both uncompetitive, open-channel blockers, meaning they require the NMDA receptor to be activated by both glutamate (B1630785) and a co-agonist (glycine or D-serine) before they can access their binding site within the ion channel pore.[1][2][3] Once the channel is open, they enter the vestibule and physically occlude the permeation pathway, blocking ion flow.[1][4][5]
The crucial differences lie in their binding affinity and kinetics. Dizocilpine is a high-affinity antagonist with a very slow unbinding rate, leading to a near-irreversible blockade.[2][6] In contrast, memantine is a low-affinity antagonist with fast blocking and unblocking kinetics.[3][6] This distinction is the primary reason for their different therapeutic windows; dizocilpine's potent and prolonged action can induce psychomimetic side effects, precluding its clinical use, whereas memantine's more transient and voltage-dependent block is well-tolerated and approved for the treatment of Alzheimer's disease.[2][7]
Both drugs bind within the ion channel vestibule, interacting with key asparagine residues on the pore loops of the GluN1 and GluN2 subunits.[8][9] Their binding promotes the closure of the ion channel gate, lodging them between the M3-helix bundle and the M2-pore loops.[1][2]
Quantitative Binding and Inhibition Data
The following table summarizes the inhibitory constants (IC50) and binding affinities (Ki) for Dizocilpine and Memantine from various studies. It is important to note that these values can vary based on the experimental conditions, such as NMDA receptor subunit composition, membrane potential, and specific assay used.
| Compound | Parameter | Value | Receptor/System | Experimental Conditions | Reference |
| Dizocilpine (MK-801) | Ki | 3.4 nM | Porcine brain membranes | [³H]MK-801 binding assay | [6] |
| IC50 | 0.12 ± 0.01 µM | Rat hippocampal neurons | Whole-cell patch clamp at -70 mV | [3] | |
| IC50 | 0.14 ± 0.04 µM | Cultured superior colliculus neurons | Whole-cell patch clamp at -70 mV | [10] | |
| IC50 | 0.13 ± 0.02 µM | Rat hippocampal slices | Inhibition of LTP induction | [10] | |
| Memantine | Ki | 740 nM | Porcine brain membranes | [³H]MK-801 binding assay | [6] |
| IC50 | 1.04 ± 0.26 µM | Rat hippocampal neurons | Whole-cell patch clamp at -70 mV | [3] | |
| IC50 | 2.2 ± 0.2 µM | Cultured superior colliculus neurons | Whole-cell patch clamp at -70 mV | [10] | |
| IC50 | 11.6 ± 0.53 µM | Rat hippocampal slices | Inhibition of LTP induction | [10] |
Mechanism of Action and Voltage-Dependency
The therapeutic success of memantine is largely attributed to its strong voltage-dependency and rapid kinetics.[6][10] Under normal physiological conditions with transient synaptic activation, the brief depolarization is sufficient to repel the positively charged memantine molecule from the channel, allowing for physiological NMDA receptor signaling. However, under conditions of pathological, sustained depolarization (as hypothesized in neurodegenerative diseases), memantine remains in the channel for longer, effectively blocking the excessive, excitotoxic calcium influx.
Dizocilpine also exhibits voltage-dependency, but its extremely slow unbinding rate means that even after the membrane potential repolarizes, the drug remains trapped in the channel, inhibiting normal synaptic function.[10] This leads to a much narrower therapeutic index.
References
- 1. Mechanism of NMDA receptor channel block by MK-801 and memantine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mechanism of NMDA receptor channel block by MK-801 and memantine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparative patch-clamp studies with freshly dissociated rat hippocampal and striatal neurons on the NMDA receptor antagonistic effects of amantadine and memantine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mechanism of NMDA receptor channel block by MK-801 and memantine (Journal Article) | OSTI.GOV [osti.gov]
- 5. ohsu.elsevierpure.com [ohsu.elsevierpure.com]
- 6. Is Memantine Effective as an NMDA Receptor Antagonist in Adjunctive Therapy for Schizophrenia? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Evaluation of memantine for neuroprotection in dementia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Effects of memantine and MK-801 on NMDA-induced currents in cultured neurones and on synaptic transmission and LTP in area CA1 of rat hippocampal slices - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative In Vivo Efficacy Analysis of Competitive vs. Non-Competitive NMDA Antagonists
A comprehensive guide for researchers and drug development professionals on the differential in vivo effects of competitive and non-competitive N-methyl-D-aspartate (NMDA) receptor antagonists. This guide provides a comparative summary of their efficacy in various preclinical models and their associated side-effect profiles, supported by experimental data and detailed methodologies.
The N-methyl-D-aspartate (NMDA) receptor, a key player in excitatory synaptic transmission, is critically involved in synaptic plasticity, learning, and memory.[1] Its dysfunction, either through hypo- or hyperfunction, is implicated in a range of neurological and psychiatric disorders, making it a significant therapeutic target.[2] NMDA receptor antagonists are broadly classified into two main categories based on their mechanism of action: competitive and non-competitive antagonists. Competitive antagonists bind to the glutamate (B1630785) or glycine (B1666218) binding site on the NMDA receptor, directly competing with the endogenous agonists.[3] In contrast, non-competitive antagonists, also known as channel blockers, bind to a site within the ion channel pore (like the phencyclidine (PCP) site), preventing ion flux regardless of agonist binding.[2][4] This fundamental difference in their interaction with the NMDA receptor translates to distinct in vivo efficacy and side-effect profiles.
This guide provides an objective comparison of these two classes of NMDA receptor antagonists, focusing on their performance in preclinical in vivo models and presenting supporting experimental data in a structured format.
Efficacy in Preclinical Models: A Quantitative Comparison
The in vivo efficacy of competitive and non-competitive NMDA antagonists has been evaluated in various animal models targeting different therapeutic areas, including neuroprotection, neuropathic pain, and cognitive and psychiatric disorders. Below are summary tables of quantitative data from key comparative studies.
Neuropathic Pain Models
NMDA receptor activation is crucial in the central sensitization processes that underlie neuropathic pain.[5] Both competitive and non-competitive antagonists have demonstrated efficacy in animal models of this condition.
| Antagonist | Class | Animal Model | Dose | Efficacy Endpoint | Quantitative Result | Reference |
| Ketamine | Non-competitive | Rat Chronic Constriction Injury (CCI) | 4.64 mg/kg, i.v. | Antiallodynic effect | >3 hours duration of action | [6] |
| MRZ 2/576 | Glycine-site (Competitive) | Rat Chronic Constriction Injury (CCI) | 2.15 mg/kg, i.v. | Antiallodynic effect | >24 hours duration of action | [6] |
| MK-801 | Non-competitive | Rat Spinal Nerve Ligation (SNL) | 0.1-5 mg/kg | Inhibition of wind-up and evoked responses | Powerful inhibition | [5] |
| Memantine | Non-competitive | Rat Spinal Nerve Ligation (SNL) | 1-20 mg/kg | Inhibition of wind-up and evoked responses | Powerful inhibition, particularly of wind-up | [5] |
| Ketamine | Non-competitive | Rat Spinal Nerve Ligation (SNL) | 1-10 mg/kg | Reduction of evoked responses | Greater reduction in SNL rats vs. sham | [5] |
Models of Learning, Memory, and Cognition
Given the central role of NMDA receptors in learning and memory, antagonists of this receptor are extensively studied in cognitive models. These studies often reveal a fine balance between potential therapeutic effects and cognitive impairment.
| Antagonist | Class | Animal Model | Dose | Efficacy Endpoint | Quantitative Result | Reference |
| MK-801 | Non-competitive | Rat Drug Discrimination | 0.05 mg/kg, IP | Discriminative stimulus effects | Clear discrimination from saline | [7] |
| CGP 37849 | Competitive | Rat Drug Discrimination | 3 mg/kg, IP | Discriminative stimulus effects | Clear discrimination from saline; no cross-generalization with MK-801 | [7] |
| Ketamine | Non-competitive | Rat Impulsive Choice Task | 5, 10, 20 mg/kg, IP | Choice for small, immediate reward | Dose-dependent increase in impulsive choice | [8] |
| CGS 19755 | Competitive | Rat Impulsive Choice Task | 5, 10, 20 mg/kg, IP | Choice for small, immediate reward | No significant effect on impulsive choice at non-motor-impairing doses | [8] |
Side-Effect Profiles: A Comparative Overview
A major hurdle in the clinical development of NMDA receptor antagonists has been their significant side-effect profile, which includes psychotomimetic effects, motor impairment, and cognitive deficits.[9] The nature and severity of these side effects often differ between competitive and non-competitive antagonists.
Psychotomimetic-like Effects and Motor Impairment
Psychotomimetic effects are often assessed in rodents through models of hyperlocomotion, stereotypy, and deficits in sensorimotor gating (prepulse inhibition).
| Antagonist | Class | Animal Model | Dose | Side-Effect Endpoint | Quantitative Result | Reference |
| MK-801 | Non-competitive | Rat Prepulse Inhibition (PPI) | 0.1 mg/kg | Disruption of PPI | Significant disruption of sensorimotor gating | [10] |
| CGP 37849 | Competitive | Rat Prepulse Inhibition (PPI) | 2.5, 5 mg/kg | Disruption of PPI | No significant effect on PPI | [10] |
| MK-801 | Non-competitive | Rat Locomotor Activity | 0.2 mg/kg | Hyperlocomotion | Significant increase in locomotor activity | [11] |
| CGP 37849 | Competitive | Rat Locomotor Activity | 10 mg/kg | Hyperlocomotion | Similar increase in locomotor activity at equipotent behavioral doses to MK-801 | [11] |
| MK-801 | Non-competitive | Rat Dopamine (B1211576) Outflow (Prefrontal Cortex) | 0.2 mg/kg | Increase in dopamine outflow | Significant increase in dopamine outflow | [10] |
| CGP 37849 | Competitive | Rat Dopamine Outflow (Prefrontal Cortex) | 10 mg/kg | Increase in dopamine outflow | Significant increase in dopamine outflow | [10] |
| Ketamine | Non-competitive | Rat Visual Signal Detection | 10-18 mg/kg | Decreased performance | Dose-dependent decrease in signal detection accuracy | [12] |
Experimental Protocols
Detailed methodologies are crucial for the replication and interpretation of in vivo studies. Below are protocols for key experiments cited in this guide.
In Vivo Electrophysiology in a Rat Model of Neuropathic Pain
This protocol is adapted from methods used to assess the effects of NMDA antagonists on neuronal hyperexcitability in the spinal dorsal horn of rats with neuropathic pain.[1][13]
1. Animal Model:
-
Induce neuropathic pain in adult male Sprague-Dawley rats using the Chronic Constriction Injury (CCI) model, which involves loose ligation of the sciatic nerve.[1]
-
Allow 2-4 weeks for the development of mechanical allodynia, which is confirmed by testing with von Frey filaments.[1]
2. Surgical Preparation:
-
Anesthetize the rat with an appropriate anesthetic (e.g., urethane (B1682113) or isoflurane).
-
Perform a laminectomy at the lumbar level (L4-L5) to expose the spinal cord.
-
Secure the animal in a stereotaxic frame to ensure stability.
3. Electrophysiological Recording:
-
Use a glass microelectrode filled with a conducting solution to record extracellularly from wide dynamic range (WDR) neurons in the dorsal horn.
-
Identify WDR neurons by their responses to both non-noxious (brush) and noxious (pinch) mechanical stimuli applied to the receptive field on the hind paw.
-
Apply repetitive electrical stimulation to the receptive field to induce "wind-up," a measure of central sensitization mediated by NMDA receptors.[1]
4. Drug Administration and Data Analysis:
-
Administer the NMDA antagonist (e.g., ketamine or a competitive antagonist) intravenously.
-
Record the firing rate of the WDR neuron before and after drug administration in response to mechanical stimuli and electrical stimulation (for wind-up).
-
Analyze the data to determine the effect of the antagonist on spontaneous firing, evoked responses, and wind-up. The ED50 (the dose that produces 50% of the maximal effect) can be calculated to compare the potency of different antagonists.[6]
Prepulse Inhibition (PPI) Test for Sensorimotor Gating
This protocol is used to assess the ability of a rodent to filter out sensory information, a process that is disrupted in schizophrenia and can be induced by NMDA antagonists.[14][15]
1. Apparatus:
-
Use a startle chamber equipped with a sensitive platform to detect the whole-body startle response of the animal. The chamber should be housed in a sound-attenuating cubicle with a background white noise generator.[15]
2. Procedure:
-
Place the rat or mouse in the startle chamber and allow a 5-minute acclimation period with background noise.[15]
-
The test session consists of a series of trials presented in a pseudorandom order:
-
Pulse-alone trials: A high-intensity acoustic stimulus (e.g., 120 dB) is presented to elicit a startle response.
-
Prepulse-pulse trials: A weaker, non-startling acoustic stimulus (the prepulse, e.g., 73-85 dB) is presented shortly before the startling pulse.[15]
-
No-stimulus trials: Only background noise is present.
-
-
The inter-trial interval should be varied (e.g., 10-20 seconds).[14]
3. Drug Administration and Data Analysis:
-
Administer the NMDA antagonist (e.g., MK-801 or CGP 37849) intraperitoneally at a set time (e.g., 25 minutes) before the test session.[14]
-
Calculate PPI as a percentage: PPI (%) = [1 - (startle response on prepulse-pulse trial / startle response on pulse-alone trial)] x 100.
-
A lower PPI percentage indicates a deficit in sensorimotor gating.
Assessment of Locomotor Activity and Stereotypy
This protocol measures changes in motor behavior, with hyperlocomotion and stereotyped movements being indicative of psychotomimetic-like effects of NMDA antagonists.[16][17]
1. Apparatus:
-
Use an open-field arena equipped with infrared beams or a video tracking system to automatically record the animal's horizontal and vertical movements.[16]
2. Procedure:
-
Place the animal in the center of the open-field arena and allow it to explore freely for a set duration (e.g., 60-120 minutes).
3. Drug Administration and Data Analysis:
-
Administer the NMDA antagonist systemically before placing the animal in the arena.
-
Quantify locomotor activity by measuring the total distance traveled, number of line crossings, and rearing frequency.
-
Score stereotyped behaviors (e.g., repetitive sniffing, head weaving, gnawing) by a trained observer blind to the treatment conditions, often using a rating scale.[5] For example, a scale might rate the intensity and frequency of specific stereotyped behaviors at set time intervals.[18]
Visualizations of Key Concepts
To further elucidate the concepts discussed, the following diagrams have been generated using Graphviz (DOT language).
Caption: NMDA Receptor Signaling Pathway.
Caption: Competitive vs. Non-Competitive Antagonism.
Caption: General In Vivo Experimental Workflow.
Conclusion
The in vivo comparison of competitive and non-competitive NMDA receptor antagonists reveals distinct profiles of efficacy and side effects, largely stemming from their different mechanisms of action. Non-competitive antagonists, such as ketamine and MK-801, often exhibit potent effects across various models but are frequently associated with a higher incidence of psychotomimetic-like behaviors and cognitive impairment.[8][11] Competitive antagonists, like CGP 37849 and CGS 19755, may offer a wider therapeutic window in some instances, demonstrating efficacy with a potentially more favorable side-effect profile, particularly concerning sensorimotor gating.[10] However, at behaviorally equipotent doses, some side effects, such as hyperlocomotion and alterations in dopamine metabolism, can be comparable between the two classes.[11]
The choice between a competitive and a non-competitive NMDA antagonist for therapeutic development will ultimately depend on the specific indication and the desired balance between efficacy and tolerability. The data presented in this guide, along with the detailed experimental protocols, provide a valuable resource for researchers and drug developers in navigating the complexities of NMDA receptor pharmacology and making informed decisions in their research endeavors.
References
- 1. nsolns.com [nsolns.com]
- 2. NMDA receptor antagonist rodent models for cognition in schizophrenia and identification of novel drug treatments, an u… [ouci.dntb.gov.ua]
- 3. Pre-pulse Inhibition [augusta.edu]
- 4. researchgate.net [researchgate.net]
- 5. Induction of stereotypy in dopamine-deficient mice requires striatal D1 receptor activation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ovid.com [ovid.com]
- 7. Discriminative stimulus effects of the NMDA receptor antagonists MK-801 and CGP 37849 in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scispace.com [scispace.com]
- 9. NMDA Receptor Antagonists: Emerging Insights into Molecular Mechanisms and Clinical Applications in Neurological Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Differential effects of CGP 37849 and MK-801, competitive and noncompetitive NMDA antagonists, with respect to the modulation of sensorimotor gating and dopamine outflow in the prefrontal cortex of rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Comparison of competitive and uncompetitive NMDA receptor antagonists with regard to monoaminergic neuronal activity and behavioural effects in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Comparison of delayed administration of competitive and uncompetitive antagonists in preventing NMDA receptor-mediated neuronal death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. In vivo electrophysiological recording techniques for the study of neuropathic pain in rodent models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Discordant behavioral effects of psychotomimetic drugs in mice with altered NMDA receptor function - PMC [pmc.ncbi.nlm.nih.gov]
- 15. [Prepulse inhibition (PPI) of the Acoustic Startle Response]:Glycoscience Protocol Online Database [jcggdb.jp]
- 16. Age-related differential sensitivity to MK-801-induced locomotion and stereotypy in C57BL/6 mice - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Locomotor activity and stereotypy in rats following repeated apomorphine treatments at 1-, 3-, or 7-day intervals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
Novel Dizocilpine Derivatives Show Promise in Reducing Psychomimetic Effects
A comparative analysis of novel Dizocilpine (MK-801) derivatives reveals promising candidates with significant neuroprotective effects and a markedly improved safety profile, characterized by a reduction in the psychomimetic symptoms associated with the parent compound. Notably, compounds designated as 3l and 6f have emerged as lead candidates, demonstrating potent NMDA receptor inhibition without inducing hyperlocomotion or sensorimotor gating deficits in preclinical models.
Dizocilpine, a potent non-competitive N-methyl-D-aspartate (NMDA) receptor antagonist, has long been a valuable research tool for modeling psychosis and excitotoxic neurodegeneration. However, its clinical development has been hampered by severe psychomimetic side effects, including hallucinations and cognitive impairment. This has spurred the development of novel derivatives that retain the therapeutic potential of NMDA receptor blockade while minimizing adverse effects. Recent research has focused on modifying the structure of Dizocilpine to alter its binding kinetics and receptor subtype selectivity, leading to the identification of compounds with a more favorable therapeutic window.[1][2][3]
In Vitro Efficacy: Targeting the NMDA Receptor
The novel derivatives 3l and 6f have been shown to be potent inhibitors of major NMDA receptor subtypes, including GluN1/GluN2A and GluN1/GluN2B, which are critically involved in synaptic plasticity and neuronal survival. Electrophysiological studies have determined the half-maximal inhibitory concentrations (IC50) of these compounds, providing a quantitative measure of their potency.
| Compound | Receptor Subtype | IC50 (µM) at -60 mV | IC50 (µM) at +40 mV |
| 3l | hGluN1/hGluN2A | ~4 | >200 |
| hGluN1/hGluN2B | ~4 | >200 | |
| 6f | hGluN1/hGluN2A | ~0.2 - 0.4 | Significantly higher |
| hGluN1/hGluN2B | ~0.2 - 0.4 | Significantly higher | |
| MK-801 | Various | Potent, near-irreversible | - |
In Vivo Safety Profile: A Reduction in Psychomimetic Effects
A key objective in the development of novel Dizocilpine derivatives is the mitigation of psychomimetic side effects. These are often assessed in animal models by measuring changes in locomotor activity and prepulse inhibition (PPI) of the startle reflex. Deficits in PPI are considered a translational marker of sensorimotor gating disturbances observed in psychiatric disorders.
Behavioral studies in rats have demonstrated that unlike Dizocilpine (MK-801), which induces significant hyperlocomotion and disrupts PPI, the novel derivatives 3l and 6f do not produce these effects at therapeutic doses.[3]
| Compound | Dose (mg/kg) | Locomotor Activity | Prepulse Inhibition (% PPI) |
| Vehicle | - | Baseline | ~70% |
| MK-801 | 0.2 - 0.3 | Significant Hyperlocomotion | Reduced to ~40% |
| 3l | 1 | No significant change | No significant change |
| 10 | No significant change | No significant change | |
| 6f | 1 | No significant change | No significant change |
| 10 | No significant change | No significant change |
Neuroprotective Potential
In addition to a favorable safety profile, the novel derivatives have shown significant neuroprotective effects in a model of NMDA-induced hippocampal neurodegeneration. Compound 3l, at a concentration of 30 µM, was found to significantly reduce hippocampal damage in rats, highlighting its potential for treating conditions associated with excitotoxicity.[1][2]
Experimental Protocols
Detailed experimental methodologies are crucial for the replication and validation of these findings. The following provides an overview of the key experimental protocols employed in the evaluation of these novel Dizocilpine derivatives.
In Vitro Electrophysiology
Whole-cell patch-clamp recordings are performed on HEK293 cells transiently expressing human NMDA receptor subtypes (hGluN1/hGluN2A or hGluN1/hGluN2B). The inhibitory effects of the compounds are measured at different membrane potentials (e.g., -60 mV and +40 mV) to determine their voltage dependency. Concentration-response curves are generated to calculate the IC50 values.
Animal Models for Psychomimetic Effects
-
Animals: Adult male rats (e.g., Wistar or Sprague-Dawley) are used.
-
Drug Administration: Compounds are administered intraperitoneally (i.p.) at various doses.
-
Locomotor Activity: Following drug administration, rats are placed in an open-field arena, and their locomotor activity (e.g., distance traveled, rearing frequency) is recorded for a specified duration using an automated tracking system.
-
Prepulse Inhibition (PPI) of Startle: Rats are placed in a startle chamber. The test consists of trials with a startling stimulus (pulse) alone and trials where the pulse is preceded by a weaker, non-startling stimulus (prepulse). The percentage of inhibition of the startle response in the prepulse-pulse trials compared to the pulse-alone trials is calculated as the measure of PPI.
NMDA-Induced Hippocampal Neurodegeneration
-
Model Induction: A neurotoxic dose of NMDA is administered directly into the hippocampus of anesthetized rats.
-
Treatment: The test compounds are co-administered or administered prior to the NMDA injection.
-
Assessment of Neuroprotection: After a survival period (e.g., 7 days), the brains are processed for histological analysis. Neuronal damage in the hippocampus is quantified using techniques such as Fluoro-Jade B staining or by counting surviving neurons in specific hippocampal subfields (e.g., CA1).
Visualizing the Pathways and Processes
To better understand the context of this research, the following diagrams illustrate the NMDA receptor signaling pathway and a typical workflow for the discovery and evaluation of novel neuroprotective compounds.
References
Cross-validation of cognitive impairments induced by MK-801 and scopolamine
For researchers, scientists, and drug development professionals, the accurate modeling of cognitive impairment is a critical step in the discovery of novel therapeutics. Two of the most widely utilized pharmacological agents for inducing cognitive deficits in preclinical research are the NMDA receptor antagonist MK-801 (Dizocilpine) and the muscarinic acetylcholine (B1216132) receptor antagonist scopolamine (B1681570). This guide provides a comprehensive cross-validation of the cognitive impairments induced by these compounds, offering a comparative analysis of their mechanisms, behavioral effects, and the underlying signaling pathways. The experimental data is presented in a structured format to facilitate objective comparison.
Executive Summary
MK-801 and scopolamine induce distinct, yet sometimes overlapping, cognitive deficits by targeting different neurotransmitter systems. MK-801 primarily disrupts glutamatergic neurotransmission, which is crucial for learning and memory, by blocking the N-methyl-D-aspartate (NMDA) receptor.[1][2][3][4] This results in a behavioral phenotype that can model symptoms of schizophrenia and other neuropsychiatric disorders.[1][2][5] Scopolamine, on the other hand, induces a transient, global amnesia by blocking muscarinic acetylcholine receptors, thereby impairing cholinergic signaling, a key pathway implicated in Alzheimer's disease and other dementias.[6][7][8][9] The choice between these two models depends on the specific research question and the therapeutic target of interest.
Comparative Analysis of Cognitive Deficits
The cognitive impairments induced by MK-801 and scopolamine can be assessed using a variety of behavioral tests in rodents. The following tables summarize quantitative data from representative studies, highlighting the differential effects of these two compounds on learning and memory.
Table 1: Effects on Spatial Learning and Memory in the Morris Water Maze (MWM)
The Morris Water Maze is a widely used test to assess spatial learning and memory.[10][11][12]
| Parameter | MK-801-Treated | Scopolamine-Treated | Control |
| Escape Latency (s) | Significantly increased compared to control.[10][12] | Significantly increased compared to control.[12][13] | Baseline performance. |
| Time in Target Quadrant (s) | Significantly decreased compared to control.[13] | Significantly decreased compared to control.[13] | Baseline performance. |
| Path Length (m) | Significantly increased compared to control. | Significantly increased compared to control. | Baseline performance. |
Table 2: Effects on Short-Term and Working Memory
Tests like the Y-maze and T-maze are employed to evaluate short-term spatial and working memory.
| Behavioral Test | Parameter | MK-801-Treated | Scopolamine-Treated | Control |
| Y-Maze | Spontaneous Alternation (%) | Significantly decreased.[3] | Significantly decreased.[14] | Baseline performance. |
| T-Maze | Alternation Rate (%) | Significantly decreased.[5] | Significantly decreased.[6] | Baseline performance. |
Table 3: Effects on Fear-Associated Memory
The passive avoidance and contextual fear conditioning tests measure memory associated with aversive stimuli.
| Behavioral Test | Parameter | MK-801-Treated | Scopolamine-Treated | Control |
| Passive Avoidance | Step-through Latency (s) | Significantly decreased.[2] | Significantly decreased.[13][14] | Baseline performance. |
| Contextual Fear Conditioning | Freezing Time (%) | Significantly decreased.[1] | Significantly decreased.[6] | Baseline performance. |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are the protocols for the key behavioral tests cited in this guide.
Morris Water Maze (MWM) Protocol
-
Apparatus: A circular pool (typically 1.5-2 m in diameter) filled with opaque water. A hidden platform is submerged just below the water surface. Visual cues are placed around the room.
-
Procedure:
-
Acquisition Phase: Rodents are trained over several days to find the hidden platform from different starting positions. Each trial lasts until the animal finds the platform or for a maximum duration (e.g., 60-120 seconds).
-
Probe Trial: On the final day, the platform is removed, and the rodent is allowed to swim freely for a set time (e.g., 60 seconds).
-
-
Data Collection: Escape latency, path length, and time spent in the target quadrant are recorded using a video tracking system.
Y-Maze Spontaneous Alternation Protocol
-
Apparatus: A Y-shaped maze with three identical arms.
-
Procedure: The rodent is placed in one arm and allowed to explore the maze freely for a set duration (e.g., 8 minutes).
-
Data Collection: The sequence of arm entries is recorded. A spontaneous alternation is defined as entering a different arm in each of three consecutive entries. The percentage of spontaneous alternations is calculated.
Passive Avoidance Test Protocol
-
Apparatus: A two-chambered box with a light and a dark compartment, connected by a door. The floor of the dark compartment can deliver a mild foot shock.
-
Procedure:
-
Training: The rodent is placed in the light compartment. When it enters the dark compartment, the door closes, and a brief foot shock is delivered.
-
Testing: After a set retention interval (e.g., 24 hours), the rodent is placed back in the light compartment, and the latency to enter the dark compartment is measured.
-
-
Data Collection: The step-through latency is recorded. Longer latencies indicate better memory of the aversive stimulus.
Signaling Pathways and Mechanisms of Action
The cognitive impairments induced by MK-801 and scopolamine stem from their distinct effects on critical signaling pathways.
MK-801 and the Glutamatergic System
MK-801 is a non-competitive antagonist of the NMDA receptor, a key component of the glutamatergic system essential for synaptic plasticity, learning, and memory.[1][2][15] By blocking the NMDA receptor ion channel, MK-801 prevents calcium influx, thereby inhibiting downstream signaling cascades required for long-term potentiation (LTP), a cellular correlate of learning and memory.[2] Chronic exposure to MK-801 has been shown to alter the phosphorylation levels of key signaling proteins such as ERK and GSK-3β.[16]
Scopolamine and the Cholinergic System
Scopolamine acts as a non-selective antagonist of muscarinic acetylcholine receptors (M1-M4).[9] These receptors are integral to the cholinergic system, which plays a vital role in attention, learning, and memory.[7][14] By blocking these receptors, scopolamine disrupts acetylcholine-mediated signaling. This can lead to downstream effects on other neurotransmitter systems, including the glutamatergic and dopaminergic systems.[17][18] Some studies suggest that scopolamine can also influence mTORC1 signaling, which is involved in synaptogenesis.[19]
Experimental Workflow
A typical experimental workflow for evaluating the cognitive effects of MK-801 or scopolamine and the potential therapeutic efficacy of a novel compound is illustrated below.
Conclusion
Both MK-801 and scopolamine are valuable tools for modeling cognitive impairment in preclinical research. MK-801 provides a robust model for studying deficits related to NMDA receptor hypofunction, relevant to schizophrenia and other psychiatric disorders. Scopolamine offers a well-established model of cholinergic dysfunction and amnesia, which is particularly relevant for research in Alzheimer's disease. The choice of model should be guided by the specific hypothesis being tested and the neurobiological system of interest. A thorough understanding of their distinct mechanisms of action and behavioral consequences, as outlined in this guide, is essential for the design of rigorous and translatable preclinical studies.
References
- 1. MK-801 and cognitive functions: Investigating the behavioral effects of a non-competitive NMDA receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | The effects and mechanism of environmental enrichment on MK-801 induced cognitive impairment in rodents with schizophrenia [frontiersin.org]
- 3. Recapitulation of Neuropsychiatric Behavioral Features in Mice Using Acute Low-dose MK-801 Administration [en-journal.org]
- 4. MK-801 and cognitive functions: Investigating the behavioral effects of a non-competitive NMDA receptor antagonist [ruj.uj.edu.pl]
- 5. Rodent model of Schizophrenia - MK-801 induced hyperactivity and cognitive deficit - NEUROFIT Preclinical Contract Research Organization (CRO) [neurofit.com]
- 6. criver.com [criver.com]
- 7. Scopolamine induced Rodent Amnesia Model - Creative Biolabs [creative-biolabs.com]
- 8. mdpi.com [mdpi.com]
- 9. Scopolamine - Wikipedia [en.wikipedia.org]
- 10. Persisting cognitive deficits induced by low-dose, subchronic treatment with MK-801 in adolescent rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A Comparative Study of the Impact of NO-Related Agents on MK-801- or Scopolamine-Induced Cognitive Impairments in the Morris Water Maze - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. njppp.com [njppp.com]
- 14. mdpi.com [mdpi.com]
- 15. Clinical physiology and mechanism of dizocilpine (MK-801): Electron transfer, radicals, redox metabolites and bioactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 16. academic.oup.com [academic.oup.com]
- 17. Investigating the Mechanisms Involved in Scopolamine-Induced Memory Degradation [archrazi.areeo.ac.ir]
- 18. Investigating the Mechanisms Involved in Scopolamine-induced Memory Degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Scopolamine rapidly increases mTORC1 signaling, synaptogenesis, and antidepressant behavioral responses - PMC [pmc.ncbi.nlm.nih.gov]
Ketamine vs. MK-801: A Comparative Analysis of their Effects on Intracranial Self-Stimulation
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the differential effects of ketamine and MK-801, two noncompetitive N-methyl-D-aspartate (NMDA) receptor antagonists, on intracranial self-stimulation (ICSS). The information presented is compiled from experimental data to assist researchers in understanding the nuanced pharmacological differences between these compounds in the context of reward and motivation.
Abstract
Ketamine and MK-801, while both acting as NMDA receptor antagonists, exhibit markedly different effects on intracranial self-stimulation (ICSS), a behavioral paradigm used to measure the rewarding effects of stimuli. Experimental evidence demonstrates that acute administration of ketamine generally leads to a dose-dependent depression of ICSS, indicating a reduction in reward-seeking behavior.[1][2] In contrast, MK-801 shows a mixed profile, with lower doses facilitating ICSS and higher doses causing depression.[1][2] This suggests that despite their shared primary mechanism of action, the downstream effects and potential for abuse may differ significantly. This guide will delve into the experimental data, protocols, and potential underlying mechanisms that distinguish the in-vivo effects of these two widely studied compounds.
Quantitative Data Summary
The following tables summarize the dose-dependent effects of ketamine and MK-801 on ICSS as observed in Sprague Dawley rats. The data is extracted from studies employing a frequency-rate ICSS procedure.
Table 1: Effects of Acute Ketamine Administration on ICSS
| Dose (mg/kg) | Effect on ICSS Rate | Notes |
| 1.0 - 3.2 | No significant effect | |
| 5.6 | Decreased ICSS at intermediate frequencies (112-141 Hz) | [3] |
| 10.0 | Significantly decreased ICSS at higher frequencies (79-158 Hz) | [1][3] |
Table 2: Effects of Acute MK-801 Administration on ICSS
| Dose (mg/kg) | Effect on ICSS Rate | Notes |
| 0.032 - 0.32 | Mixed rate-increasing and rate-decreasing effects | [1][2] |
| 0.18 | Prominent facilitation of ICSS | [1][2] |
Experimental Protocols
The data presented above is primarily derived from studies utilizing a frequency-rate intracranial self-stimulation (ICSS) procedure in rats. A detailed description of a typical experimental protocol is as follows:
1. Subjects:
-
Animals are housed individually with ad libitum access to food and water, except during testing periods.[4]
2. Surgical Procedure:
-
Rats are anesthetized, and a stainless-steel monopolar electrode is stereotaxically implanted into the medial forebrain bundle (MFB) in the lateral hypothalamus.[4][5]
-
The electrode serves as the cathode, while an anode is typically anchored to the skull.[4]
-
Animals are allowed a recovery period of at least one week post-surgery.[4]
3. ICSS Training and Testing:
-
Training and testing occur in operant conditioning chambers equipped with a response lever or wheel.[4][6]
-
Rats are trained to press the lever to receive a brief train of electrical stimulation to the MFB.[6]
-
A frequency-rate procedure is used, where the frequency of the electrical stimulation is varied across trials.[1][2]
-
The rate of lever pressing is measured at each frequency to generate a frequency-rate curve.[1]
4. Drug Administration:
-
Ketamine and MK-801 are dissolved in a saline vehicle.
-
Drugs are administered via intraperitoneal (IP) injection.
-
The effects of the drugs on the ICSS frequency-rate curve are then measured at various time points post-injection.[1]
Visualizations
Signaling Pathways
The following diagram illustrates the primary mechanism of action of Ketamine and MK-801 at the NMDA receptor.
References
- 1. Dissociable effects of the noncompetitive NMDA receptor antagonists ketamine and MK-801 on intracranial self-stimulation in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dissociable effects of the noncompetitive NMDA receptor antagonists ketamine and MK-801 on intracranial self-stimulation in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Intracranial self-stimulation (ICSS) [bio-protocol.org]
- 5. mdpi.com [mdpi.com]
- 6. Brain stimulation reward - Wikipedia [en.wikipedia.org]
Safety Operating Guide
Proper Disposal of (Rac)-Dizocilpine (MK-801): A Guide for Laboratory Professionals
The proper management and disposal of (Rac)-Dizocilpine (also known as MK-801), a potent and selective non-competitive NMDA receptor antagonist, is critical for ensuring laboratory safety, environmental protection, and regulatory compliance. Due to its hazardous properties, including acute toxicity, and potential reproductive and carcinogenic effects, this compound must be handled and disposed of as hazardous chemical waste.[1][2][3]
This guide provides essential, step-by-step procedures for the safe disposal of this compound in various forms encountered in a research setting. Adherence to your institution's specific Environmental Health and Safety (EHS) protocols is mandatory, as these are designed to comply with local and national regulations.[4][5]
Core Principles of Chemical Waste Management
The disposal of this compound must follow the fundamental principles of hazardous waste management:
-
Consult the Safety Data Sheet (SDS): The SDS is the primary source of information regarding the specific hazards, handling, and disposal requirements for the chemical.[5]
-
Segregation: Never mix incompatible wastes.[4][6][7] this compound waste should be collected separately from other chemical waste streams unless explicitly permitted by your EHS department.
-
Containment: Use only appropriate, chemically resistant, and clearly labeled containers for waste collection.[5][6]
-
Do Not Use Drains or Regular Trash: Disposal of this compound or its containers into the sanitary sewer or regular trash is strictly prohibited.[4][6]
Disposal Procedures for this compound Waste Streams
The following table summarizes the procedures for different forms of this compound waste.
| Waste Type | Container Specification | Disposal Protocol |
| Unused/Expired Solid this compound | Original, clearly labeled manufacturer's container. If not possible, a sturdy, sealed, and compatible container labeled as "Hazardous Waste: this compound". | Store in a designated and secure hazardous waste accumulation area. Arrange for pickup through your institution's EHS department. Do not mix with other waste.[3] |
| Solutions of this compound | Sealable, leak-proof, and chemically compatible container (e.g., Nalgene® for many solvents).[7] Label as "Hazardous Waste" with full chemical names of all components (e.g., "this compound, DMSO"). | Collect all solutions containing this compound. Store in secondary containment (e.g., a plastic tub) to prevent spills.[6] Keep the container closed except when adding waste.[6][7] Arrange for EHS pickup. |
| Contaminated Labware (Solid Waste) | Puncture-resistant container or a clearly labeled bag designated for hazardous chemical waste.[5] | Collect all items that have come into direct contact with this compound, such as gloves, pipette tips, vials, and contaminated bench paper.[5] Ensure no free liquids are present.[7] Seal the container and arrange for EHS pickup. |
| Empty this compound Containers | Original container. | The first rinse of a container that held a highly toxic chemical must be collected and disposed of as hazardous waste.[6] After appropriate rinsing, manage the empty container as instructed by your EHS department.[8] |
| Spill Cleanup Materials | Sealable, labeled container appropriate for the materials used (e.g., plastic container for absorbed solids). | Absorb spills with an inert material (e.g., diatomite) and collect all contaminated materials for disposal as hazardous waste.[1] Decontaminate the surface and dispose of cleaning materials as hazardous waste.[1] |
Experimental Protocol: Step-by-Step Disposal Workflow
The process for disposing of this compound waste involves a systematic workflow from the point of generation to final removal by trained personnel.
1. Waste Identification and Segregation:
- Identify the waste stream: Is it pure solid, a liquid solution, or contaminated solid waste?
- Keep this compound waste streams separate from other chemical wastes (e.g., acids, bases, halogenated solvents) to prevent unintended reactions.[4][7]
2. Container Selection and Labeling:
- Select a container that is in good condition, compatible with the waste, and has a secure, threaded cap.[7] For liquid waste, plastic containers are often preferred to glass to minimize the risk of breakage.[4]
- Attach a completed EHS Hazardous Waste Label to the container before adding any waste.[6][9]
- The label must include:
- The words "Hazardous Waste".[5]
- The full, common chemical name of all constituents (no abbreviations or formulas).[4][9]
- The associated hazards (e.g., "Toxic", "Irritant").[9]
3. Waste Accumulation and Storage:
- Add waste to the container, ensuring it is not overfilled. Leave headspace (typically 10%) to allow for expansion.[7]
- Keep the container securely closed at all times, except when actively adding waste.[6][7]
- Store the container in a designated Satellite Accumulation Area (SAA), such as a designated section of a fume hood or a secondary containment bin.[9]
- Ensure the storage area is secure, well-ventilated, and away from incompatible materials.[5]
4. Arranging for Disposal:
- Once the waste container is full or you no longer need to accumulate that waste stream, schedule a pickup with your institution's EHS department.[5]
- Do not store full containers for more than three days in the SAA.[9]
- Provide any necessary documentation requested by EHS to ensure the waste is properly manifested and transported to a licensed disposal facility.[4]
Disposal Process Workflow
The following diagram illustrates the logical steps for the proper disposal of this compound waste in a laboratory setting.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 5. benchchem.com [benchchem.com]
- 6. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 7. - Division of Research Safety | Illinois [drs.illinois.edu]
- 8. orf.od.nih.gov [orf.od.nih.gov]
- 9. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
Comprehensive Safety and Handling Guide for (Rac)-Dizocilpine (MK-801)
(Rac)-Dizocilpine, also known as MK-801, is a potent, non-competitive NMDA receptor antagonist.[1][2] Due to its neurotoxic potential and hazardous characteristics, stringent safety protocols are imperative when handling this compound in a laboratory setting.[1][3][4] This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals.
Hazard Identification and Classification
This compound is classified as a hazardous substance.[4] The primary routes of exposure are inhalation, skin contact, eye contact, and ingestion.[5][6]
GHS Hazard Statements:
-
H301: Toxic if swallowed. [4]
-
H315: Causes skin irritation. [7]
-
H335: May cause respiratory irritation. [7]
-
H361: Suspected of damaging fertility or the unborn child. [4]
-
H370: Causes damage to organs. [4]
-
H372: Causes damage to organs through prolonged or repeated exposure. [4]
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is crucial to minimize exposure risk. The following table summarizes the required PPE for handling this compound.
| PPE Component | Specification | Rationale |
| Gloves | Chemical-resistant, disposable gloves (e.g., Nitrile). Double-gloving is recommended. | Prevents skin contact and absorption.[6][8][9] Thicker gloves generally offer better protection.[9] |
| Eye Protection | Safety glasses with side shields or chemical splash goggles.[8] | Protects eyes from dust particles and splashes. |
| Body Protection | A lab coat or a disposable gown with long sleeves.[6][8] | Protects skin and personal clothing from contamination. |
| Respiratory Protection | An N-95 or higher-rated respirator may be necessary for handling powders outside of a containment system. | Minimizes inhalation of airborne particles. |
| Footwear | Closed-toe shoes. | Protects feet from spills. |
Operational Plan for Safe Handling
Follow these step-by-step procedures to ensure the safe handling of this compound at every stage.
1. Preparation and Engineering Controls:
-
Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood or a Class II Biosafety Cabinet.[6]
-
Ensure that an eyewash station and a safety shower are readily accessible.
-
Before starting any work, decontaminate the work surface.
2. Donning PPE:
-
Wash hands thoroughly.
-
Don inner gloves.
-
Don lab coat or gown.
-
Don outer gloves, ensuring they overlap the cuffs of the lab coat.
-
Don eye protection.
-
If required, don a respirator. Perform a seal check.
3. Handling and Weighing:
-
When handling the solid form, which is typically a crystalline solid, take care to avoid generating dust.[5]
-
Use a dedicated set of spatulas and weighing papers.
-
Weigh the compound in a fume hood or other ventilated enclosure.
4. Solution Preparation:
-
This compound is soluble in organic solvents like ethanol, DMSO, and DMF.[5]
-
When dissolving, add the solvent slowly to the solid to prevent splashing.
-
If preparing aqueous solutions, it is sparingly soluble. It's recommended to first dissolve it in an organic solvent like DMF and then dilute it with the aqueous buffer.[5]
5. Doffing PPE:
-
Remove outer gloves first, peeling them off without touching the outside.
-
Remove lab coat or gown, turning it inside out as you remove it.
-
Remove eye protection.
-
Remove inner gloves.
-
Wash hands thoroughly with soap and water.
Disposal Plan
Proper disposal of this compound and contaminated materials is critical to prevent environmental contamination and accidental exposure.
-
Waste Segregation: All materials that have come into contact with this compound, including gloves, weighing papers, and pipette tips, should be considered hazardous waste.
-
Solid Waste: Collect all contaminated solid waste in a designated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: Collect all solutions containing this compound in a separate, sealed, and clearly labeled hazardous waste container.
-
Disposal Procedure: Dispose of waste according to your institution's and local environmental regulations.[10] Consult with your institution's environmental health and safety (EHS) department for specific guidance. For non-regulated disposal in trash, the FDA recommends mixing the substance with an unappealing material like coffee grounds or cat litter, placing it in a sealed container, and then into the trash.[11]
Experimental Protocols: Solubility Data
The following table summarizes the solubility of (+)-MK-801 (hydrogen maleate), a common salt of Dizocilpine.
| Solvent | Approximate Solubility |
| Ethanol | 0.5 mg/mL[5] |
| DMSO | 20 mg/mL[5] |
| Dimethylformamide (DMF) | 25 mg/mL[5] |
| DMF:PBS (pH 7.2) 1:9 | 0.5 mg/mL[5] |
Methodology for Aqueous Solution Preparation:
-
Dissolve the (+)-MK-801 (hydrogen maleate) in DMF first.[5]
-
Dilute the resulting solution with the aqueous buffer of choice to the desired final concentration.[5]
-
It is not recommended to store the aqueous solution for more than one day.[5]
Safe Handling Workflow
Caption: Workflow for the safe handling of this compound.
References
- 1. Dizocilpine - Wikipedia [en.wikipedia.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Effects of Personal Protective Equipment Use and Good Workplace Hygiene on Symptoms of Neurotoxicity in Solvent-Exposed Vehicle Spray Painters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. gerpac.eu [gerpac.eu]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. fishersci.co.uk [fishersci.co.uk]
- 9. Pharmacy Purchasing & Products Magazine [pppmag.com]
- 10. Dizocilpine | C16H15N | CID 180081 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. fda.gov [fda.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
